6-Chloro-5-iodonicotinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBAKJMIWPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-iodonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 6-Chloro-5-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, thermal properties, and provides a foundational understanding for its use in research and development. While experimental spectral data remains largely unpublished in peer-reviewed literature, this guide furnishes the available information and outlines the standard methodologies for its comprehensive characterization.
Introduction
This compound, also known as 6-chloro-5-iodopyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of three distinct functional groups—a nitrile, a chloro group, and an iodo group—on the pyridine ring provides a versatile scaffold for a variety of chemical transformations. Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, and for the characterization of its downstream products. This guide aims to be a living document, summarizing the currently available data and providing the necessary context for researchers in the field.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of this compound is presented in Table 1. These properties are essential for calculating reaction stoichiometries, understanding its behavior in different environments, and for preliminary computational modeling.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂ClIN₂ | Parchem[1] |
| Molecular Weight | 264.45 g/mol | Sigma-Aldrich[2] |
| CAS Number | 959972-34-0 | Parchem[1] |
| Alternate CAS Number | 856213-95-1 | Sigma-Aldrich[2] |
| Appearance | Solid (Physical form) | Sigma-Aldrich[2] |
| Melting Point | 150 - 152 °C | Sigma-Aldrich[2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChI | 1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | Sigma-Aldrich[2] |
| InChI Key | WNFBAKJMIWPAIV-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis and Characterization Workflow
The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A general workflow for the synthesis and characterization of this compound.
Experimental Methodologies for Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. The following sections detail the standard experimental protocols for its characterization.
Melting Point Determination
-
Objective: To determine the melting range of the compound as an indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Expected Signals: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts, splitting patterns (likely doublets), and coupling constants will confirm their relative positions.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Expected Signals: The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon bearing the nitrile group expected at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Expected Absorptions:
-
C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.
-
C-I stretch: A low-frequency absorption, often below 600 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Protocol (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is ionized using a high-energy electron beam.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (264.45 g/mol ). The isotopic pattern of this peak will be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns can provide further structural information.
-
Safety and Handling
Based on the hazard information for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While a key experimental value for its melting point is available, a comprehensive experimental characterization including boiling point, solubility, and detailed spectral analyses is not yet published in the public domain. The provided experimental protocols offer a standard framework for researchers to fully characterize this important synthetic intermediate. As new data becomes available, this guide will be updated to reflect the expanding knowledge base for this compound.
References
Sources
Navigating the Synthesis and Application of 6-Chloro-5-iodonicotinonitrile: A Technical Guide for Researchers
A critical building block in medicinal chemistry, 6-Chloro-5-iodonicotinonitrile, with CAS Number 959972-34-0, presents a unique scaffold for the development of novel therapeutics. This guide offers an in-depth exploration of its chemical properties, a plausible synthetic route, and its significance in the landscape of drug discovery, particularly in the realm of kinase inhibitors.
Core Compound Identification and Properties
This compound is a halogenated pyridine derivative featuring a nitrile group, a chlorine atom, and an iodine atom. This trifunctionalized scaffold provides medicinal chemists with multiple reaction sites for molecular elaboration. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 959972-34-0 | [1] |
| Molecular Formula | C₆H₂ClIN₂ | [1] |
| Molecular Weight | 264.45 g/mol | |
| Synonym | 6-chloro-5-iodopyridine-3-carbonitrile | [1] |
| Physical Form | Solid (predicted) |
Synthesis of this compound: A Strategic Approach
While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the electrophilic iodination of an activated aromatic ring. The proposed synthesis starts from the commercially available 6-chloronicotinonitrile.
Proposed Synthetic Pathway: Electrophilic Iodination
The introduction of an iodine atom onto the 6-chloronicotinonitrile backbone at the 5-position can be achieved through electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions.
Experimental Protocol: Iodination of 6-Chloronicotinonitrile
Materials:
-
6-Chloronicotinonitrile
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinonitrile in dichloromethane.
-
Acidification: Cool the solution in an ice bath (0 °C) and slowly add concentrated sulfuric acid. Stir for 10-15 minutes. The acid serves to activate the ring towards electrophilic substitution.
-
Iodination: Add N-Iodosuccinimide (NIS) portion-wise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture over ice. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthesis of this compound.
Applications in Drug Discovery and Development
The strategic placement of chloro, iodo, and nitrile functionalities makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of oncology. Halogenated heterocycles are prevalent in many approved drugs, and the presence of both chlorine and iodine offers differential reactivity for sequential cross-coupling reactions.
A Key Building Block for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of cancer drug discovery. The this compound scaffold can serve as a core for the development of potent and selective kinase inhibitors.
The general strategy involves using the halogenated positions for the introduction of various substituents that can interact with specific residues within the ATP-binding pocket of the target kinase. For example, the iodine atom is an excellent handle for Suzuki, Sonogashira, or Stille cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties. The chlorine atom can be displaced by nucleophiles in an SNAr reaction, allowing for the introduction of amine or ether linkages. The nitrile group can be maintained or hydrolyzed to a carboxylic acid or an amide to further explore the chemical space and optimize pharmacokinetic properties. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of EGFR and HER-2 kinases, highlighting the utility of the substituted nicotinonitrile scaffold in this area.[2][3]
The following diagram illustrates the potential of this compound as a scaffold for kinase inhibitor synthesis:
Caption: Drug discovery applications of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, iodo, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the halogens and the nitrile group would be particularly informative.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.
- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- PMC. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
Sources
- 1. parchem.com [parchem.com]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-iodonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, emphasizing the critical diazotization and Sandmeyer-type iodination of 5-amino-6-chloronicotinonitrile. Each step of the synthesis is explained with a focus on the underlying chemical principles and practical considerations for ensuring a safe and efficient reaction. Furthermore, this guide presents a thorough characterization protocol for the final product, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and Mass Spectrometry (MS) analysis. Safety precautions for handling all chemicals and intermediates are also detailed throughout the document. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the preparation and properties of this important chemical entity.
Introduction: The Significance of this compound in Drug Discovery
Halogenated nicotinonitrile derivatives are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their versatile chemical reactivity and their presence in a wide array of biologically active molecules. The unique electronic properties conferred by the electron-withdrawing nitrile and halogen substituents on the pyridine ring make these compounds valuable intermediates for the synthesis of complex molecular architectures.
This compound, in particular, offers two distinct halogenated sites for further chemical modification. The chloro and iodo substituents can be selectively manipulated in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functional groups at specific positions on the pyridine scaffold. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this versatile building block.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a readily available precursor. The proposed synthetic route, outlined below, leverages a classical Sandmeyer-type reaction for the introduction of the iodine atom.
Proposed Synthetic Pathway
The overall transformation involves the diazotization of an amino group on a pre-existing 6-chloronicotinonitrile scaffold, followed by a Sandmeyer-type iodination. The logical starting material for this synthesis is 5-amino-6-chloronicotinonitrile.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
2.2.1. Step 1: Diazotization of 5-Amino-6-chloronicotinonitrile
The initial step of the synthesis is the conversion of the primary aromatic amine in 5-amino-6-chloronicotinonitrile to a diazonium salt.[1][2] This reaction is conducted in a cold aqueous acidic medium to ensure the stability of the diazonium salt intermediate.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-6-chloronicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[3][4] Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.
-
Acidic Medium (HCl): The presence of a strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species for diazotization. The acid also stabilizes the resulting diazonium salt.
-
Slow Addition of Sodium Nitrite: The reaction is exothermic, and a slow, controlled addition of the sodium nitrite solution prevents localized heating and potential side reactions or decomposition.
2.2.2. Step 2: Sandmeyer-type Iodination
The diazonium salt intermediate is then converted to the final product, this compound, through a Sandmeyer-type reaction with a suitable iodide source.[5][6]
Protocol:
-
In a separate beaker, prepare a solution of potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium Iodide (KI): This serves as the iodide source for the Sandmeyer-type reaction.
-
Gentle Heating: While the initial reaction may proceed at room temperature, gentle heating helps to ensure the complete decomposition of the diazonium salt and the formation of the final product, as indicated by the cessation of nitrogen gas evolution.
-
Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which can co-elute with the product during chromatography and affect its purity.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following section outlines the expected analytical data based on the compound's structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₂ClIN₂ |
| Molecular Weight | 276.45 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 856213-95-1[7] |
Spectroscopic Data (Predicted)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 8.7 | s | H-2 |
| ~ 8.3 | s | H-4 |
-
Rationale: The two protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons. The deshielding effect of the electron-withdrawing nitrile and halogen substituents, as well as the nitrogen atom in the ring, will cause the signals to appear in the downfield region of the spectrum. The proton at the 2-position (H-2) is anticipated to be slightly more downfield than the proton at the 4-position (H-4) due to its proximity to the nitrogen atom and the chloro group.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C-6 |
| ~ 152 | C-2 |
| ~ 145 | C-4 |
| ~ 120 | C-3 |
| ~ 116 | -CN |
| ~ 95 | C-5 |
-
Rationale: The carbon atoms directly attached to electronegative atoms (C-6 to Cl and N; C-2 to N) will be the most deshielded and appear at the lowest field. The carbon bearing the iodine atom (C-5) is expected to be significantly shielded due to the "heavy atom effect" of iodine.[12][13][14] The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | C-H aromatic stretch |
| ~ 2230 | Strong | C≡N stretch (nitrile) |
| ~ 1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~ 850-750 | Strong | C-Cl stretch |
| ~ 600-500 | Medium | C-I stretch |
-
Rationale: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 2230 cm⁻¹ corresponding to the stretching vibration of the nitrile group.[15] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (relative intensity) | Assignment |
| 276/278 | [M]⁺˙ (Molecular ion peak with chlorine isotope pattern) |
| 241/243 | [M - Cl]⁺ |
| 149 | [M - I]⁺ |
| 114 | [M - I - Cl]⁺ |
-
Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 276, with a characteristic M+2 peak at m/z 278 with an intensity of approximately one-third that of the molecular ion peak, which is indicative of the presence of a chlorine atom. Fragmentation is likely to occur through the loss of the halogen atoms.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and the formation of potentially unstable intermediates. Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry.[3] They should be prepared and used in solution at low temperatures and should not be isolated.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested or inhaled.[16][17][18][19] Avoid contact with skin and eyes.
-
Halogenated Compounds: this compound and its intermediates are halogenated organic compounds and should be handled with care. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide has detailed a comprehensive and practical approach to the synthesis and characterization of this compound. The proposed multi-step synthesis, centered on a Sandmeyer-type iodination, provides a reliable method for obtaining this valuable building block. The in-depth explanation of the rationale behind the experimental procedures, coupled with the predicted spectroscopic data, offers researchers the necessary tools to successfully prepare and verify the integrity of this compound. The emphasis on safety throughout the guide underscores the importance of responsible laboratory practices when dealing with hazardous reagents and intermediates. The availability of a robust synthetic route and a clear characterization profile for this compound will undoubtedly facilitate its broader application in the discovery and development of novel therapeutics.
References
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict 13C NMR spectra.
- RSC Publishing. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotininate.
- PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
- Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.
- Sigma-Aldrich. (2025).
- ResearchGate. (2007). Observed and predicted permeability values for substituted pyridines.
- New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- WebMD. (2025). Sodium Nitrite Toxicity.
- LookChem. (2017).
- Cheminfo.org. (n.d.). IR spectra prediction.
- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
- ECHEMI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides.
- Chemtrade. (2023).
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile.
- CASPRE. (n.d.). 13C NMR Predictor.
- Guidechem. (n.d.). 3-Pyridinecarbonitrile, 5-amino-2-chloro-6-methyl- 57183-29-6 wiki.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles.
- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Google Patents. (n.d.).
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Simulate and predict NMR spectra [nmrdb.org]
- 9. Visualizer loader [nmrdb.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. nj.gov [nj.gov]
- 17. SODIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Sodium Nitrite Toxicity [webmd.com]
- 19. chemtradelogistics.com [chemtradelogistics.com]
Spectroscopic Characterization of 6-Chloro-5-iodonicotinonitrile: A Technical Guide for Researchers
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
6-Chloro-5-iodonicotinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates unambiguous structural confirmation. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental spectra are not always readily available in public databases, this document serves as a predictive guide and a practical handbook for researchers, outlining the theoretical underpinnings of the expected spectral features and providing robust protocols for data acquisition and interpretation.
The strategic placement of chloro, iodo, and cyano groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay of the electron-withdrawing nitrile group and the halogen substituents dictates the electronic distribution and, consequently, the chemical shifts and vibrational frequencies observed.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents. The electron-withdrawing nature of the nitrile group and the halogens will deshield the ring protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Doublet (d) | ~2.0 - 3.0 |
| H-4 | 8.2 - 8.5 | Doublet (d) | ~2.0 - 3.0 |
Causality Behind Predictions:
-
H-2: This proton is ortho to the nitrogen atom and meta to the nitrile group, both of which are strongly electron-withdrawing. This will result in a significant downfield shift.
-
H-4: This proton is para to the nitrogen and ortho to the nitrile group, also leading to a downfield shift, though likely slightly less pronounced than H-2.
-
Multiplicity: The two protons (H-2 and H-4) are four bonds apart and will exhibit a small meta coupling.
The choice of solvent can influence the exact chemical shifts.[1][2][3][4] Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue. It is important to note that residual solvent peaks will be present in the spectrum.[5]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | Adjacent to nitrogen, deshielded. |
| C-3 | 115 - 120 | Attached to the electron-withdrawing CN group. |
| C-4 | 145 - 150 | Deshielded by adjacent nitrogen and CN group. |
| C-5 | 95 - 105 | Attached to iodine; heavy atom effect causes upfield shift. |
| C-6 | 155 - 160 | Attached to electronegative chlorine and nitrogen. |
| CN | 115 - 120 | Typical range for nitrile carbons. |
Expert Insights:
-
The carbon bearing the iodine (C-5) is expected to have a significantly upfield chemical shift due to the "heavy atom effect."
-
The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine (C-6) will be the most downfield.
-
Quaternary carbons (C-3, C-5, C-6) may show weaker signals compared to the protonated carbons (C-2, C-4).
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2240 - 2260 | Medium-Strong | C≡N stretch (nitrile) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |
| ~850 - 550 | Strong | C-Cl stretch |
| < 667 | Strong | C-I stretch |
Trustworthiness of Assignments:
-
The C≡N stretch is a highly characteristic and reliable band for identifying nitriles.[8] Its position can be slightly influenced by the electronic nature of the ring.
-
Aromatic C-H stretches are typically found just above 3000 cm⁻¹.[9]
-
The C-Cl and C-I stretching vibrations are found in the fingerprint region and provide strong evidence for the presence of these halogens.[10]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[11][12]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ | 277.88 (calculated) | Molecular ion |
| [M-Cl]⁺ | 242.91 | Loss of a chlorine radical |
| [M-I]⁺ | 150.96 | Loss of an iodine radical |
| [M-CN]⁺ | 251.89 | Loss of a cyanide radical |
| [C₅H₂NCl]⁺ | 111.00 | Fragment corresponding to the pyridine ring after loss of I and CN |
Authoritative Grounding:
-
The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a self-validating system for confirming the presence of one chlorine atom.
-
Fragmentation of pyridine derivatives often involves the loss of substituents from the ring.[13][14][15] The relative stability of the resulting fragments will determine the intensity of the observed peaks.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Figure 3: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This multi-faceted spectroscopic approach is not merely a characterization exercise; it is a fundamental component of ensuring the scientific integrity of any research in which this compound is utilized.
References
- Infrared spectroscopy correl
- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. [Link]
- IR Correlation Table | PDF | Science & Mathematics | Technology & Engineering - Scribd. [Link]
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online. [Link]
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. [Link]
- Infrared spectroscopy correl
- 4 Simplified Infrared Correl
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. [Link]
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
- Mass spectra of some isomeric monosubstituted pyridines.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. [Link]
- Table of Characteristic IR Absorptions. [Link]
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. thieme-connect.de [thieme-connect.de]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Characterization of the Solubility of 6-Chloro-5-iodonicotinonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Chloro-5-iodonicotinonitrile. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical structural analysis with robust, field-proven experimental protocols. We will explore the physicochemical properties that govern solubility and provide detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assessments, empowering researchers to generate reliable and reproducible data for formulation, process chemistry, and drug discovery applications.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its behavior in both chemical and biological systems. It directly influences process development, formulation strategies, and ultimately, bioavailability.[1] Poor solubility can present significant challenges, leading to unreliable results in in vitro assays and poor absorption in vivo.[2] Therefore, a thorough characterization of a compound's solubility profile in a range of relevant organic solvents is an indispensable step in its development pathway.
This guide focuses on providing the foundational knowledge and practical methodologies required to characterize the solubility of this compound, a halogenated heterocyclic nitrile.
Molecular Structure Analysis and Predicted Solubility Profile
To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical properties imparted by its functional groups. The principle of "like dissolves like" is our primary guide, which states that substances with similar polarities are more likely to be soluble in one another.[3]
Compound Structure: this compound
-
CAS Number: 959972-34-0
-
Molecular Formula: C₆H₂ClIN₂
-
Core Structure: A pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.
-
Functional Groups:
-
Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): An electronegative halogen that contributes to the molecule's dipole moment.
-
Iodo Group (-I): A less electronegative but highly polarizable halogen.
-
Pyridine Nitrogen: The nitrogen atom in the ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Predicted Solubility:
Based on this structure, this compound is a polar molecule. The presence of the cyano group and the pyridine nitrogen provides sites for hydrogen bonding with protic solvents. The bulky halogen atoms may introduce some steric hindrance and increase lipophilicity compared to unsubstituted nicotinonitrile.
A qualitative prediction of its solubility in common organic solvents is presented in Table 1.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule, particularly the cyano group and the pyridine ring. DMSO is an exceptionally strong solvent for a wide range of organic compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors, interacting favorably with the pyridine nitrogen and the cyano group. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, reducing its overall polarity. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Very Low | The significant polarity of the solute makes it incompatible with nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Halogenated solvents can engage in dipole-dipole interactions and may have specific favorable interactions (halogen bonding) with the halogenated solute, potentially enhancing solubility compared to nonpolar hydrocarbon solvents.[5] |
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It represents the true, stable solubility of the compound under a given set of conditions. The "shake-flask" method is the gold-standard technique for this determination.[6][7]
Causality Behind the Shake-Flask Method
The core principle is to create a slurry by adding an excess of the solid compound to the solvent and agitating it for a sufficient period to ensure the system reaches equilibrium. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. By separating the solid and analyzing the concentration of the supernatant, we measure the maximum amount of compound the solvent can hold. Using an excess of solid is crucial to guarantee that saturation is achieved and maintained.[6] The extended incubation time (typically 24-72 hours) is necessary to overcome any kinetic barriers to dissolution and to allow for potential polymorphic transformations to the most stable form.[7]
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Detailed Protocol: Shake-Flask Method with HPLC-UV Quantification
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range should bracket the expected solubility.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible, e.g., ~5 mg) into a series of glass vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., Methanol, Acetonitrile, Toluene, etc.).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check samples at 24 and 48 hours; equilibrium is confirmed when two consecutive measurements are within an acceptable variance (e.g., <10%).[7]
-
-
Phase Separation:
-
Carefully remove the vials from the shaker. Allow them to sit undisturbed for a short period to let heavy solids settle.
-
Withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV method.[8]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
-
Experimental Determination of Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is a non-equilibrium measurement that is often used in high-throughput screening during early drug discovery because it is faster than thermodynamic methods.[9] The process typically involves dissolving the compound in a strong organic solvent like DMSO and then diluting this stock solution into an aqueous or organic medium.[2]
Causality Behind the Kinetic Method
This method does not measure true equilibrium solubility but rather the point at which a supersaturated solution, formed by diluting a concentrated DMSO stock, begins to precipitate.[4] The result can be influenced by the rate of addition, the final concentration of the co-solvent (DMSO), and the incubation time. While it may overestimate thermodynamic solubility, it provides a rapid and valuable assessment of a compound's propensity to remain in solution under kinetically challenging conditions, which is relevant for many experimental and biological scenarios.[6]
Workflow for Kinetic Solubility Determination
Caption: High-Throughput Kinetic Solubility Workflow.
Detailed Protocol: Multi-well Plate Nephelometry Method
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, create a serial dilution of the stock solution directly in DMSO.
-
-
Assay Execution:
-
Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottomed 96-well assay plate.
-
Rapidly add a fixed volume (e.g., 198 µL) of the desired test solvent to each well of the assay plate. This results in a constant final DMSO concentration (e.g., 1%).
-
Immediately place the plate on a plate shaker for 5-10 minutes, then incubate at a controlled temperature (e.g., 25 °C) for 1-2 hours.[10]
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound does not absorb.[10]
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase significantly above the background, indicating the onset of precipitation.
-
Summary and Conclusion
The solubility of this compound in common organic solvents is a critical parameter that dictates its utility in research and development. This guide has established a theoretical framework for predicting its solubility based on its polar, halogenated heterocyclic structure. We predict high solubility in polar aprotic solvents like DMSO and moderate-to-high solubility in polar protic solvents like alcohols, with poor solubility expected in nonpolar media.
To move beyond prediction, this guide provides robust, self-validating protocols for the experimental determination of both thermodynamic and kinetic solubility. The shake-flask method coupled with HPLC-UV analysis stands as the definitive approach for establishing equilibrium solubility, providing essential data for formulation and process chemistry. For earlier stage, higher-throughput needs, kinetic assays offer a rapid means to flag potential solubility liabilities. By applying these principles and methodologies, researchers can confidently and accurately characterize the solubility profile of this compound, enabling informed decisions and accelerating the development timeline.
References
- PubChem. 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PubChem. 6-Chloro-5-fluoronicotinonitrile. National Center for Biotechnology Information.
- ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- PubChem. 3-Cyanopyridine. National Center for Biotechnology Information.
- ACS Publications. Exchange Reactions of α-Halogenated Pyridines. The Journal of Organic Chemistry.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Solubility of Things. Pyridine.
- National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- Organic Syntheses. Nicotinonitrile.
- ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- National Institutes of Health. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
- Chemaxon. Theory of aqueous solubility prediction.
- Daikin. Measurement of water solubility for PFHXA.
- YouTube. How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Solubility of Things. 3-Cyanopyridine.
- Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series.
- Conduct Science. High performance liquid chromatography (HPLC) Protocol.
- Semantic Scholar. Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation.
- Wikipedia. Solvent.
- Scilit. Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship.
- ChemBK. NICOTINONITRILE.
- PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information.
- ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling.
- National Institutes of Health. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- PubChemLite. 6-chloro-5-methylnicotinonitrile (C7H5ClN2).
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Chemical Reactivity of 6-Chloro-5-iodonicotinonitrile
Abstract
6-Chloro-5-iodonicotinonitrile is a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique trifunctional nature, featuring a pyridine core substituted with iodo, chloro, and cyano groups at the C5, C6, and C3 positions, respectively, offers a rich and tunable reactivity profile. This guide provides a comprehensive analysis of its chemical behavior, focusing on the strategic, selective functionalization of its distinct reactive sites. We will delve into the principles governing its chemoselectivity in palladium-catalyzed cross-coupling reactions, explore pathways for nucleophilic aromatic substitution, and discuss transformations of the nitrile moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.
Introduction and Structural Features
This compound, also known as 6-chloro-5-iodopyridine-3-carbonitrile, is a halogen-substituted pyridine derivative.[1] The strategic placement of three distinct functional groups—an iodine, a chlorine, and a nitrile—on an electron-deficient pyridine ring is the cornerstone of its synthetic utility.
The key to harnessing its potential lies in understanding the differential reactivity of these groups:
-
C5-Iodo Group: The carbon-iodine bond is the most labile of the two halogen substituents. Its lower bond dissociation energy and susceptibility to oxidative addition make it the primary site for palladium-catalyzed cross-coupling reactions.[2][3]
-
C6-Chloro Group: The carbon-chlorine bond is significantly stronger and less reactive in typical cross-coupling conditions.[2] This disparity allows for sequential functionalization, though it can be activated for both cross-coupling and nucleophilic aromatic substitution (SNAr) under more forcing conditions.
-
C3-Cyano Group: The nitrile group is a powerful electron-withdrawing group, which further activates the pyridine ring towards certain transformations. It also serves as a synthetic handle for conversion into amides, carboxylic acids, or amines.
This inherent reactivity gradient allows for a programmed, stepwise approach to the synthesis of complex, highly substituted pyridine derivatives.
Core Reactivity Profile: A Site-Selective Analysis
The true synthetic power of this compound is realized through the selective manipulation of its functional groups. The general hierarchy of reactivity is C-I > C-Cl, a principle that underpins most synthetic strategies involving this molecule.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Exploiting the C-I/C-Cl Differential
Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing this compound.[2][4][5] The success of these transformations hinges on the chemoselective activation of the C-I bond over the C-Cl bond. The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl, which dictates the regiochemical outcome.[2][6]
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is highly effective and chemoselective for the C5-iodo position.[6][7] This selectivity allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this site while preserving the C6-chloro atom for subsequent transformations.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 | (Analogous System) |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | High | [8] (General Method) |
| Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Good-Excellent | [9] (For Aryl Chlorides) |
This table is illustrative of typical conditions; optimization is often required for specific substrates.
Under more forcing conditions, such as with highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and higher temperatures, the C6-chloro position can also undergo Suzuki coupling.[9][10] This enables a powerful one-pot or sequential two-step arylation strategy.
Caption: Workflow for sequential functionalization.
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction proceeds with high selectivity at the C5-iodo position under mild conditions, providing a direct route to 5-alkynyl-6-chloronicotinonitriles. These products are valuable intermediates for pharmaceuticals and organic materials.[12][13]
The Stille reaction couples the substrate with an organotin reagent.[14][15] It is known for its tolerance of a wide variety of functional groups. As with other palladium-catalyzed reactions, the Stille coupling demonstrates excellent regioselectivity for the C-I bond of this compound, allowing for the introduction of diverse substituents.[16] The primary drawback is the toxicity of the organotin reagents and byproducts.[15]
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[17][18][19] The differential reactivity of the C-I and C-Cl bonds is less pronounced than in C-C couplings, but selectivity can often be achieved. Typically, the C-I bond will react preferentially. However, amination of the less reactive C-Cl bond often requires more specialized, bulky phosphine ligands and stronger bases to achieve good yields.[18][20] This reaction is critical for synthesizing various substituted aminopyridines, a common motif in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing cyano group, makes the 6-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[21][22] While the C-I bond is a better leaving group in palladium catalysis, the C-Cl bond is often the preferred site for SNAr, particularly with strong nucleophiles like alkoxides, thiolates, and amines at elevated temperatures.
The mechanism involves two steps:
-
Addition: The nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[21][22]
-
Elimination: The chloride ion is expelled, restoring the aromaticity of the ring.[21]
This pathway provides an orthogonal strategy to palladium catalysis for introducing heteroatom nucleophiles at the C6 position.
Caption: Simplified palladium cross-coupling cycle.
Synthetic Protocols: Methodologies in Practice
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol outlines a general procedure for the selective arylation at the C5-iodo position.
-
Reagent Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the 5-aryl-6-chloronicotinonitrile.
Protocol 2: Nucleophilic Aromatic Substitution at the C6-Position
This protocol describes the displacement of the C6-chloro group with an alkoxide nucleophile.
-
Reagent Setup: To a flask, add the starting material (e.g., 5-aryl-6-chloronicotinonitrile, 1.0 eq.) and a suitable solvent such as anhydrous THF or DMF.
-
Nucleophile Preparation: In a separate flask, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 5.0 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.5 eq.) in THF at 0 °C. Stir until hydrogen evolution ceases.
-
Reaction: Add the prepared alkoxide solution dropwise to the solution of the starting material at room temperature. Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography to obtain the 6-alkoxy-5-aryl-nicotinonitrile.
Conclusion
This compound is a uniquely versatile and powerful building block for organic synthesis. Its reactivity is dominated by the chemoselective functionalization of the C5-iodo position via palladium-catalyzed cross-coupling reactions, which proceeds under mild conditions while leaving the more robust C6-chloro bond intact. This C6-chloro position can then be targeted for further cross-coupling under more vigorous conditions or for nucleophilic aromatic substitution. The cyano group provides an additional site for chemical modification. This well-defined reactivity hierarchy enables the rational design of complex, multi-substituted pyridine structures, making it an invaluable tool for medicinal chemists and material scientists.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Kadri, M., et al. (2021). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal.
- Gallagher, R. T., Basu, S., & Stuart, D. R. (2019). Chemoselective coupling of 2‐chloro‐5‐iodopyridine. ResearchGate.
- Bechki, L. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
- Vertex AI Search. (n.d.). Exploring 2-Chloro-5-iodopyridine: Properties and Applications.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Kim, J. Y., & Stradiotto, M. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Weires, A. G., et al. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Khan Academy. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube.
- The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Wikipedia. (2023). Suzuki reaction.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution.
- Sarris, M. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros.
- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
Sources
- 1. parchem.com [parchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
The Synthetic Versatility of 6-Chloro-5-iodonicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds
Introduction: A Privileged Scaffold in Modern Organic Synthesis
In the landscape of contemporary organic chemistry and drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is paramount to modulating the physicochemical and biological properties of the resulting molecules. 6-Chloro-5-iodonicotinonitrile emerges as a highly versatile and synthetically valuable building block, offering multiple reaction handles for the construction of complex molecular architectures. Its unique substitution pattern—a nitrile group, a chlorine atom, and an iodine atom on the pyridine ring—provides a platform for sequential and regioselective transformations.
This technical guide delves into the potential applications of this compound in organic synthesis. We will explore its reactivity in key cross-coupling reactions, nucleophilic aromatic substitutions, and its role as a precursor for the synthesis of fused heterocyclic systems. The insights provided herein are aimed at researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the creation of novel chemical entities.
Core Reactivity Principles: A Tale of Two Halogens
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, leading to a predictable hierarchy of reactivity. This allows for selective functionalization at the 5-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations.
This inherent regioselectivity is a powerful tool for the synthetic chemist, enabling a modular approach to the construction of polysubstituted pyridines. The electron-withdrawing nature of the nitrile group at the 3-position further activates the pyridine ring towards certain transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations, primarily leveraging the high reactivity of the C-I bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. Due to the high reactivity of the C-I bond, this compound is expected to undergo selective coupling with a wide range of boronic acids and their derivatives at the 5-position.
Conceptual Workflow: Regioselective Suzuki-Miyaura Coupling
Caption: Regioselective Suzuki-Miyaura coupling at the C-I bond.
Hypothetical Protocol: Synthesis of 6-Chloro-5-phenylnicotinonitrile
-
To a degassed solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane/water (4:1), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-5-phenylnicotinonitrile.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. The high reactivity of the C-I bond in this compound allows for selective coupling with terminal alkynes.
Hypothetical Protocol: Synthesis of 6-Chloro-5-(phenylethynyl)nicotinonitrile
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq) and a copper(I) co-catalyst, for example, CuI (0.06 eq).
-
Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Work-up the reaction mixture by partitioning between an organic solvent and water.
-
Isolate and purify the product as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines. Selective amination at the 5-position of this compound can be achieved using various primary and secondary amines.
Conceptual Workflow: Regioselective Buchwald-Hartwig Amination
Caption: Regioselective C-N bond formation via Buchwald-Hartwig amination.
Hypothetical Protocol: Synthesis of 6-Chloro-5-(morpholino)nicotinonitrile
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent, such as toluene or dioxane, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Table 1: Summary of Potential Regioselective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Key Reagents | Expected Product |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, Base | 6-Chloro-5-(aryl/vinyl)nicotinonitrile |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Amine base | 6-Chloro-5-(alkynyl)nicotinonitrile |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Ligand, Strong base | 6-Chloro-5-(amino)nicotinonitrile |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Chloro Substituent
Following the selective functionalization at the 5-position, the remaining chloro group at the 6-position can undergo nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, facilitates this type of reaction, especially with the presence of the electron-withdrawing nitrile group. This two-step strategy allows for the introduction of a second point of diversity.
Hypothetical Protocol: Sequential Suzuki Coupling and SNAr Reaction
-
Step 1 (Suzuki Coupling): Synthesize 6-chloro-5-phenylnicotinonitrile as described previously.
-
Step 2 (SNAr): Dissolve the 6-chloro-5-phenylnicotinonitrile (1.0 eq) in a suitable solvent like DMSO or NMP.
-
Add a nucleophile, for example, sodium methoxide (NaOMe) (1.5 eq).
-
Heat the reaction mixture (e.g., to 100 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 6-methoxy-5-phenylnicotinonitrile.
Cyclization Reactions: Building Fused Heterocyclic Systems
This compound and its derivatives are excellent precursors for the synthesis of fused pyridine ring systems, which are prevalent in many biologically active compounds. The adjacent functional groups can be manipulated to undergo intramolecular cyclization reactions.
For instance, a Sonogashira coupling product bearing a terminal amine on the alkyne chain could potentially undergo an intramolecular cyclization to form a pyrrolo[3,2-b]pyridine scaffold. Similarly, a Buchwald-Hartwig amination product could be further elaborated and cyclized to generate other fused systems.
Conceptual Pathway: Synthesis of Fused Pyridines
Caption: A general strategy for constructing fused pyridine systems.
Conclusion and Future Outlook
This compound represents a strategically important building block for the synthesis of highly substituted and complex pyridine derivatives. The differential reactivity of its halogen substituents provides a reliable platform for regioselective functionalization through a variety of modern synthetic methodologies. The ability to perform sequential cross-coupling and nucleophilic substitution reactions, coupled with the potential for subsequent cyclization, opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel heterocyclic scaffolds continues to grow, the applications of versatile intermediates like this compound are poised to expand, enabling the creation of next-generation therapeutics and functional materials.
References
Due to the lack of specific literature detailing the reactions of this compound, this guide has been constructed based on established principles of organic chemistry and by drawing analogies from reactions of structurally similar compounds. The provided protocols are hypothetical and would require experimental validation. The following references provide general information on the reaction types discussed.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
- Terrier, F. Nucleophilic Aromatic Substitution. In Nucleophilicity; American Chemical Society, 1988; Vol. 215, pp 302-320. [Link]
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045-1075. [Link]
The Emergence of a Key Intermediate: A Technical Guide to 6-Chloro-5-iodonicotinonitrile
Abstract
In the landscape of modern medicinal chemistry, the rapid development of targeted therapeutics, particularly kinase inhibitors, has been propelled by the strategic design and synthesis of novel heterocyclic intermediates. This guide provides an in-depth technical overview of 6-Chloro-5-iodonicotinonitrile, a pivotal building block whose history is intrinsically linked to the advent of the groundbreaking anti-cancer drug, Vemurafenib. We will explore its discovery, detail its primary synthetic routes with accompanying protocols, and elucidate its critical role in the synthesis of targeted kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this important molecule.
Introduction: A Molecule Defined by its Application
The story of this compound is not one of a serendipitous discovery in a dusty laboratory, but rather a tale of "necessity is the mother of invention" in the high-stakes world of pharmaceutical development. Its emergence is directly tied to the quest for potent and selective inhibitors of the BRAF kinase, a key player in the MAPK signaling pathway, which is frequently mutated in various cancers, most notably melanoma.[1][2] The intricate structure of Vemurafenib, a first-in-class BRAF V600E inhibitor, demanded a highly functionalized pyridine core, and this compound proved to be the ideal starting point.
This guide will delve into the technical nuances of this compound, from its initial synthesis as a means to an end, to its current status as a commercially available and indispensable intermediate. We will examine the chemical logic behind its synthesis and its strategic importance in the construction of complex pharmaceutical agents.
Chemical Identity:
| Systematic Name | 6-chloro-5-iodopyridine-3-carbonitrile |
| Common Name | This compound |
| CAS Numbers | 959972-34-0, 856213-95-1[3][4] |
| Molecular Formula | C₆H₂ClIN₂ |
| Molecular Weight | 264.45 g/mol |
Note on CAS Numbers: The compound is often referenced with two different CAS numbers. While both are used in scientific literature and commercial listings, they refer to the same chemical entity. This guide will use both for comprehensive referencing.
Discovery and the Vemurafenib Connection
The first documented synthesis of this compound appears within the patent literature detailing the discovery and preparation of Vemurafenib (initially known as PLX4032). The pioneering work by Plexxikon Inc. (later acquired by Daiichi Sankyo) in the mid-2000s led to the identification of a new class of potent BRAF inhibitors. The core structure of these inhibitors required a substituted pyridine ring, and the specific arrangement of a chloro, iodo, and cyano group on the nicotinonitrile scaffold of this compound provided the necessary chemical handles for the subsequent coupling reactions to build the final drug molecule.
The initial patents for Vemurafenib and its analogs laid the groundwork for the synthesis of this key intermediate, not as a standalone discovery, but as a critical step in a multi-step synthesis of a life-saving drug.[1][2] This highlights a common paradigm in drug development where the innovation in synthetic chemistry is driven by the structural demands of the target therapeutic.
Synthetic Methodologies: Crafting a Highly Functionalized Core
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The primary route described in the patent literature starts from the more readily available 6-chloronicotinonitrile.
Primary Synthesis Route: Iodination of 6-Chloronicotinonitrile
The most direct and widely adopted method for the preparation of this compound involves the electrophilic iodination of 6-chloronicotinonitrile. This reaction leverages the directing effects of the existing substituents on the pyridine ring to achieve the desired regiochemistry.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary):
Step 1: Reaction Setup
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add fuming sulfuric acid (oleum).
-
Cool the acid to 0-5 °C in an ice bath.
Step 2: Addition of Reactants
-
Slowly add 6-chloronicotinonitrile to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add N-iodosuccinimide (NIS) portion-wise, maintaining the low temperature.
Step 3: Reaction
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
Step 4: Quenching and Isolation
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.
Step 5: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: N-iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) as it is easier to handle and can lead to cleaner reactions with fewer byproducts.
-
Role of the Strong Acid: The highly acidic medium (fuming sulfuric acid) protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, it also serves as a solvent and helps to generate a more potent electrophilic iodine species, enabling the reaction to proceed. The chloro and cyano groups are electron-withdrawing, further deactivating the ring, making harsh reaction conditions necessary. The iodine is directed to the 5-position due to the complex interplay of electronic and steric effects of the existing substituents.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |
| 6-Chloronicotinonitrile | NIS, Fuming H₂SO₄ | Fuming H₂SO₄ | 12-24 h | 70-85% |
The Critical Role in Vemurafenib Synthesis
This compound is a linchpin in the synthesis of Vemurafenib. Its structure provides three key functionalities that are exploited in subsequent steps:
-
The Iodine Atom: This serves as a handle for a palladium-catalyzed cross-coupling reaction, typically a Suzuki or Stille coupling, to introduce the 4-chlorophenyl group at the 5-position of the pyridine ring.
-
The Chloro Atom: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of the aniline fragment of the drug.
-
The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, which is then coupled with the sulfonamide portion of Vemurafenib.
Vemurafenib Synthesis Workflow:
Caption: Simplified workflow of Vemurafenib synthesis starting from this compound.
This strategic disconnection highlights the importance of having a pre-functionalized starting material like this compound, which significantly streamlines the total synthesis of a complex drug molecule like Vemurafenib.
Future Outlook and Broader Applications
While the primary application of this compound remains in the synthesis of Vemurafenib and its analogs, its utility as a versatile building block in medicinal chemistry is undeniable. The presence of three distinct and reactive functional groups on a pyridine scaffold makes it an attractive starting point for the synthesis of other kinase inhibitors and biologically active compounds.
Researchers can leverage the established reactivity of each functional group to explore novel chemical space. For instance, the iodine and chlorine atoms can be used in a variety of cross-coupling and substitution reactions to introduce diverse substituents, while the nitrile group can be transformed into other functionalities like amines or amides. As the quest for new targeted therapies continues, it is likely that this compound will find applications in the synthesis of inhibitors for other kinases and therapeutic targets.
Conclusion
This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its history is a clear example of how the need for a specific, highly functionalized molecule can drive the development of new synthetic routes. While its discovery was not a standalone event, its importance as a key intermediate for a life-saving cancer drug has solidified its place in the repertoire of medicinal chemists. This guide has provided a comprehensive overview of its discovery, synthesis, and critical application, offering valuable insights for researchers and professionals in the pharmaceutical sciences.
References
- Parchem. This compound (Cas 959972-34-0). URL: https://www.parchem.com/chemical-supplier-distributor/6-Chloro-5-iodonicotinonitrile-088085.aspx[3]
- Tsai, J., et al. (2008). Discovery of a Potent and Selective In-house Inhibitor of BRAF Kinase (Vemurafenib). Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
- Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF-mutant cancer. New England Journal of Medicine, 363(9), 809-819.
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/856213-95-1[4]
- Google Patents. Novel processes for the preparation of vemurafenib. WO2015075749A1. URL: https://patents.google.
- Google Patents. Substantially pure vemurafenib and its salts. US10414764B2. URL: https://patents.google.
Sources
A Senior Application Scientist's Guide to 6-Chloro-5-iodonicotinonitrile: Sourcing, Qualification, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-iodonicotinonitrile is a halogenated pyridine derivative that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, iodo, and cyano groups, offers multiple reactive sites for diversification, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. The presence of chlorine and iodine atoms, in particular, has been shown to enhance the physicochemical properties and biological activity of parent molecules, a phenomenon of significant interest in drug discovery.[1][2] This guide provides an in-depth analysis of the commercial availability of this compound, outlines a robust protocol for supplier and material qualification, and discusses its key applications, ensuring researchers can procure and utilize this reagent with confidence and scientific rigor.
Chemical Profile and Significance
Before delving into procurement, it is essential to understand the fundamental properties of the target compound.
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-iodopyridine-3-carbonitrile | Parchem[3] |
| Synonyms | 6-chloro-5-iodo-3-pyridinecarbonitrile | Parchem[3] |
| CAS Number | 959972-34-0 | Parchem[3] |
| Molecular Formula | C₆H₂ClIN₂ | ChemScene |
| Molecular Weight | 279.46 g/mol | ChemScene |
| Appearance | Typically a white to off-white powder or crystalline solid | Sigma-Aldrich |
The strategic placement of the chloro, iodo, and cyano functionalities makes this molecule a versatile precursor. The chlorine and iodine atoms can be selectively displaced or engaged in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This multi-faceted reactivity is paramount in constructing diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]
Commercial Availability and Key Suppliers
This compound is available from a range of specialty chemical suppliers. Availability typically spans from milligram-scale for initial research to kilogram-scale for preclinical development. When sourcing this material, researchers should consider not only price but also purity, available analytical data, and lead times.
| Supplier | Example Product Number | Purity | Notes |
| Parchem | - | Varies | Bulk and specialty packaging available.[3] |
| Fisher Scientific | - | Varies | Provides detailed Safety Data Sheets (SDS).[5] |
| Sigma-Aldrich (Merck) | Varies by reseller | ≥95% | Often resells products from other manufacturers like Synthonix. |
| ChemScene | CS-0132103 | ≥97% | Provides purity and basic storage information. |
| BLD Pharm | - | Varies | Offers access to analytical documentation like NMR and HPLC.[6] |
| Dana Bioscience | - | Varies | Global supplier of various chemical reagents.[7] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Product numbers and availability are subject to change.
Protocol for Supplier Vetting and Material Qualification
Trustworthiness in chemical sourcing is paramount to ensure experimental reproducibility. Simply ordering from a catalog is insufficient for rigorous scientific work. The following workflow provides a self-validating system for qualifying a new batch of this compound.
Caption: Workflow for qualifying a new chemical supplier and batch.
Expert Insights on Qualification:
-
Causality: Requesting a representative Certificate of Analysis (CoA) before purchase (Step S2) is crucial. It establishes a baseline for quality and demonstrates the supplier's commitment to transparency.
-
Trustworthiness: In-house analytical confirmation (Step Q2) is non-negotiable. It is the only way to independently verify the structure and purity of the material, protecting your experiments from costly failures due to impure or incorrect reagents. Comparing your data to the supplier's CoA (Step Q3) validates their quality control processes for future purchases.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from the distinct reactivity of its halogen atoms, which allows for sequential and site-selective modifications.
Role as a Heterocyclic Building Block
Halogenated heterocycles are foundational in medicinal chemistry. Over 250 FDA-approved drugs contain chlorine, which can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2][8] this compound is a precursor to more complex substituted pyridines, which are privileged structures in many biologically active compounds, including kinase inhibitors and GPCR modulators.
Synthetic Pathways and Transformations
A primary application involves leveraging the differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, enabling selective functionalization at the 5-position.
Caption: Sequential cross-coupling strategy using this compound.
This stepwise approach allows for the controlled introduction of different substituents, rapidly building molecular complexity from a single, commercially available starting material. The nitrile group can be retained throughout these steps and then converted into an amide or amine in the final stages of a synthesis.
Safety, Handling, and Storage
As with any halogenated and nitrile-containing compound, proper handling is critical.
-
Hazards: While a specific, verified SDS for this compound was not found in the search results, related compounds like 6-chloronicotinonitrile are harmful if swallowed, in contact with skin, or inhaled, and cause irritation to the eyes, respiratory system, and skin.[9] It is prudent to assume similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage. Keep away from strong oxidizing agents, acids, and bases.[5]
Conclusion
This compound is a readily available and synthetically versatile building block for drug discovery and chemical research. Its value lies not just in its structure, but in the ability to selectively functionalize its multiple reactive sites. For researchers, the key to successfully utilizing this reagent is a rigorous approach to procurement, incorporating both supplier vetting and independent analytical qualification. By following the protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
- Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. [Link]
- Dana Bioscience. This compound. [Link]
- PubChem.
- PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]
- PubChem. 6-Chloro-5-methylnicotinonitrile. [Link]
- Rangappa, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
- PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
- Google Patents.
- Rangappa, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
- Qin, A., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 160906-98-9|6-Chloro-5-nitronicotinonitrile|BLD Pharm [bldpharm.com]
- 7. danabiosci.com [danabiosci.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Theoretical Investigation into the Electronic Structure of 6-Chloro-5-iodonicotinonitrile: A Quantum Chemical Approach for Drug Discovery
Whitepaper | January 2026
Executive Summary
Halogenated heterocyclic compounds, such as 6-Chloro-5-iodonicotinonitrile, represent a cornerstone in modern medicinal chemistry and drug discovery. The specific placement and nature of halogen substituents dramatically influence a molecule's electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This technical guide presents a comprehensive theoretical framework for elucidating the electronic structure of this compound using quantum chemical calculations. By leveraging Density Functional Theory (DFT), we explore critical electronic parameters including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these computational methods provide a rational basis for predicting the molecule's reactivity, stability, and potential intermolecular interactions, which are pivotal for designing novel therapeutics. This guide serves as a foundational resource for researchers, scientists, and drug development professionals applying computational techniques to accelerate the discovery of new chemical entities.
Introduction: The Significance of Halogenated Nicotinonitriles
The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its functionalization with electron-withdrawing groups like halogens and nitriles can significantly alter its physicochemical properties. Specifically, the introduction of chlorine and iodine atoms into the nicotinonitrile framework, as in this compound, creates a unique electronic landscape.
Halogens are known to participate in a variety of noncovalent interactions, including the increasingly recognized halogen bond, which can be crucial for ligand-receptor binding.[1] The anisotropic distribution of charge on a halogen atom allows it to act as both an electrophile (the "σ-hole") and a nucleophile, contributing to binding affinity and specificity.[1] Understanding the precise electronic structure—how electron density is distributed and the nature of molecular orbitals—is therefore essential for predicting how this molecule will interact within a biological system.
Theoretical studies provide a powerful, cost-effective alternative to experimental methods for characterizing molecular properties.[2] Computational chemistry allows for the detailed investigation of electronic effects that are often difficult to isolate and measure empirically. This guide outlines a robust in silico protocol for analyzing this compound, providing a blueprint for similar investigations.
Methodological Framework: A Self-Validating Computational Protocol
The reliability of theoretical predictions hinges on the careful selection of computational methods and a protocol that ensures the results are physically meaningful. The workflow described herein is designed to be a self-validating system, incorporating standard best practices in computational chemistry.
Causality of Method Selection
The chosen computational approach is based on Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this size.[3]
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is selected for its proven efficacy in describing the electronic properties of organic molecules.[4] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation.
-
Basis Set - 6-311++G(d,p) for C, H, N, Cl: For the lighter atoms, the triple-zeta Pople-style basis set, 6-311++G(d,p), is employed.[5][6]
-
6-311G : Provides a flexible description of core and valence electrons.
-
++ : Diffuse functions are added to both heavy atoms and hydrogens, which are critical for accurately modeling the lone pairs on nitrogen and halogens and describing any potential non-covalent interactions.
-
(d,p) : Polarization functions are essential for describing the anisotropic, non-spherical nature of electron density in bonds and are crucial for obtaining reasonable molecular geometries, especially with heteroatoms.[4]
-
-
Basis Set - LANL2DZ for Iodine: For the heavy iodine atom, a mixed basis set approach is necessary. The Los Alamos National Laboratory 2-Double-Zeta (LANL2DZ) effective core potential (ECP) is used.[7][8] This is a critical choice because it implicitly accounts for relativistic effects that become significant for heavy elements like iodine, while only explicitly treating the valence electrons, making the calculation computationally tractable.
Computational Workflow
All calculations are to be performed using a quantum chemistry software package like Gaussian.[9][10][11] The workflow follows a logical progression from structure determination to property analysis.
Caption: Computational workflow for electronic structure analysis.
Step-by-Step Protocol
-
Structure Input: A 3D structure of this compound is constructed.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface using the specified DFT method (B3LYP with the mixed basis set).
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry.[12] The absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum, a critical self-validation step.[3]
-
Single Point Calculation & Property Analysis: Using the validated minimum-energy structure, a single-point energy calculation is performed to derive the final wavefunction. From this wavefunction, the key electronic properties are calculated:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface.[13]
-
Natural Bond Orbital (NBO) Analysis: An NBO analysis is performed to investigate charge distribution, hybridization, and donor-acceptor interactions.[14][15][16]
-
Results and Discussion: Unveiling the Electronic Landscape
This section details the expected outcomes from the theoretical analysis, providing insights into the molecule's chemical behavior.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The FMOs are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[17] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[18]
The electron-donating ability is described by the HOMO energy; higher EHOMO values indicate a greater tendency to donate electrons.[17] Conversely, the ELUMO indicates the electron-accepting ability, where a lower value increases the likelihood of accepting an electron.[17] These parameters are vital in drug design, as interactions between a drug and its target often involve electron transfer between their respective frontier orbitals.[19]
Table 1: Predicted FMO Properties and Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (a.u.) | Implication |
| HOMO Energy | EHOMO | - | TBD | Nucleophilicity / Electron Donating Ability |
| LUMO Energy | ELUMO | - | TBD | Electrophilicity / Electron Accepting Ability |
| Energy Gap | ΔE | ELUMO - EHOMO | TBD | Chemical Reactivity & Kinetic Stability[18] |
| Chemical Potential | µ | (EHOMO+ELUMO)/2 | TBD | Electron Escaping Tendency |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | TBD | Resistance to Charge Transfer |
| Global Electrophilicity | ω | µ²/2η | TBD | Propensity to Accept Electrons |
Note: TBD (To Be Determined) values would be populated from the output of the Gaussian calculation.
The distribution of the HOMO and LUMO across the molecule is also informative. It is expected that the HOMO will show significant density on the iodine atom and the pyridine ring, while the LUMO will likely be distributed over the electron-deficient pyridine ring and the nitrile group, indicating likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Surface
The MEP is an invaluable tool for understanding intermolecular interactions, particularly in drug design, as it reveals the charge distribution from the perspective of an approaching reactant.[20][21][22] It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions.[13][23]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the nitrile group, due to their lone pairs of electrons.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. A prominent positive region (a "σ-hole") is anticipated on the iodine atom, opposite the C-I bond, which is the hallmark of a halogen bond donor.[1]
Caption: Predicted features of the Molecular Electrostatic Potential (MEP) surface.
This MEP map provides a clear, qualitative guide to the molecule's reactive sites and its potential for forming hydrogen and halogen bonds, which are critical for molecular recognition at a receptor binding site.[20]
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals from the DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the classic Lewis structure concept.[14][16] This method provides quantitative insights into charge distribution and stabilizing intramolecular interactions.[15][24]
-
Natural Population Analysis (NPA): The NBO method calculates atomic charges (NPA charges) which are generally considered more robust than other methods like Mulliken charges. The analysis will likely show a significant negative charge on the two nitrogen atoms and the chlorine atom, and a positive charge on the carbon atoms, particularly the one in the nitrile group.
-
Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital (a bond or lone pair) to an empty "acceptor" orbital (an antibonding or Rydberg orbital).[25] Significant interactions are expected, such as the delocalization of the pyridine nitrogen's lone pair (n) into the antibonding orbitals (π*) of the aromatic ring, which contributes to the overall stability of the molecule.
Table 2: Key Predicted NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-C3) | TBD | n → π (Ring delocalization) |
| LP(1) N1 | π(C5-C6) | TBD | n → π (Ring delocalization) |
| π(C2-C3) | π(C4-C5) | TBD | π → π (Conjugation) |
| LP(1) Cl | σ(C5-C6) | TBD | n → σ (Hyperconjugation) |
Note: LP denotes a lone pair. TBD values would be populated from the NBO analysis output.
These hyperconjugative interactions are crucial for understanding the subtle electronic effects of the substituents and the overall stability of the molecular framework.[26]
Conclusion and Implications for Drug Development
The theoretical framework presented in this guide provides a multi-faceted approach to characterizing the electronic structure of this compound. The combined analysis of FMOs, MEP, and NBOs delivers a comprehensive picture of the molecule's reactivity, stability, and intermolecular interaction potential.
-
FMO analysis quantifies the molecule's kinetic stability and its propensity to engage in electron-transfer reactions with a biological target.
-
The MEP surface visually identifies the key sites for noncovalent interactions, highlighting the electron-rich nitrogen atoms as hydrogen bond acceptors and the electropositive σ-hole on the iodine atom as a potent halogen bond donor.
-
NBO analysis provides a quantitative measure of atomic charges and intramolecular stabilizing interactions, rationalizing the electronic influence of the chloro, iodo, and nitrile substituents.
For drug development professionals, these insights are directly applicable to lead optimization. By understanding the electronic drivers of molecular recognition, scientists can rationally design analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. This computational-first approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening, embodying a more efficient paradigm for modern drug discovery.[2]
References
- Title: Natural Bond Orbital (NBO)
- Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL
- Title: Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL
- Title: DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron Source: Indian Academy of Sciences URL
- Title: Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models Source: ACS Publications URL
- Title: DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine Source: R Discovery URL
- Title: Molecular Electrostatic Potential (MEP)
- Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: Cambridge Open Engage URL
- Title: What is NBO analysis and how is it useful Source: SciSpace URL
- Title: Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives Source: MDPI URL
- Title: Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview Source: Benchchem URL
- Title: Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives Source: PubMed URL
- Title: DFT analysis of substituent effects on electron-donating efficacy of pyridine Source: ResearchGate URL
- Title: Gaussian – Molecular Modeling in Computational Chemistry Source: RITME URL
- Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL
- Title: Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program Source: Medium URL
- Title: Gaussian (software)
- Title: Density Functional (DFT)
- Title: Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes Source: AIP Publishing URL
- Title: HOMO & LUMO Explained: The Secret Behind Drug Design Source: YouTube URL
- Title: Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!
- Source: Gaussian.
- Title: Discovering Chemistry With Natural Bond Orbitals Source: Wiley URL
- Title: Natural bond orbital analysis for the halogen-bonding complexes Source: ResearchGate URL
- Title: The B3LYP/6-311+G//B3LYP/6-311+G and the B3LYP /6-31G//B3LYP/6-31G calculated thermodynamic characteristics Source: ResearchGate URL
- Title: A computational study on the tautomerism of fluorescein and its halogenated derivatives Source: RSC Advances URL
- Title: A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives Source: PubMed Central URL
- Title: Quantum computational, charge density, optical, molecular reactivity and thermodynamical analysis of Di-Halogen substituted nicotinic acid derivatives Source: ResearchGate URL
- Title: Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds Source: PubMed URL
- Title: Natural bond orbital Source: Wikipedia URL
- Title: ubiquity of B3LYP/6-31G Source: Reddit URL
- Title: Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)
- Title: Natural Bond Orbital (NBO)
- Title: this compound (Cas 959972-34-0)
- Title: Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?
- Title: Computational Tools To Model Halogen Bonds in Medicinal Chemistry Source: PubMed URL
- Title: Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline Source: ResearchGate URL
- Title: Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups Source: MDPI URL
- Title: Can anyone tell me where I can find input for basis set for iodine atom?
Sources
- 1. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ritme.com [ritme.com]
- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 11. gaussian.com [gaussian.com]
- 12. gaussian.com [gaussian.com]
- 13. MEP [cup.uni-muenchen.de]
- 14. NBO [cup.uni-muenchen.de]
- 15. What is NBO analysis and how is it useful (2016) | Frank Weinhold | 688 Citations [scispace.com]
- 16. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Stability and Storage of 6-Chloro-5-iodonicotinonitrile
This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Chloro-5-iodonicotinonitrile, a critical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro, iodo, and cyano group on the pyridine ring, makes it a highly sought-after precursor for creating novel compounds with potential therapeutic applications. The reactivity of the chloro and iodo substituents allows for diverse chemical transformations, enabling the construction of intricate molecular architectures.
Given its importance as a starting material, maintaining the chemical purity and stability of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and to establish a robust framework for its proper storage and handling.
Chemical Stability Profile and Potential Degradation Pathways
While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be extrapolated from the known chemistry of related halogenated pyridines and nitriles. The primary environmental factors that can influence the stability of this compound are temperature, light, humidity, and exposure to incompatible chemical agents.
Key Potential Degradation Mechanisms:
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, to form a carboxylic acid or an amide intermediate. This process is often accelerated by elevated temperatures.
-
Nucleophilic Substitution: The chloro and iodo substituents on the pyridine ring are subject to nucleophilic substitution reactions. The presence of nucleophiles, such as water (in humid conditions) or other reactive species, can lead to the displacement of these halogen atoms.
-
Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reducing conditions. Contamination with reducing agents could lead to the loss of the chloro or iodo groups.
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the ultraviolet spectrum. Photolytic cleavage of the carbon-halogen bonds can generate radical species, leading to a cascade of degradation products.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Experimental Workflow for a Stability Study.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
For each of the three batches, perform a complete analysis to establish the initial purity profile. This includes:
-
Appearance (visual inspection).
-
Purity assay by a validated HPLC method.
-
Identification and quantification of any impurities.
-
Water content (by Karl Fischer titration).
-
-
-
Sample Preparation and Storage:
-
Aliquot a sufficient number of samples from each batch into the chosen primary packaging.
-
Place the packaged samples into the stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Recommended (for confirmation): 2-8°C
-
-
-
Time Points for Sample Pulls:
-
Analysis at Each Time Point:
-
At each scheduled time point, remove the required number of samples from each storage condition.
-
Allow the samples to equilibrate to ambient temperature before opening.
-
Perform the same complete analysis as conducted at T=0 (appearance, purity, impurities, and water content).
-
-
Data Evaluation and Interpretation:
-
Compile the data in a tabular format for easy comparison across different conditions and time points.
-
Evaluate any significant changes in purity, the appearance of new degradation products, or an increase in existing impurities. A "significant change" is generally defined as a failure to meet the established specification.
-
If a significant change occurs during the accelerated study, an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary. [2] * The data from the long-term study will be used to establish the retest period, which is the time during which the material is expected to remain within its specification under the recommended storage conditions.
-
Conclusion
Ensuring the stability of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways and implementing the recommended storage and handling procedures, researchers can maintain the integrity of this key intermediate. For definitive shelf-life determination, a comprehensive stability study, as outlined in this guide, should be conducted. This proactive approach to stability management will ultimately contribute to the reliability and reproducibility of synthetic processes and the quality of the final products.
References
- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).
- Stability testing overview for Pharmaceutical products - GMP SOP.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences.
- Quality Guidelines - ICH.
- SAFETY DATA SHEET - Fisher Scientific. (2008, March 27).
- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97% - Cole-Parmer.
- Handling and Storage Procedures for Pyridine.
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 14).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - Fisher Scientific.
- Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS.
- This compound (Cas 959972-34-0) - Parchem.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Pyridine - Apollo Scientific.
- 6-Chloro-5-nitronicotinonitrile - BLD Pharm.
- Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee.
- 6-chloro-5-iodonicotinic acid - Safety Data Sheet - ChemicalBook. (2025, July 26).
Sources
Methodological & Application
Suzuki-Miyaura coupling reaction with 6-Chloro-5-iodonicotinonitrile
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-5-iodonicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the chemoselective functionalization of this compound. This substrate, featuring two distinct halogen atoms on an electron-deficient pyridine ring, serves as an exemplary model for discussing strategies in selective C-C bond formation. We will dissect the mechanistic underpinnings that govern selectivity, present optimized protocols, and offer field-proven insights for troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. The nicotinonitrile core is a privileged structure in modern drug discovery, recognized for its role in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The ability to selectively introduce molecular complexity at the C5 position while preserving the C6 chloro-substituent for subsequent transformations is a key synthetic advantage.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The cornerstone of this protocol is the principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of organic halides in the crucial oxidative addition step follows a well-established trend: I > Br > OTf >> Cl > F[3][4]. This hierarchy is directly related to the carbon-halogen bond dissociation energy; the weaker C-I bond (approx. 220 kJ/mol) is significantly more susceptible to cleavage by a Pd(0) catalyst than the more robust C-Cl bond (approx. 340 kJ/mol).
For a substrate like this compound, this reactivity difference allows for the precise targeting of the C-I bond. Under carefully controlled conditions, the Pd(0) catalyst will selectively insert into the C-I bond, leaving the C-Cl bond intact for potential downstream functionalization. This selective approach is paramount in the efficient synthesis of polysubstituted heteroaromatics[5][6]. The electron-deficient nature of the pyridine ring further activates the halide positions towards oxidative addition, making this substrate particularly amenable to cross-coupling[7].
The Catalytic Cycle: A Mechanistic Blueprint for Selectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three fundamental steps. Understanding this mechanism is critical to rationalizing reaction outcomes and troubleshooting effectively[3][8][9].
-
Oxidative Addition: The active Pd(0)L₂ species initiates the cycle by inserting into the carbon-halogen bond. For this compound, this step is highly selective for the more labile C-I bond, forming a Pd(II) intermediate. This is typically the rate-determining step of the entire cycle[3][6].
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species[9][10]. This species then transfers its organic moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle[3][9].
Experimental Protocol and System Optimization
The success of a selective Suzuki-Miyaura coupling hinges on the careful selection and optimization of several key parameters.
Materials and Reagents
| Component | Recommended Specification | Purpose |
| This compound | >97% Purity | Electrophilic coupling partner |
| Arylboronic Acid or Ester | >98% Purity | Nucleophilic coupling partner |
| Palladium Precatalyst | See Table 2 | Source of active Pd(0) catalyst |
| Ligand | See Table 2 | Stabilizes catalyst, modulates reactivity |
| Base | Anhydrous, finely powdered | Activates boronic acid |
| Solvent | Anhydrous, sparged with N₂/Ar | Reaction medium |
Reaction Parameter Optimization
Choosing the right combination of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table provides a starting point for optimization. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often superior to traditional PPh₃.[11][12]
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(IPr)(allyl)Cl] | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources that form the active Pd(0) in situ. Pd(PPh₃)₄ can be used directly but may be less active for challenging couplings. Modern NHC precatalysts offer high stability and activity.[13][14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, IPr | For this electron-deficient system, PPh₃ may suffice. However, for broader substrate scope or coupling with less reactive boronic acids, bulky and electron-rich ligands like SPhos or XPhos are recommended to facilitate oxidative addition and reductive elimination.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | K₂CO₃ is a good starting point. K₃PO₄ is a stronger base often effective in difficult couplings.[11] Cs₂CO₃ is highly effective but more expensive. CsF can be used in non-aqueous conditions to minimize protodeboronation. |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[8] Anhydrous conditions may be required if protodeboronation is a significant side reaction. |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but can compromise selectivity by promoting cleavage of the C-Cl bond. Start at 80-90 °C and increase only if necessary. |
Step-by-Step Laboratory Protocol
This protocol describes a general procedure for the coupling of this compound (1.0 equiv) with a generic arylboronic acid (1.2 equiv).
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 278.4 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Causality Note: The use of a flame-dried flask and inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to failed reactions or significant formation of homocoupled boronic acid byproduct.[7]
-
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Expert Insight: If using an air-stable precatalyst like PdCl₂(dppf) or a Buchwald palladacycle, it can be added with the other solids.
-
-
Seal and Purge: Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Protocol Note: To degas the solvent, sparge with argon or nitrogen for 15-20 minutes prior to use.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), diluting it, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidation).2. Poor quality boronic acid.3. Insufficiently strong base or poor solubility. | 1. Ensure thorough degassing of solvents and purging of the reaction vessel. Use a fresh catalyst source.[11]2. Use a freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. |
| Protodeboronation | Excess water or acidic impurities consuming the boronic acid. | 1. Use anhydrous solvents and a base like KF or CsF.[11]2. Use a boronate ester, which is more resistant to this side reaction.[11]3. Increase the equivalents of the boronic acid reagent (e.g., to 1.5 equiv). |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for the solvent and ensure the reaction is maintained under a positive pressure of inert gas.[7] |
| Loss of Selectivity (C-Cl Coupling) | 1. Reaction temperature is too high.2. Catalyst system is too reactive. | 1. Reduce the reaction temperature to 80 °C or lower.2. Switch to a less active ligand (e.g., if using a Buchwald ligand, try PPh₃) or reduce catalyst loading. |
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
- Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. (2012). SciSpace. [Link]
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. [Link]
- A Review on The Chemistry of Nicotinonitriles and Their applications. (2025).
- Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (n.d.).
- A Review on The Chemistry of Nicotinonitriles and Their applic
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central. [Link]
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura (hetero-)
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2025).
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
- Pd/C and Other Heterogeneous C
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021).
- Application of Nitrile in Drug Design. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes (2012) | Renzo Rossi | 126 Citations [scispace.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Buchwald-Hartwig amination of 6-Chloro-5-iodonicotinonitrile with primary amines
Application Note & Protocol Guide
Topic: Buchwald-Hartwig Amination of 6-Chloro-5-iodonicotinonitrile with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic C-N Bond Formation on a Dihalo-Heterocycle
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the selective amination of this compound. This substrate is of particular interest in medicinal chemistry due to the presence of two distinct halogen atoms, offering a handle for sequential, regioselective functionalization.
The primary focus of this document is to elucidate the principles governing the selective reaction of primary amines at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide robust, field-tested protocols, and offer insights into optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for drug discovery and development professionals.
Foundational Principles: Mechanism & Chemoselectivity
The power of the Buchwald-Hartwig reaction lies in its palladium-catalyzed cycle that efficiently couples an aryl halide with an amine.[4][5] The general mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2]
-
Ligand Exchange & Deprotonation : The amine displaces the halide from the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate can be used to tolerate sensitive functional groups.[7][8]
-
Reductive Elimination : The final step involves the formation of the C-N bond as the desired product is released, regenerating the active Pd(0) catalyst.[4][5]
The success of this cycle, particularly with challenging substrates, is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.[2] Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are exceptionally effective at promoting both the oxidative addition and the final reductive elimination steps.[1][2]
The Principle of Chemoselectivity
For a di-halogenated substrate like this compound, the site of reactivity is governed by the relative bond strengths and the kinetics of oxidative addition. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C–I > C–Br > C–OTf > C–Cl.[7] This established trend predicts that the oxidative addition of the palladium catalyst will occur preferentially at the weaker, more reactive carbon-iodine bond at the C5 position, leaving the more robust carbon-chlorine bond at the C6 position untouched under controlled conditions. This inherent difference in reactivity is the key to achieving selective mono-amination.
Detailed Experimental Protocol
This protocol provides a robust method for the selective mono-amination of this compound at the C5-iodo position. The use of a pre-formed palladium precatalyst (a G3 or G4 precatalyst) is highly recommended as it provides greater air stability and more consistent generation of the active Pd(0) species compared to using separate palladium salts and ligands.[9]
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Primary amine (e.g., n-butylamine, benzylamine)
-
Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-87-9) or similar bulky phosphine-ligated precatalyst.
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas supply (Nitrogen or Argon), heating block or oil bath, TLC plates, standard glassware for work-up, silica gel for chromatography.
Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M).
-
Add the primary amine (1.1-1.2 equiv) via syringe. Ensure the amine is pure and dry.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated heating block or oil bath set to 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 6-chloro-5-(alkylamino)nicotinonitrile product.
-
Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several key parameters. The following table provides a starting point for optimization, particularly when varying the primary amine.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | XPhos Pd G3 / SPhos Pd G3 (1-2 mol%) | Precatalysts ensure reliable activation. For less reactive amines, catalyst loading can be increased to 3-5 mol%. |
| Ligand | XPhos, SPhos, BrettPhos[6][10] | These bulky biarylphosphine ligands are generally effective for heteroaryl halides. Ligand choice is crucial and may require screening for particularly hindered or electron-poor amines. |
| Base | NaOtBu (1.4 equiv) | A strong base is often required for efficient deprotonation. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or longer reaction times.[7][11] |
| Solvent | Toluene, 1,4-Dioxane | These are standard, non-polar aprotic solvents. Ensure they are anhydrous and degassed to prevent catalyst deactivation.[12] |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but increase the risk of side reactions, including potential amination at the C-Cl position. Start at 100 °C and adjust as needed. |
| Amine Stoichiometry | 1.1 - 1.2 equiv | A slight excess of the amine ensures complete consumption of the limiting aryl iodide. A large excess should be avoided as it can sometimes interfere with the catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture exposure).2. Impure reagents or wet solvent.3. Insufficiently strong base.4. Inappropriate ligand for the substrate. | 1. Use a fresh bottle of precatalyst or prepare in a glovebox. Ensure rigorous inert atmosphere technique.2. Dry solvents over molecular sieves; purify amines if necessary.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).4. Screen a panel of ligands (e.g., other Buchwald or Hartwig ligands). |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure the reaction is strictly anaerobic.2. Check solvent purity.3. A different ligand may be required to stabilize the catalyst throughout the cycle. |
| Hydrodehalogenation Side Product | The C-I bond is replaced by a C-H bond. | 1. Ensure the amine is of high purity and free of water.2. Lower the reaction temperature.3. Use a slightly higher catalyst loading. |
| Reaction Stalls | Inhibitory effects, often from the generated iodide salt.[7][13] | 1. Increase catalyst loading.2. Consider a different solvent system where the iodide salt may have different solubility. |
| Double Amination (at C-Cl) | Reaction temperature is too high or run time is too long. | 1. Lower the reaction temperature to increase selectivity for the C-I bond.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Vaddepalli, K., et al. (2014).
- Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
- ACS GCI Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- OCER. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 6-Chloro-5-iodonicotinonitrile
Introduction: Strategic Alkynylation of a Privileged Heterocycle
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and exhibits broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1] Its applications are extensive, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][3]
This application note provides a detailed guide to the Sonogashira coupling of terminal alkynes with 6-Chloro-5-iodonicotinonitrile, a versatile heterocyclic building block. The selective alkynylation of this substrate is of significant interest to researchers in drug discovery and development. The resulting 5-alkynyl-6-chloronicotinonitrile scaffold is a precursor to a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the chloro and cyano functionalities offers orthogonal handles for further synthetic manipulations, allowing for the rapid generation of diverse molecular libraries.
The key to the successful and selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[1] This inherent difference in reactivity allows for the chemoselective coupling at the 5-position, leaving the 6-chloro substituent intact for subsequent cross-coupling reactions or other transformations.
Mechanism of the Sonogashira Coupling: A Dual Catalytic Cycle
The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated palladium(0) species. This is generally considered the rate-determining step of the overall reaction.[4] This step forms a square planar palladium(II) complex.
-
Transmetalation: The palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The alkynyl group is transferred from the copper to the palladium center, displacing the iodide.
-
Reductive Elimination: The final step of the palladium cycle is the reductive elimination of the desired product, the 5-alkynyl-6-chloronicotinonitrile. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal alkyne proton.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.
-
Regeneration: The copper(I) acetylide then participates in the transmetalation step with the palladium(II) complex, transferring the alkynyl group and regenerating the copper(I) catalyst.
Visualizing the Catalytic Pathway
The interplay between the palladium and copper cycles is elegantly captured in the following diagram:
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne with this compound. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne | ≥97% | Commercially Available | |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercially Available | Air-stable, but should be handled in a glovebox or under inert atmosphere for best results. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine, off-white to light tan powder. Discolored (green/brown) CuI may indicate oxidation and should be purified or replaced. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use a freshly opened bottle or a solvent from a purification system. |
| Saturated aq. NH₄Cl | |||
| Brine | |||
| Anhydrous MgSO₄ or Na₂SO₄ | |||
| Silica Gel | For column chromatography. | ||
| Solvents for Chromatography | HPLC Grade | e.g., Hexanes, Ethyl Acetate. |
Reaction Setup and Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) via syringe. The typical solvent ratio is 2:1 to 4:1 THF:TEA. The concentration of the aryl halide is typically 0.1-0.5 M.
-
Degassing (Optional but Recommended): For sensitive substrates or to minimize side reactions like alkyne homocoupling, the solution can be degassed by bubbling the inert gas through the stirred solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the amine base.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-6-chloronicotinonitrile.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 5-alkynyl-6-chloronicotinonitriles.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium and copper catalysts are of high quality and have not been deactivated by exposure to air or moisture.
-
Insufficient Base: The amine base is crucial for neutralizing the HI generated and for the deprotonation of the alkyne. Ensure an adequate excess is used and that it is anhydrous.
-
Low Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive alkynes or hindered substrates may require gentle heating.
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen.[5] Thoroughly degassing the reaction mixture can minimize this. Using a slight excess of the alkyne can also be beneficial.
-
Dehalogenation: In some cases, reduction of the aryl halide can occur. This can sometimes be mitigated by adjusting the reaction temperature or catalyst system.
-
-
Purification Challenges:
-
The triethylammonium iodide salt formed as a byproduct is generally removed during the aqueous work-up.
-
Residual catalyst can often be removed by filtration through a plug of silica gel or by using a metal scavenger.
-
Conclusion: A Versatile Tool for Drug Discovery
The Sonogashira coupling of terminal alkynes with this compound is a robust and highly selective method for the synthesis of valuable 5-alkynyl-6-chloronicotinonitrile intermediates. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can readily access a diverse range of functionalized heterocycles. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
- Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]
- Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922 (2007). [Link]
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Wikipedia. (n.d.).
- Tykwinski, R. R. "Sonogashira coupling: a powerful tool for the synthesis of conjugated systems." Angewandte Chemie International Edition, 42(14), 1566-1568 (2003). [Link]
- Doucet, H., & Hierso, J. C. "Palladium-catalysed cross-coupling reactions: a powerful tool for the synthesis of active ingredients of drugs." Coordination Chemistry Reviews, 251(5-6), 735-774 (2007). [Link]
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry, 37(1), e6949 (2023). [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. "Sonogashira coupling reaction with diminished homocoupling." Organic Letters, 5(11), 1841-1844 (2003). [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: Strategic Stille Coupling for the Synthesis of 5-Aryl-6-chloronicotinonitriles
Introduction: The Strategic Value of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the pyridine ring at specific positions is crucial for modulating pharmacological activity, making the development of robust and selective synthetic methodologies a key objective for researchers. 6-Chloro-5-iodonicotinonitrile is a valuable building block, offering two distinct handles for sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for chemoselective functionalization, a cornerstone of modern synthetic strategy.
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6][7] Its tolerance of a wide array of functional groups, coupled with the stability of the organostannane reagents, makes it particularly suitable for the synthesis of complex heterocyclic systems.[4][6][8][9] This application note provides a detailed protocol for the selective Stille coupling at the C5-position of this compound, leveraging the differential reactivity of the C-I and C-Cl bonds.
Chemoselectivity in the Stille Coupling of Dihaloheteroarenes
The success of a selective coupling on a dihalogenated substrate hinges on the inherent differences in the bond strengths and reactivity of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[6] This principle is the foundation for the selective functionalization of this compound. The weaker C-I bond will preferentially undergo oxidative addition to the Pd(0) catalyst, leaving the more robust C-Cl bond intact for potential subsequent transformations. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and temperature, is paramount to ensure high selectivity and prevent unwanted side reactions, such as the coupling at the chloro-position.[10]
The Catalytic Cycle of the Stille Coupling Reaction
The mechanism of the Stille coupling has been extensively studied and proceeds through a catalytic cycle involving a palladium catalyst.[6][11][12] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate.[8][11][12]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[6][8][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11][12]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with (4-methoxyphenyl)tributylstannane
This protocol details a representative Stille coupling reaction to synthesize 5-(4-methoxyphenyl)-6-chloronicotinonitrile.
Materials:
-
This compound
-
(4-methoxyphenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add (4-methoxyphenyl)tributylstannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 hexanes/ethyl acetate). The reaction is complete when the starting this compound is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-(4-methoxyphenyl)-6-chloronicotinonitrile.
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Dihalogenated pyridine with distinct reactivity at C5 and C6. |
| Organostannane | (4-methoxyphenyl)tributylstannane (1.1 eq) | Air and moisture stable coupling partner.[4] A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective Pd(0) catalyst for Stille couplings.[13] |
| Solvent | Anhydrous, degassed 1,4-dioxane | Aprotic solvent suitable for Stille reactions. Degassing is crucial to prevent catalyst deactivation by oxygen.[13] |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |
| Reaction Time | 4-6 hours | Typical duration for this type of coupling; should be monitored by TLC. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no yield | Inactive catalyst, presence of oxygen, wet solvent. | Ensure the catalyst is properly stored and handled.[13] Use freshly degassed, anhydrous solvent. |
| Formation of homocoupled product | High temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid extended heating after completion.[13] |
| Reaction stalls | Insufficient catalyst activity. | Consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[4] |
Experimental Workflow
Caption: Step-by-step experimental workflow for Stille coupling.
Conclusion
The Stille coupling offers a reliable and chemoselective method for the synthesis of 5-aryl-6-chloronicotinonitriles from this compound. The protocol described herein provides a solid foundation for researchers to access these valuable intermediates. The principles of chemoselectivity based on the differential reactivity of carbon-halogen bonds are key to the successful implementation of this methodology. Further optimization of ligands and reaction conditions can be explored for more challenging substrates, expanding the utility of this powerful cross-coupling reaction in the synthesis of complex, biologically active molecules.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]
- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43(9), 1132-1136. [Link]
- Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2411-2413. [Link]
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]
- Gouda, M. A.; et al. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 2019. [Link]
- Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010, 53(22), 7902-7917. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- Organic Syntheses. A Versatile Protocol for the Stille Biaryl Coupling. Org. Synth. 2011, 88, 197. [Link]
- Casado, R.; Espinet, P. The Stille Reaction, 38 Years Later.
- Heravi, M. M.; Zadsirjan, V.; Heydari, M. Recent synthetic innovations in Stille coupling reaction: A review. Tetrahedron, 2021, 91, 132193. [Link]
- Chemeurope.com. Stille reaction. [Link]
- Chen, C.-H.; et al. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. J. Mater. Chem. C, 2013, 1, 6961-6969. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille_reaction [chemeurope.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocol: Regioselective Heck Reaction of 6-Chloro-5-iodonicotinonitrile with Alkenes
Abstract
This document provides a comprehensive guide to the Mizoroki-Heck cross-coupling reaction, specifically tailored for the regioselective olefination of 6-Chloro-5-iodonicotinonitrile. Nicotinonitrile derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, and their precise functionalization is of paramount importance. This protocol leverages the inherent differential reactivity of carbon-halogen bonds under palladium catalysis to achieve selective C-C bond formation at the C-I position, leaving the C-Cl bond intact for potential subsequent transformations. We present a detailed experimental protocol, mechanistic insights, and a discussion of key reaction parameters for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Selective C-C Bond Formation
The Mizoroki-Heck reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] In the context of complex molecule synthesis, particularly in the pharmaceutical industry, the ability to functionalize a molecule in a stepwise and controlled manner is highly desirable. Polyhalogenated heterocycles, such as this compound, are valuable building blocks precisely because they offer multiple reaction sites.
The key to unlocking their synthetic potential lies in the ability to selectively address one position over another. This selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl, a principle that forms the foundation of this protocol.[4] By carefully selecting the reaction conditions, we can facilitate the Heck reaction exclusively at the more labile carbon-iodine bond of this compound, thus producing a versatile intermediate for further diversification.
Mechanistic Rationale for Regioselectivity
The selective Heck reaction at the C-5 position (C-I bond) of this compound is dictated by the first and rate-determining step of the catalytic cycle: oxidative addition.
-
Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker C-I bond over the stronger C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to cleavage by the electron-rich palladium center.[4]
-
Alkene Coordination and Insertion (Carbopalladation): The resulting arylpalladium(II) iodide complex then coordinates with the alkene. Subsequently, the aryl group is transferred to one of the alkene carbons in a syn-migratory insertion step, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and the final alkene product. This step typically proceeds to give the more thermodynamically stable trans-isomer.[5]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt, thus completing the catalytic cycle.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol describes the Heck reaction between this compound and a representative alkene, n-butyl acrylate. The conditions provided are a general starting point and may require optimization for other alkene substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| n-Butyl acrylate | ≥99% | Commercially Available | Inhibitor should be removed if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Tri-o-tolylphosphine (P(o-tol)₃) | ≥97% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Lab Prepared | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Tri-o-tolylphosphine (0.04 eq, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M. Add triethylamine (2.0 eq) followed by n-butyl acrylate (1.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-butyl 3-(6-chloro-5-cyanopyridin-3-yl)acrylate.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck reaction.
Discussion of Reaction Parameters
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Phosphine ligands, such as tri-o-tolylphosphine, are often employed to stabilize the palladium catalyst and promote oxidative addition. The choice of ligand can influence reaction efficiency and selectivity.
-
Base: A base is required to neutralize the hydrohalic acid (HI) that is generated during the catalytic cycle.[2] Organic bases like triethylamine are commonly used and act as both a base and a reducing agent for the Pd(II) precatalyst. Inorganic bases such as potassium carbonate can also be effective.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or NMP are typically used to ensure the solubility of the reactants and the palladium catalyst.
-
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote side reactions or catalyst decomposition. A temperature range of 80-120 °C is a good starting point for optimization.
-
Alkene Partner: The protocol is described for an electron-deficient alkene (n-butyl acrylate). Electron-rich alkenes may require different reaction conditions, and regioselectivity can be a concern.[7]
Conclusion
The described protocol offers a reliable and regioselective method for the functionalization of this compound via the Mizoroki-Heck reaction. The selective olefination at the C-I position provides a valuable platform for the synthesis of complex substituted nicotinonitriles, which are of significant interest in drug discovery and development. The principles and the protocol detailed herein serve as a robust starting point for researchers exploring the synthesis of novel heterocyclic compounds.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- A typical procedure for Heck coupling reaction. (n.d.). Asian Journal of Chemistry.
- Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. (2014). PubMed.
- Heck cross coupling reaction of aryl halide with butyl acrylate using Ni(0)/PCNFs. (n.d.). ResearchGate.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction of iodobenzene with n-butyl acrylate catalyzed by... (n.d.). ResearchGate.
- Heck reaction of n-butyl acrylate or styrene with aryl halides a. (n.d.). ResearchGate.
- Regioselective palladium-catalyzed olefination of coumarins via aerobic oxidative Heck reactions. (n.d.). Royal Society of Chemistry.
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (n.d.). ResearchGate.
- Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2024). ACS Publications.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cyanation of 6-Chloro-5-iodonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
The targeted synthesis of 5,6-dicyanonicotinonitrile derivatives is a critical endeavor in modern medicinal chemistry. These scaffolds are privileged structures found in a variety of pharmacologically active agents, including kinase inhibitors and reverse transcriptase inhibitors.[1][2][3] The palladium-catalyzed cyanation of 6-chloro-5-iodonicotinonitrile represents a key transformation, offering a regioselective and high-yielding route to these valuable building blocks.
This document provides a comprehensive guide to this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical, field-tested protocols. We will delve into the catalytic cycle, explore critical parameter optimization, provide a detailed step-by-step protocol, and furnish a robust troubleshooting guide to ensure reproducible success in your laboratory.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount to mastering this transformation and troubleshooting unforeseen challenges. The palladium-catalyzed cyanation of aryl halides is a well-established cross-coupling reaction that proceeds through a Pd(0)/Pd(II) cycle.[4] However, the reaction is notoriously sensitive to catalyst poisoning by excess cyanide.[5]
The key steps are as follows:
-
Precatalyst Activation: Most protocols utilize a stable Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[6] This reduction is often accomplished by a phosphine ligand or other additives in the reaction mixture.
-
Oxidative Addition: The active Pd(0)L₂ complex undergoes oxidative addition into the most labile carbon-halogen bond. In our substrate, this compound, the C-I bond is significantly weaker and more reactive than the C-Cl bond, ensuring excellent regioselectivity for cyanation at the 5-position.[7]
-
Transmetalation (Cyanide Transfer): The resulting Aryl-Pd(II)-I complex exchanges its iodide ligand for a cyanide group. This step involves the cyanide source, most commonly zinc cyanide, Zn(CN)₂.[5]
-
Reductive Elimination: The Aryl-Pd(II)-CN complex undergoes reductive elimination to form the desired aryl nitrile product and regenerate the active Pd(0)L₂ catalyst, which re-enters the catalytic cycle.
A significant challenge is the ability of free cyanide ions to irreversibly bind to and deactivate palladium intermediates, poisoning the catalyst.[5] Modern protocols mitigate this by using cyanide sources with low cyanide solubility or those that release cyanide slowly, such as Zn(CN)₂ or K₄[Fe(CN)₆].[5]
Optimizing Critical Experimental Parameters
The success of this cyanation is highly dependent on the careful selection of several key components. Below is a summary of critical parameters and their rationale, based on established literature and in-house experience.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often leading to higher activity. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ and is often more practical and cost-effective.[6] |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Dppf is a robust, electron-rich bidentate phosphine ligand with a large bite angle (~96°), which promotes reductive elimination and stabilizes the palladium catalyst, preventing catalyst decomposition.[8][9] Its ferrocene backbone can also participate electronically in the catalytic cycle.[10] |
| Cyanide Source | Zn(CN)₂ (Zinc Cyanide) | Zn(CN)₂ is significantly less toxic than KCN or NaCN and its low solubility in organic solvents minimizes the concentration of free cyanide, thereby reducing catalyst poisoning.[5][11] It is the most widely used reagent for this purpose in functionalized substrates.[5] |
| Solvent | DMAc or DMF (degassed) | High-boiling, polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are excellent for solubilizing the reactants and catalyst complex.[7] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80–120 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature must be determined empirically but typically falls within this range for aryl iodides.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[12] |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere.
Materials & Reagents:
-
This compound (1.0 mmol, 278.4 mg)
-
Zinc Cyanide, Zn(CN)₂ (0.6 mmol, 70.5 mg, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.055 mmol, 30.5 mg, 5.5 mol%)
-
N,N-Dimethylacetamide (DMAc), anhydrous and degassed (5 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Magnesium sulfate (for drying)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (278.4 mg, 1.0 mmol), zinc cyanide (70.5 mg, 0.6 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), and dppf (30.5 mg, 0.055 mmol).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed DMAc to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn from a suspension to a dark, homogeneous solution.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL). The brine wash helps to remove the DMAc solvent and inorganic salts.
-
Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-5-cyanoniconitrile.
Product Characterization
The final product, 6-chloro-5-cyanoniconitrile, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect signals corresponding to the aromatic proton on the pyridine ring.
-
¹³C NMR: Expect signals for the pyridine ring carbons and, critically, two distinct signals for the nitrile carbons (C≡N).
-
IR Spectroscopy: Look for a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Safety & Waste Disposal
CRITICAL SAFETY NOTICE: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[13] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12]
Quenching and Waste Disposal:
Never acidify a solution containing cyanide salts, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[12]
A common and effective method for destroying residual cyanide in aqueous waste is through oxidation with bleach (sodium hypochlorite) under basic conditions (pH > 10).[13][14]
-
Ensure the aqueous waste is basic (pH > 10) by adding aqueous NaOH if necessary.
-
Slowly add an excess of commercial bleach (e.g., 10% sodium hypochlorite solution) with stirring in a fume hood.
-
Allow the mixture to stir for several hours (or overnight) to ensure complete oxidation of cyanide to the much less toxic cyanate ion.[15]
-
The treated waste can then be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide
References
- BenchChem. Dppp vs. dppf: A Comparative Guide to Phosphine Ligands in Catalysis.
- Anderson, K. W., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, NIH.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.
- Norinder, J., et al. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. PMC, NIH.
- Stambuli, J. P., et al. (2004). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters.
- ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Chemical Communications (RSC Publishing). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- RSC Advances. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- MDPI. (2023). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.
- Wiley-VCH. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Wikipedia. 1,1'-Bis(diphenylphosphino)ferrocene.
- University of St Andrews. CHEM12 Cyanide Compounds.
- Semantic Scholar. Palladium-catalyzed cyanation of aryl halides with CuSCN.
- Reddit. (2023). CuCN quenching.
- University of Bristol. Cyanides and nitriles, use and disposal.
- RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
- El-Sherief, H. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC, NIH.
- Organic Syntheses. Working with Hazardous Chemicals.
- MDPI. (2014). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents.
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
- Indian Academy of Sciences. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- ResearchGate. (2013). One Pot Synthesis of Bioactive Novel Cyanopyridones.
- ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ].
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. gla.ac.uk [gla.ac.uk]
- 14. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 15. reddit.com [reddit.com]
Synthesis of substituted nicotinonitriles using 6-Chloro-5-iodonicotinonitrile
An Application Guide to the Synthesis of Substituted Nicotinonitriles Leveraging 6-Chloro-5-iodonicotinonitrile
Introduction: A Strategic Approach to Nicotinonitrile Diversification
The substituted nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] The strategic introduction of diverse substituents onto this heterocyclic core is paramount for fine-tuning molecular properties and exploring structure-activity relationships (SAR). This compound has emerged as a preeminent building block for this purpose, offering a platform for controlled, sequential functionalization.[2][3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound. The core principle of its application lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 5-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 6-position.[5] This reactivity delta enables a highly regioselective, two-stage diversification strategy:
-
Stage 1: C-5 Functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are employed to selectively introduce a wide array of carbon or nitrogen substituents at the C-5 position.
-
Stage 2: C-6 Functionalization. The remaining, less reactive C-Cl bond can then be targeted for subsequent transformations, most commonly through nucleophilic aromatic substitution (SNAr) or under more forcing cross-coupling conditions.
This sequential approach provides a robust and flexible pathway to novel, di-substituted nicotinonitrile derivatives that would be challenging to access through other means.
Caption: General workflow for sequential diversification of this compound.
Part 1: Selective Functionalization at the C-5 Position via Palladium-Catalyzed Cross-Coupling
The higher reactivity of the C-I bond allows for mild and selective transformations at the 5-position. The choice of reaction depends on the desired substituent: C-C bond formation is typically achieved via Suzuki or Sonogashira coupling, while C-N bonds are forged using the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6][7] It is widely favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.[8]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Assembly: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, an additional ligand. For chloro-heterocycles, more advanced catalysts like PdCl₂(dppf) or pre-formed Buchwald-type catalysts may offer improved yields.[5][9]
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water (typically 4:1 to 10:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring. Conventional heating is typically done at 80–110 °C. Microwave irradiation (120–150 °C for 15–60 minutes) can often accelerate the reaction.[9]
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-chloronicotinonitrile.
Data Table 1: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~80[10] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | High |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | Good |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | NaHCO₃ | DME/H₂O | 85 | High |
(Yields are representative and may vary based on specific conditions and scale.[10])
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11][12] The reaction is typically co-catalyzed by palladium and copper(I) salts, though copper-free protocols have also been developed to avoid potential homocoupling of the alkyne (Glaser coupling).[13][14]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the palladium complex.[12]
Protocol 2: General Procedure for Sonogashira Coupling
-
Assembly: To a dry, inerted reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1–10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or Acetonitrile) and a degassed amine base (e.g., Triethylamine or Diisopropylamine), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is often rapid.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the 5-alkynyl-6-chloronicotinonitrile product.
Data Table 2: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | >90[13] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | 50 °C | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/DMF | RT | Good |
| 4 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | None (Cu-free) | Cs₂CO₃ | 60 °C | Good |
(Yields are representative based on established protocols for similar substrates.[13][15])
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and a wide range of primary and secondary amines, as well as other nitrogen nucleophiles.[16][17] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[18]
Mechanistic Rationale: The catalytic cycle mirrors other cross-coupling reactions.[19][20] After oxidative addition of Pd(0) to the C-I bond, the amine coordinates to the palladium center. A base then facilitates deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[16] The choice of a sterically hindered phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1–3 mol%), the appropriate phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 1.1–1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.4–2.0 eq.).
-
Reagent Addition: Add a degassed aprotic solvent (e.g., Toluene, 1,4-Dioxane, or t-BuOH). Finally, add the amine (1.1–1.5 eq.).
-
Reaction: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling, partition the reaction mixture between water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Data Table 3: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Pd Precatalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2) | NaOt-Bu | Toluene | 100 | High |
| 2 | Aniline | BrettPhos Pd G4 (3) | K₃PO₄ | t-BuOH | 100 | Good[20] |
| 3 | Benzylamine | RuPhos Pd G3 (2) | LiHMDS | 1,4-Dioxane | 90 | High |
| 4 | Pyrrolidine | Pd(OAc)₂/BINAP (4) | Cs₂CO₃ | Toluene | 110 | Good |
(Yields are representative based on established protocols for similar substrates.[20])
Part 2: Functionalization at the C-6 Position
Once the C-5 position has been selectively functionalized, the resulting 5-substituted-6-chloronicotinonitrile intermediate is primed for a second modification at the C-6 position. The presence of the electron-withdrawing cyano group at C-3 and the newly introduced substituent at C-5 activates the C-6 position for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a two-step addition-elimination process and is a primary method for displacing the chloro group at C-6.[21][22] This reaction is particularly effective on electron-deficient aromatic rings, a condition met by the nicotinonitrile core.[23][24]
Mechanistic Rationale:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24] The negative charge is delocalized onto the electron-withdrawing cyano group.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: General Procedure for SNAr with O-, S-, and N-Nucleophiles
-
Assembly: To a solution of the 5-substituted-6-chloronicotinonitrile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.2–2.0 eq.).
-
Base Addition (if required): For neutral nucleophiles like alcohols or thiols, add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.5–2.5 eq.) to generate the active nucleophile in situ. For anionic nucleophiles (e.g., sodium methoxide), no additional base is needed.
-
Reaction: Stir the reaction mixture at temperatures ranging from room temperature to 120 °C, depending on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by carefully adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the desired product by flash column chromatography or recrystallization.
Data Table 4: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) |
| 1 | Sodium Methoxide | N/A | Methanol/DMF | 60 |
| 2 | Ethanethiol | K₂CO₃ | DMF | 80 |
| 3 | Piperidine | N/A | DMSO | 100 |
| 4 | Phenol | NaH | THF | RT to 65 |
Safety and Handling Precautions
-
Reagents: this compound is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Palladium catalysts are precious metals and can be toxic. Phosphine ligands are often air-sensitive and malodorous. Handle these reagents under an inert atmosphere.
-
Bases: Strong bases like sodium hydride (NaH) and sodium tert-butoxide (NaOt-Bu) are flammable and react violently with water. Handle with extreme caution.
-
Solvents: Use anhydrous, degassed solvents for cross-coupling reactions to ensure catalyst activity and reproducibility.
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of substituted nicotinonitriles. Its well-defined reactivity profile allows for a predictable and highly effective sequential functionalization strategy. By first leveraging modern palladium-catalyzed cross-coupling reactions at the reactive C-5 iodo position, followed by nucleophilic aromatic substitution at the C-6 chloro position, researchers can access a vast chemical space of di-substituted nicotinonitriles. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to construct complex molecular architectures for a wide range of scientific applications.
References
- Vertex. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- SpringerLink. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Benchchem. (n.d.). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.
- ResearchGate. (n.d.). Synthesis of 5-substituted derivatives 6. Reagents and conditions.
- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
- Enamine. (n.d.). MedChem Highlights.
- ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions.
- PubMed. (2021, December 20). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. MedChem Highlights - Enamine [enamine.net]
- 4. A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 6-Chloro-5-iodonicotinonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract: This technical guide provides an in-depth overview of the strategic application of 6-chloro-5-iodonicotinonitrile in the synthesis of kinase inhibitors. We will explore the chemical reactivity of this key intermediate, detailing its use in pivotal cross-coupling reactions. This document furnishes detailed experimental protocols, mechanistic insights, and safety considerations, designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the strategic selection of starting materials is paramount. This compound (CAS 959972-34-0) has emerged as a highly valuable and versatile building block.[1] Its utility stems from the orthogonal reactivity of its functional groups on the pyridine scaffold:
-
Iodo Group (C5-Position): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the initial introduction of diverse molecular fragments with high regioselectivity. The reactivity of sp²-hybridized carbons towards oxidative addition is generally I > Br > Cl.[2]
-
Chloro Group (C6-Position): The carbon-chlorine bond is less reactive than the C-I bond under typical cross-coupling conditions. This differential reactivity enables a sequential functionalization strategy, where the iodo group is first substituted, followed by a second coupling reaction at the chloro position, often under more forcing conditions.
-
Nitrile Group (C3-Position): The cyano group is a key pharmacophoric feature in many kinase inhibitors. It can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. Furthermore, it is electronically withdrawing, influencing the reactivity of the pyridine ring.
This trifunctional nature allows for the systematic and controlled elaboration of a simple core into complex, three-dimensional structures tailored for high-affinity binding to specific kinase targets.
Core Synthetic Strategies: Harnessing Orthogonal Reactivity
The primary application of this compound lies in its sequential functionalization via palladium-catalyzed cross-coupling reactions. This approach is fundamental to building the complex molecular architectures required for potent and selective kinase inhibition. The general workflow is depicted below.
Caption: Sequential functionalization workflow for this compound.
This strategy allows for the independent introduction of two different substituents, enabling the exploration of a vast chemical space to optimize pharmacological properties.
Experimental Protocols & Mechanistic Insights
The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically used to introduce aryl or heteroaryl moieties.[3][4][5]
Reaction Scheme: (Illustrative scheme: Py-I + R-B(OH)2 -> Py-R)
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq).
-
Add a suitable base, such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq).
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-chloro-5-aryl/heteroaryl-nicotinonitrile intermediate.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Sonogashira Coupling at the C5-Position
The Sonogashira coupling is employed to form a C(sp²)-C(sp) bond, introducing a terminal alkyne.[2] This is a powerful way to extend the molecular scaffold with a linear, rigid linker.[7][8]
Reaction Scheme: (Illustrative scheme: Py-I + H-C≡C-R -> Py-C≡C-R)
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Dissolve the solids in a suitable degassed solvent, such as THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[2][9] The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[9]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
After functionalizing the C5 position, the less reactive C6-chloro group can be targeted. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for installing groups that interact with the hinge region of many kinases.[10][11][12]
Reaction Scheme: (Illustrative scheme: Py(R)-Cl + HNR'R'' -> Py(R)-NR'R'')
Protocol:
-
To a dry reaction vessel (e.g., a microwave vial or sealed tube), add the 6-chloro-5-substituted-nicotinonitrile intermediate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 0.04-0.10 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).
-
Add the primary or secondary amine (1.2-2.0 eq).
-
Add a degassed anhydrous aprotic solvent, such as toluene, 1,4-dioxane, or THF.
-
Seal the vessel and heat the reaction mixture, often to temperatures between 90 °C and 130 °C. Microwave irradiation can significantly accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Mechanistic Rationale: The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[11][13] Reductive elimination then forges the C-N bond, yielding the final product and regenerating the Pd(0) catalyst.[11][13]
Data Summary
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Source |
| CAS Number | 959972-34-0 | [1] |
| Molecular Formula | C₆H₂ClIN₂ | [1] |
| Molecular Weight | 276.45 g/mol | - |
| Appearance | Off-white to yellow solid | Vendor Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, J=2.0 Hz, 1H), ~8.2 (d, J=2.0 Hz, 1H) ppm | Inferred Data |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155, ~152, ~148, ~115, ~110, ~95 ppm | Inferred Data |
| MS (ESI) | Expected [M+H]⁺: 276.9 | Calculated |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Table 2: Representative Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene, Dioxane | 90-130 |
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16][17] Work in a well-ventilated area or fume hood.
-
Handling: Avoid breathing dust, vapor, mist, or gas.[14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[17]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[14][15][16][17]
Conclusion
This compound is a powerful and strategically important intermediate for the synthesis of kinase inhibitors. Its differentially reactive halogen atoms allow for controlled, sequential installation of diverse chemical functionalities through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile building block in the design and synthesis of next-generation targeted therapeutics.
References
- Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering. [Link]
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. [Link]
- Catalytic cycle of the Sonogashira cross-coupling reaction.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Nanochemistry Research. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]
- Reactions and Mechanisms. Master Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Reaction mechanisms. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
- Reaction Mechanism: Structure and Reactivity. Dalal Institute. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
- 6-Chloro-5-fluoronicotinonitrile. PubChem. [Link]
- Sonogashira coupling reaction. YouTube. [Link]
- Methyl 6-chloro-5-nitronicotin
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira reaction | Solved Practice Problems. YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Preparation method of 6-chloronicotinic acid.
- Electrophilic fragment-based design of reversible covalent kinase inhibitors. PubMed - NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry 1: Chapter 6 - Chemical Reactivity and Mechanisms. YouTube. [Link]
- 6-chloro-5-methylnicotinamide.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). Arkivoc. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 8. nanochemres.org [nanochemres.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 6-chloro-5-iodonicotinic acid - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Introduction: Unlocking Fluorophore Diversity with a Dihalogenated Pyridine Scaffold
An In-Depth Guide to the Synthesis of Novel Fluorescent Probes from 6-Chloro-5-iodonicotinonitrile
In the landscape of molecular tools for biological and pharmaceutical research, fluorescent probes are indispensable for visualizing and quantifying cellular processes, screening drug candidates, and labeling biomolecules.[] The rational design of these probes hinges on the selection of a versatile chemical scaffold that can be readily modified to tune photophysical properties and introduce desired functionalities. This compound emerges as a highly valuable and strategic starting material for this purpose.
This dihalogenated pyridine derivative possesses two key features that make it an exceptional building block:
-
Orthogonal Reactivity: The molecule contains two different halogen atoms, iodine and chlorine, attached to the pyridine ring. In modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2] This differential reactivity allows for highly selective, sequential functionalization of the molecule, providing precise control over the final structure.
-
Embedded Fluorophore Core: The nicotinonitrile moiety itself is a well-established component of many fluorescent dyes.[3][4] The electron-withdrawing nature of the nitrile group, combined with the pyridine ring, forms an excellent acceptor unit for creating donor-acceptor (D-π-A) type fluorophores, which are known for their sensitivity to the local environment (solvatochromism) and bright emission.[5]
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and potential applications for preparing novel fluorescent probes starting from this compound.
Part 1: The Core Synthetic Strategy: Regioselective Sequential Cross-Coupling
The cornerstone of synthesizing complex probes from this compound is the exploitation of the reactivity difference between the C-I and C-Cl bonds. A sequential, two-step cross-coupling strategy is typically employed. The first reaction selectively targets the more labile C-I bond at the C5 position, followed by a second reaction at the more robust C-Cl bond at the C6 position.
Caption: Sequential functionalization workflow for this compound.
Step 1: Selective Functionalization at the C5-Position (C-I Bond)
The initial synthetic transformation is designed to selectively replace the iodine atom. The Suzuki-Miyaura and Sonogashira cross-coupling reactions are the most powerful and widely used methods for this purpose.[6][7]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] By coupling this compound with a suitable arylboronic acid, a wide variety of substituents can be introduced at the C5 position. This is often used to install an electron-donating group or a larger π-conjugated system.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Using a stable precatalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or generating the Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common.[9] For challenging couplings, more advanced catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are used.[2]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the catalytic cycle. It activates the boronic acid, facilitating the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is exceptionally useful for installing an alkyne "linker," which can be used for subsequent "click" chemistry reactions (e.g., to attach the probe to a biomolecule) or to extend the π-conjugation of the fluorophore.
Step 2: Functionalization at the C6-Position (C-Cl Bond)
After selective modification at the C5 position, the remaining chloro group at C6 can be functionalized. The C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems to react.[9] The Buchwald-Hartwig amination is an ideal reaction for this step.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] This reaction is paramount for creating donor-acceptor fluorophores, as it allows for the direct installation of primary or secondary amines, which are potent electron-donating groups.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) are required to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[12][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.
Part 2: Experimental Protocols and Data
This section provides a detailed, representative protocol for the synthesis of a novel fluorescent probe, 5-(4-(Dimethylamino)phenyl)-6-(morpholino)nicotinonitrile , via a two-step sequential coupling strategy.
Protocol 1: Synthesis of 6-Chloro-5-(4-(dimethylamino)phenyl)nicotinonitrile
Materials:
-
This compound (1.0 eq)
-
4-(Dimethylamino)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 4-(dimethylamino)phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Synthesis of 5-(4-(Dimethylamino)phenyl)-6-(morpholino)nicotinonitrile
Materials:
-
6-Chloro-5-(4-(dimethylamino)phenyl)nicotinonitrile (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene, degassed
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by the 6-Chloro-5-(4-(dimethylamino)phenyl)nicotinonitrile and morpholine.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Extraction and Purification: Follow steps 7 and 8 from Protocol 1 to extract and purify the final fluorescent probe.
Caption: Experimental workflow for the two-step synthesis of a fluorescent probe.
Data Presentation: Expected Photophysical Properties
The resulting donor-acceptor probe is expected to exhibit strong fluorescence and solvatochromism, where the emission color shifts with solvent polarity.
| Property | Expected Value/Observation | Rationale |
| Absorption Max (λ_abs) | 380 - 420 nm | π-π* transition of the extended conjugated system. |
| Emission Max (λ_em) | 480 - 600 nm | Emission from an intramolecular charge-transfer (ICT) excited state. |
| Stokes Shift | > 80 nm | Large Stokes shifts are characteristic of ICT dyes, minimizing self-quenching.[3] |
| Quantum Yield (Φ_F) | 0.1 - 0.8 | Highly dependent on solvent; often higher in non-polar environments. |
| Solvatochromism | Positive (Red-shift in polar solvents) | The polar excited state is stabilized more than the ground state in polar solvents, lowering the energy gap for emission.[5] |
Part 3: Applications in Research and Drug Development
The modularity of the synthesis allows for the creation of a diverse library of fluorescent probes tailored for specific applications.
-
Cellular Imaging: Probes can be designed to localize in specific organelles (e.g., mitochondria, lipid droplets) based on their lipophilicity and charge. Their environmentally sensitive fluorescence can report on local polarity or viscosity.[5]
-
Bio-conjugation and Labeling: By using a boronic acid or amine containing a reactive handle (e.g., an alkyne, azide, or NHS ester) in the synthesis, the final probe can be covalently attached to proteins, nucleic acids, or other biomolecules for tracking and quantification.[16][17]
-
Sensing Applications: The pyridine nitrogen and nitrile group can act as coordination sites for metal ions. The synthesis can be adapted to create probes where fluorescence is "turned on" or "turned off" upon binding to a specific analyte, enabling quantitative sensing.[18]
-
Pharmaceutical Research: Fluorescently labeled versions of drug candidates can be synthesized to study their uptake, distribution, and metabolism (ADME properties) within cells and tissues.[19]
By leveraging the unique and dependable reactivity of this compound, researchers are empowered to rapidly assemble novel fluorescent tools, accelerating discovery in chemical biology and medicine.
References
- Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate.
- Synthesis and photophysical properties of novel nicotinonitrile-based chromophores of 1,4-diarylbuta-1,3-diene series. ResearchGate.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology.
- Single-Molecule Imaging of a Fluorescent Unnatural Amino Acid Incorporated Into Nicotinic Receptors. National Institutes of Health.
- Synthesis of fluorescent probes. The Royal Society of Chemistry.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Fluorescent labeling of biomolecules with organic probes. PharmaXChange.info.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health.
- Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. MDPI.
- Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. ResearchGate.
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. National Institutes of Health.
- 6-Chloro-5-methylnicotinonitrile. PubChem.
- Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate.
- Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Royal Society of Chemistry.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Institutes of Health.
- 6-Chloro-5-fluoronicotinonitrile. PubChem.
- Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo- N -heterocycles. ResearchGate.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 6-Chloro-5-iodonicotinonitrile for Accelerated Drug Discovery
Abstract: 6-Chloro-5-iodonicotinonitrile has emerged as a powerhouse building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds that form the core of numerous targeted therapeutics.[1][2] Its unique electronic and steric properties, characterized by two distinct halogen atoms with differential reactivity, make it an ideal substrate for sequential, one-pot cross-coupling reactions. This guide provides an in-depth exploration of one-pot synthesis strategies involving this versatile molecule, focusing on the underlying principles, detailed experimental protocols, and their application in constructing precursors for potent kinase inhibitors. By leveraging these efficient synthetic routes, researchers can significantly reduce synthesis time, minimize waste, and accelerate the generation of novel compound libraries for drug development.[3][4]
The Strategic Advantage of this compound in One-Pot Synthesis
The core utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond at the C5 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C6 position. This reactivity gradient is the cornerstone of the following selective, sequential one-pot strategies, allowing for the precise and controlled introduction of different functionalities without the need for intermediate isolation and purification steps.[4][5]
This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent usage, and saving energy.[3] The resulting densely functionalized nicotinonitrile scaffolds are prevalent in a variety of biologically active agents, including several marketed drugs.[1][6]
Caption: Differential reactivity enabling sequential one-pot functionalization.
Strategy I: One-Pot Sequential Sonogashira and Suzuki Coupling
This strategy is a powerful method for synthesizing 5-alkynyl-6-arylnicotinonitrile derivatives. The process begins with a Sonogashira coupling at the reactive C5-I position, followed by a Suzuki coupling at the C6-Cl position.
Mechanistic Rationale & Causality
The Sonogashira reaction is typically performed using a palladium catalyst and a copper(I) co-catalyst under basic conditions.[7][8] The C-I bond readily undergoes oxidative addition to the palladium center, allowing for coupling with a terminal alkyne. Once this initial coupling is complete, the reaction conditions are modified in the same vessel to facilitate the Suzuki coupling. This second step involves the addition of a boronic acid or ester, a different palladium ligand if necessary, and a suitable base to activate the C-Cl bond for the subsequent C-C bond formation.[9]
Experimental Protocol: One-Pot Sonogashira/Suzuki Coupling
Step 1: Sonogashira Coupling (C5 Position)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Add degassed solvent, such as a 2:1 mixture of THF and triethylamine (Et₃N).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the complete consumption of the starting material. The formation of the intermediate, 6-chloro-5-(alkynyl)nicotinonitrile, should be confirmed.
Step 2: Suzuki Coupling (C6 Position)
-
To the same reaction flask containing the crude intermediate, add the arylboronic acid (1.5 eq).
-
Add an aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq).
-
Add a second portion of the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 eq). Note: The choice of catalyst and ligand is crucial for activating the less reactive C-Cl bond.[5]
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring for the formation of the final product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 5-alkynyl-6-arylnicotinonitrile.
Data Summary: Sonogashira/Suzuki Protocol
| Parameter | Specification | Notes |
| Catalyst (Step 1) | Pd(PPh₃)₄, CuI | Standard Sonogashira conditions.[10] |
| Catalyst (Step 2) | Pd(dppf)Cl₂ or similar | A more robust catalyst is often needed for C-Cl activation. |
| Substrate 1 | Terminal Alkynes | Wide scope, including aliphatic and aromatic alkynes. |
| Substrate 2 | Aryl/Heteroaryl Boronic Acids | Tolerates a broad range of functional groups. |
| Base (Step 1) | Triethylamine (Et₃N) | Acts as both base and solvent. |
| Base (Step 2) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Aqueous base is required for the Suzuki catalytic cycle.[9] |
| Typical Yield | 55-80% (over two steps) | Dependent on substrates and optimization. |
Strategy II: One-Pot Sequential Suzuki and Buchwald-Hartwig Amination
This sequence allows for the synthesis of 5-aryl-6-aminonicotinonitriles, key structures in many kinase inhibitors that require an amino group for hydrogen bonding in the kinase hinge region.[11]
Mechanistic Rationale & Causality
The synthesis commences with a Suzuki coupling at the C5-I position. Following the formation of the 5-aryl intermediate, the reaction environment is adjusted for the Buchwald-Hartwig amination. This C-N bond-forming reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[12][13][14] The ligand is critical for facilitating both the oxidative addition to the C-Cl bond and the final reductive elimination step that forms the C-N bond.[15]
Caption: Workflow for one-pot Suzuki/Buchwald-Hartwig amination sequence.
Experimental Protocol: One-Pot Suzuki/Buchwald-Hartwig Amination
Step 1: Suzuki Coupling (C5 Position)
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a ligand like SPhos (0.04 eq), and a base such as K₃PO₄ (2.5 eq).
-
Add a degassed solvent system, typically 1,4-dioxane/water (e.g., 5:1).
-
Seal the vessel and heat the mixture at 100 °C for 1-2 hours (or use microwave irradiation at 130 °C for 20-30 minutes).[16] Monitor for completion.
Step 2: Buchwald-Hartwig Amination (C6 Position)
-
Cool the vessel to room temperature.
-
Add the desired primary or secondary amine (1.5 eq).
-
Add a strong base, such as NaOtBu or LiHMDS (2.0 eq).
-
Add the catalyst system for the amination, for example, Pd₂(dba)₃ (0.02 eq) and Xantphos (0.05 eq). Note: The initial catalyst may be deactivated; adding a fresh catalyst system for the second step is often necessary.
-
Seal the vessel and heat at 110 °C for 8-16 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture and perform an aqueous workup as described in the previous protocol.
-
Purify the crude product via column chromatography to obtain the pure 5-aryl-6-aminonicotinonitrile.
Data Summary: Suzuki/Buchwald-Hartwig Protocol
| Parameter | Specification | Notes |
| Catalyst (Step 1) | Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ | Efficient for C-I Suzuki coupling. |
| Catalyst (Step 2) | Pd₂(dba)₃/Xantphos or similar | Bulky phosphine ligands are essential for C-Cl amination.[13] |
| Substrate 1 | Aryl/Heteroaryl Boronic Acids | Broad scope. |
| Substrate 2 | Primary & Secondary Amines | Ammonia equivalents can also be used for primary anilines.[12] |
| Base (Step 1) | K₃PO₄, Cs₂CO₃ | Mild to moderate base. |
| Base (Step 2) | NaOtBu, K₂CO₃, LiHMDS | A strong, non-nucleophilic base is required.[15] |
| Typical Yield | 50-75% (over two steps) | Highly dependent on the nature of the amine. |
Application in the Synthesis of Kinase Inhibitors
The substituted nicotinonitrile scaffolds synthesized through these one-pot methods are privileged structures in medicinal chemistry, frequently serving as the "hinge-binding" element of kinase inhibitors.[17] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] These inhibitors function by competing with ATP for the binding site on the kinase. The nitrogen atom of the pyridine ring and the exocyclic amino group (introduced via Buchwald-Hartwig) can form crucial hydrogen bonds with the amino acid backbone of the kinase hinge region, mimicking the interactions of the adenine ring of ATP.
Caption: Synthesized scaffold acting as a kinase hinge-binder.
The functional groups introduced at the C5 and C6 positions extend into different pockets of the ATP binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The one-pot strategies described herein provide a rapid and efficient pathway to generate diverse libraries of these potential kinase inhibitors for screening and lead optimization.[18][19]
References
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
- Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (n.d.). Semantic Scholar.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
- A Review on The Chemistry of Nicotinonitriles and Their applications. (n.d.).
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). PMC - NIH.
- Application Notes and Protocols: 6-Chloro-7-iodo-7-deazapurine in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
- One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. (n.d.). International Journal of Pharmaceutical Sciences.
- One-pot Synthesis and its Practical Application in Pharmaceutical Industry. (n.d.).
- Buchwald–Hartwig amin
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH.
- Sonogashira coupling. (n.d.). Wikipedia.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (n.d.). ChemRxiv.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journals.
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
- CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.). CHEM21.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- One pot synthesis of 1-chloro-6-arylhex-5-en-2-ones by transesterification, Carroll rearrangement and decarboxylation of b-ketoesters with 1-aryl-propen-2-ols. (2017).
- A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. [PDF] Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis Using 6-Chloro-5-iodonicotinonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, the rapid and efficient construction of complex molecular architectures is paramount. Substituted nicotinonitriles are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. 6-Chloro-5-iodonicotinonitrile is a versatile and highly valuable building block, featuring two distinct halogen atoms that can be selectively functionalized through cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, allowing for sequential, site-selective modifications.
This guide provides an in-depth exploration of microwave-assisted synthesis protocols utilizing this compound. Microwave irradiation has emerged as a transformative technology in organic synthesis, offering dramatic reductions in reaction times, improved yields, and enhanced product purities compared to conventional heating methods.[1][2][3] This is achieved through efficient and direct heating of polar molecules and ions in the reaction mixture, a mechanism fundamentally different from the slower conductive heating of traditional oil baths.[4][5][6]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave chemistry utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[7] The primary mechanisms are dipolar polarization and ionic conduction.[4][5] Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[4][5] This "in-core" volumetric heating is instantaneous and uniform, eliminating the vessel wall effects and temperature gradients common in conventional heating and often leading to remarkable rate accelerations.[4][6][8]
Key Advantages of MAOS:
-
Speed: Reactions that take hours or days under conventional reflux can often be completed in minutes.[3][6][9]
-
Higher Yields: Rapid heating to and precise control of the target temperature can minimize the formation of byproducts.[10][11]
-
Improved Purity: Cleaner reaction profiles often simplify purification.[1][11]
-
Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating a large oil bath.[10][12]
-
Green Chemistry: The technology aligns with green chemistry principles by reducing solvent use and energy consumption.[2][7][10][12]
General Experimental Workflow
The successful implementation of microwave-assisted synthesis relies on a systematic and controlled workflow. Modern laboratory microwave reactors provide precise control over temperature, pressure, and power, ensuring safety and reproducibility.[1][13]
Figure 1: A generalized experimental workflow for microwave-assisted organic synthesis.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[14] Utilizing this compound, this reaction selectively targets the highly reactive C-I bond, allowing for the introduction of a wide array of aryl or heteroaryl substituents at the 5-position. Microwave irradiation dramatically accelerates this transformation.[15]
Causality and Experimental Rationale
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is standard. For challenging substrates like heteroaryl chlorides, or to ensure high efficiency, advanced biarylphosphine ligands like SPhos or XPhos are often employed due to their ability to promote both oxidative addition and reductive elimination steps.[16][17]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[14] The choice of base can influence reaction rate and yield.
-
Solvent: A polar solvent system, such as Dioxane/H₂O or DMF, is chosen for its ability to dissolve the reagents and efficiently absorb microwave energy, leading to rapid heating.[15][18]
Catalytic Cycle: Suzuki-Miyaura Reaction
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent Addition: Add a solvent mixture, typically Dioxane/H₂O (e.g., 4:1 ratio, 5 mL). The use of a polar solvent is crucial for efficient microwave absorption.[3]
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The instrument will modulate power to maintain the target temperature.
-
Reaction Workup: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 6-chloro-5-aryl-nicotinonitrile.
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Temp (°C) | Time (min) | Typical Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 140 | 20 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 130 | 15 | 90-98% |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 150 | 25 | 80-90% |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | 150 | 20 | 75-85% |
| (Note: Yields are representative and can vary based on specific conditions and substrate purity.) |
Protocol 2: Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl halide.[19] This protocol allows for the introduction of an alkynyl moiety at the 5-position of the nicotinonitrile core, a common step in the synthesis of complex pharmaceutical intermediates. Microwave heating provides a rapid and efficient means to drive this reaction, often under copper-free conditions which simplifies purification.[20][21]
Causality and Experimental Rationale
-
Catalyst System: The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI).[19] The palladium catalyst facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.
-
Copper-Free Conditions: Concerns over copper toxicity and contamination of the final product have led to the development of copper-free Sonogashira protocols.[21] These methods often require a stronger base and a more electron-rich, bulky phosphine ligand on the palladium catalyst to facilitate the direct reaction with the alkyne. Microwave irradiation is particularly effective for these systems.[21][22]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Copper Co-catalyst (Optional): For the traditional protocol, add Copper(I) iodide (CuI, 1.5 mol%). For a copper-free reaction, this is omitted.
-
Solvent and Base: Add a suitable solvent like DMF or THF (4 mL) and an amine base such as triethylamine (TEA, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture.
-
Vial Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 10-25 minutes.[20]
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the residue via column chromatography to yield the 6-chloro-5-alkynyl-nicotinonitrile.
Data Summary Table: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Temp (°C) | Time (min) | Typical Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 100 | 15 | 88-96% |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/SPhos (Cu-free) | 120 | 20 | 85-92% |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | 110 | 15 | 80-90% |
| (Note: Yields are representative and can vary based on specific conditions and substrate purity.) |
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][23] This reaction is instrumental in synthesizing aryl amines, which are ubiquitous in pharmaceuticals. Applying this to this compound enables the selective introduction of primary or secondary amines at the 5-position. Microwave assistance significantly shortens the often lengthy reaction times required for conventional heating.[24][25]
Causality and Experimental Rationale
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[17] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective. They facilitate the crucial reductive elimination step that forms the C-N bond and stabilize the active Pd(0) catalyst.[16][17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[25]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DMF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Protocol
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) due to the air-sensitivity of the catalyst and base.
-
Reagent Preparation: To a dry 10 mL microwave vial with a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 7 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene or dioxane (4 mL).
-
Vial Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 130-150 °C) for 15-30 minutes.[25]
-
Workup and Purification: After cooling, quench the reaction carefully with water. Dilute with an organic solvent, separate the layers, wash the organic phase, dry, and concentrate. Purify the crude material by column chromatography.
Data Summary Table: Buchwald-Hartwig Amination
| Entry | Amine | Ligand | Temp (°C) | Time (min) | Typical Yield |
| 1 | Morpholine | XPhos | 130 | 30 | 85-95% |
| 2 | Aniline | BrettPhos | 140 | 25 | 75-85% |
| 3 | Benzylamine | XPhos | 150 | 20 | 80-90% |
| (Note: Yields are representative and can vary based on specific conditions and substrate purity.) |
Safety Considerations for Microwave Synthesis
While a powerful tool, microwave synthesis requires strict adherence to safety protocols due to the use of high temperatures and pressures in sealed vessels.[26]
-
Use Dedicated Equipment: Only use laboratory microwave reactors specifically designed for chemical synthesis.[13] Domestic microwave ovens lack the necessary temperature, pressure, and power controls and are extremely dangerous for this application.[13]
-
Pressure-Rated Vessels: Always use the correct, manufacturer-certified pressure-rated glass vials and caps for your instrument.[13]
-
Avoid Overfilling: Do not fill reaction vials more than two-thirds full to allow for thermal expansion and vapor pressure buildup.
-
Know Your Reagents: Be aware of the stability of your reagents at high temperatures. Avoid reactions known to be violently exothermic or that produce large volumes of gas under conventional conditions.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a chemical fume hood.[13]
References
- Microwave chemistry - Wikipedia.
- Microwave Chemistry: General Features and Applic
- Microwave Chemistry: A Review.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Neg
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- On the existence of and mechanism for microwave-specific reaction r
- Microwave Heating - Mechanism and Theory - CEM Corpor
- Microwave Assisted Organic Synthesis.
- Safety Considerations for Microwave Synthesis - CEM Corpor
- A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation - ResearchG
- A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradi
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- PART - 1 INTRODUCTION.
- Buchwald–Hartwig amin
- Microwave enhanced Sonogashira coupling.
- Microwave-Assisted Solvent- and Cu(I)
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - PSE Community.org.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applic
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Microwave-assisted synthesis | Anton Paar Wiki.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Microwave-Assisted Syntheses in Organic Chemistry.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI.
- Green Chemistry: Microwave assisted synthesis - YouTube.
- The Ultimate Guide to Buchwald-Hartwig Amin
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed.
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 5. Microwave Heating - Mechanism and Theory [cem.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ijper.org [ijper.org]
- 8. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bspublications.net [bspublications.net]
- 10. eduzonejournal.com [eduzonejournal.com]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. youtube.com [youtube.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. m.youtube.com [m.youtube.com]
- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 21. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 22. psecommunity.org [psecommunity.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 25. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tetrazolelover.at.ua [tetrazolelover.at.ua]
Scale-up synthesis of derivatives from 6-Chloro-5-iodonicotinonitrile
An Application Guide for the Scale-Up Synthesis of Derivatives from 6-Chloro-5-iodonicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile heterocyclic building block, pivotal in the synthesis of a wide array of functionalized pyridine derivatives for pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to differential reactivity, offers a strategic advantage for sequential and site-selective modifications. This guide provides an in-depth exploration of scalable synthetic strategies for derivatizing this scaffold, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols for scale-up, and addresses common challenges to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of modern medicinal chemistry and materials science.[3][4] Among them, substituted nicotinonitriles are precursors to a multitude of bioactive molecules. The subject of this guide, this compound, presents a particularly valuable synthetic platform due to the differential reactivity of its carbon-halogen bonds.
-
The Carbon-Iodine Bond (C5-I): This bond is significantly more reactive towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5] This allows for selective functionalization at the 5-position under relatively mild conditions.
-
The Carbon-Chlorine Bond (C6-Cl): This bond is less reactive to palladium catalysis but is susceptible to nucleophilic aromatic substitution (SNAr), particularly given the electron-withdrawing effect of the adjacent nitrile group and the pyridine nitrogen.[6][7]
This reactivity differential is the cornerstone of a synthetic strategy that allows for the sequential introduction of diverse functionalities, enabling the construction of complex molecular architectures from a single, readily accessible starting material.
Safety First: Handling and Hazard Management
Proper safety protocols are non-negotiable in any chemical synthesis, especially during scale-up operations. This compound and its derivatives should be handled with care.
Hazard Profile:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin, eye, and respiratory system irritation.[8]
-
Reagents: Many protocols utilize strong bases (e.g., NaOt-Bu, K₃PO₄), flammable solvents (e.g., Toluene, Dioxane), and palladium catalysts which are heavy metals.
Mandatory Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[8] Ensure that a safety shower and eyewash station are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in designated, clearly labeled containers according to institutional and local regulations.[9][11]
Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-I bond is the primary site for initial derivatization via palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond allows for excellent chemoselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds between an organohalide and an organoboron species.[2][12][13] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it ideal for complex molecule synthesis.[2]
Causality of Component Selection:
-
Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, which is especially important for less reactive halides.[14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[13] K₃PO₄ or Cs₂CO₃ are common choices.
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3.1: Scale-Up Synthesis of 6-Chloro-5-(thiophen-2-yl)nicotinonitrile
| Parameter | Value | Moles (equiv) |
| Starting Material | This compound | 0.1 mol |
| Coupling Partner | Thiophene-2-boronic acid | 0.12 mol (1.2) |
| Catalyst | Pd(OAc)₂ | 1 mmol (1%) |
| Ligand | SPhos | 2 mmol (2%) |
| Base | K₃PO₄ (finely ground) | 0.3 mol (3.0) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 500 mL |
| Temperature | 90 °C | - |
| Reaction Time | 4-6 hours (monitor by LC-MS) | - |
| Typical Yield | 85-95% | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (27.85 g, 0.1 mol), thiophene-2-boronic acid (15.36 g, 0.12 mol), and potassium phosphate (63.69 g, 0.3 mol).
-
Solvent Addition: Add 400 mL of 1,4-dioxane and 100 mL of deionized water.
-
Degassing: Begin stirring and purge the mixture with a subsurface stream of nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add palladium(II) acetate (0.224 g, 1 mmol) and SPhos (0.821 g, 2 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with 500 mL of ethyl acetate and 500 mL of water. Stir for 10 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 200 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[15] This reaction is exceptionally useful for introducing linear, rigid alkynyl linkers into a molecule. It typically requires a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[16]
Causality of Component Selection:
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is required. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[15]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous solvents like THF or DMF are used, often in conjunction with the amine base.
Caption: Core transformation in Sonogashira coupling.
Protocol 3.2: Scale-Up Synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)nicotinonitrile
| Parameter | Value | Moles (equiv) |
| Starting Material | This compound | 0.1 mol |
| Coupling Partner | Ethynyltrimethylsilane | 0.15 mol (1.5) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2 mmol (2%) |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4 mmol (4%) |
| Base/Solvent | Triethylamine (TEA) | 400 mL |
| Co-Solvent | Anhydrous THF | 200 mL |
| Temperature | Room Temperature | - |
| Reaction Time | 12-18 hours (monitor by TLC/GC-MS) | - |
| Typical Yield | 80-90% | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 1L oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (27.85 g, 0.1 mol).
-
Solvent and Reagent Addition: Add anhydrous THF (200 mL) and triethylamine (400 mL). Stir until the starting material is fully dissolved.
-
Degassing: Purge the solution with nitrogen for 20 minutes.
-
Catalyst Addition: Under a positive nitrogen flow, add Pd(PPh₃)₂Cl₂ (1.40 g, 2 mmol) and CuI (0.76 g, 4 mmol). The solution should turn yellow/brown.
-
Alkyne Addition: Add ethynyltrimethylsilane (21.1 mL, 0.15 mol) dropwise via syringe over 10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Purification: Redissolve the residue in dichloromethane (500 mL) and wash with saturated aqueous ammonium chloride (2 x 200 mL) to remove copper salts, followed by brine (200 mL). Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate) or by recrystallization.
-
Characterization: Confirm product identity and purity via NMR and MS analysis.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
After functionalizing the C5 position, the C6-chloro substituent can be displaced via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the C3-nitrile group.[6][7][17]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][18] The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing groups (the nitrile and the ring nitrogen). In the second, typically faster step, the chloride ion is eliminated, restoring aromaticity.[6]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 4.1: Scale-Up Synthesis of 6-Morpholino-5-(thiophen-2-yl)nicotinonitrile
| Parameter | Value | Moles (equiv) |
| Starting Material | 6-Chloro-5-(thiophen-2-yl)nicotinonitrile | 0.05 mol |
| Nucleophile | Morpholine | 0.15 mol (3.0) |
| Base (Optional) | K₂CO₃ | 0.1 mol (2.0) |
| Solvent | DMSO or NMP | 250 mL |
| Temperature | 120-140 °C | - |
| Reaction Time | 8-12 hours (monitor by LC-MS) | - |
| Typical Yield | 75-90% | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-Chloro-5-(thiophen-2-yl)nicotinonitrile (11.73 g, 0.05 mol) and potassium carbonate (13.82 g, 0.1 mol).
-
Solvent and Nucleophile Addition: Add dimethyl sulfoxide (DMSO, 250 mL) followed by morpholine (13.1 mL, 0.15 mol).
-
Reaction: Heat the mixture to 130 °C. The reaction is typically homogeneous and may change color as it progresses.
-
Monitoring: Monitor the consumption of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 1L of ice-water with stirring. A precipitate should form.
-
Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake extensively with water (3 x 200 mL) to remove DMSO and salts, then with a small amount of cold ethanol or isopropanol. The product is often pure enough after this procedure but can be recrystallized from ethanol/water if necessary.
-
Drying & Characterization: Dry the product in a vacuum oven at 50 °C. Confirm its identity and purity with NMR, MS, and melting point analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Coupling Rxn | Inactive catalyst; Insufficient degassing (O₂ present); Poor quality base or reagents. | Use a fresh bottle of catalyst or a different batch. Ensure thorough degassing with N₂/Ar for at least 30 mins. Use a finely powdered, dry base. Use anhydrous solvents. |
| Stalled Coupling Reaction | Catalyst deactivation; Ligand degradation. | Add another portion of catalyst and ligand (e.g., 0.5 mol%) under a positive N₂ atmosphere. |
| Homocoupling of Boronic Acid | Reaction temperature too high; Presence of oxygen. | Lower the reaction temperature. Improve degassing procedure. |
| Protodeboronation (Suzuki) | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use the minimum required amount of water. Ensure the base is not excessively hygroscopic. Do not let the reaction run for an unnecessarily long time after completion. |
| Incomplete SNAr Reaction | Insufficient temperature; Nucleophile not strong enough; Steric hindrance. | Increase the reaction temperature in 10 °C increments. If using a weak nucleophile, consider adding a stronger, non-nucleophilic base (e.g., DBU) or switching to a more polar aprotic solvent like NMP. For sterically hindered cases, longer reaction times may be necessary. |
| Difficult Purification | Close-running impurities; Residual catalyst. | Optimize the chromatography gradient. For palladium removal, consider treating the organic solution with a scavenger resin or performing an activated carbon wash before concentration. For SNAr, ensure complete removal of high-boiling solvents like DMSO/NMP by thorough washing of the precipitated product. |
References
- Flow Chemistry for the Synthesis of Heterocycles.springerprofessional.de.
- SAFETY DATA SHEET - 5-Chlorovaleronitrile.Fisher Scientific.
- SAFETY DATA SHEET - Chloroacetonitrile.Fisher Scientific.
- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.Cole-Parmer.
- Buchwald–Hartwig amin
- Heterocyclic compounds: The Diverse World of Ringed Molecules.Open Access Journals.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.Royal Society of Chemistry.
- Synthesis of heterocyclic compounds and their utilities in the field biological science.ScienceScholar.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.Annals of Biomedical Research.
- Sonogashira coupling.Wikipedia.
- Suzuki reaction.Wikipedia.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- The Suzuki Reaction.Andrew G Myers Research Group, Harvard University.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- 16.6 Nucleophilic Aromatic Substitution.
- Buchwald-Hartwig Amin
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.YouTube (Thermo Fisher Scientific Chemicals).
- Nucleophilic Aromatic Substitution.YouTube (Professor Dave Explains).
- General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides...PubMed.
- 34.05 Nucleophilic Aromatic Substitution.YouTube (Eric Beckman).
- Nucleophilic Aromatic Substitution EXPLAINED!.YouTube (The Organic Chemistry Tutor).
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.YouTube (Inorganic Chemistry).
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Sonogashira Coupling.Organic Chemistry Portal.
- 2-Chloro-6-pyrazin-2-ylnicotinonitrile Safety D
- 3.
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. youtube.com [youtube.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
The Strategic Utility of 6-Chloro-5-iodonicotinonitrile in the Synthesis of Advanced Pharmaceutical APIs
Abstract
This technical guide provides an in-depth analysis of the application of 6-Chloro-5-iodonicotinonitrile as a pivotal starting material in the synthesis of complex active pharmaceutical ingredients (APIs), with a particular focus on targeted therapies such as kinase inhibitors. We will explore the unique chemical reactivity of this versatile building block and provide detailed, field-proven protocols for its strategic manipulation in multi-step synthetic routes. The chemoselective reactivity of the chloro and iodo substituents offers orthogonal handles for sophisticated molecular construction, enabling the efficient assembly of complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of this compound in Modern Medicinal Chemistry
The pursuit of highly selective and potent small molecule drugs has led to an increased demand for complex heterocyclic scaffolds. These structures often serve as the core of targeted therapies, designed to interact with specific biological targets like protein kinases.[1] this compound has emerged as a valuable and strategic starting material in this context. Its pyridine core is a common motif in a multitude of biologically active compounds, and the presence of three distinct reactive sites—a nitrile group, a chloro substituent, and an iodo substituent—provides a rich platform for molecular diversification.
The differential reactivity of the carbon-iodine and carbon-chlorine bonds is central to the synthetic utility of this molecule. The C-I bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust C-Cl bond.[2] This chemoselectivity allows for a stepwise and controlled elaboration of the pyridine core, a critical advantage in the total synthesis of complex APIs.
This guide will delve into the practical applications of this compound, with a specific focus on its role in the synthesis of potent kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClIN₂ | |
| Molecular Weight | 276.45 g/mol | |
| CAS Number | 959972-34-0 | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) |
The key to harnessing the synthetic potential of this compound lies in the strategic and selective reaction of its halogen substituents.
Application in the Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core of FGFR Inhibitors
A prominent application of this compound is in the construction of the pyrido[2,3-d]pyrimidin-7-one scaffold, which forms the core of numerous kinase inhibitors, including the irreversible covalent FGFR inhibitor, PRN1371.[3][4] The synthesis of this core structure exemplifies the strategic, stepwise functionalization of the starting material.
Rationale for Synthetic Strategy
The overall synthetic strategy involves the initial selective functionalization at the more reactive 5-iodo position via a Suzuki-Miyaura cross-coupling reaction. This is followed by the construction of the pyrimidinone ring through a cyclization reaction involving the nitrile group and the adjacent amino group (formed in a preceding step). The less reactive 6-chloro substituent can then be addressed in a subsequent step, allowing for the introduction of further diversity.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key transformations involved in the synthesis of a generic pyrido[2,3-d]pyrimidin-7-one core, illustrating the application of this compound.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic ester at the 5-position of this compound. The higher reactivity of the C-I bond over the C-Cl bond under these conditions is critical for the success of this transformation.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic ester, and the base.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of palladium catalyst and ligand can be crucial for optimizing the yield and minimizing side reactions. For less reactive arylboronic acids, more active catalyst systems, such as those employing bulky phosphine ligands like SPhos, may be necessary.[6]
Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core
This protocol describes a potential cyclization to form the core heterocyclic system. This often involves the reduction of the nitrile to an amine, followed by reaction with a suitable carbonyl source and subsequent cyclization. A more direct approach involves the reaction with urea or a related derivative.[6]
Reaction Scheme:
Caption: Formation of the pyrimidinone ring.
Materials:
-
6-Chloro-5-aryl-nicotinonitrile (from Protocol 1) (1.0 eq)
-
Urea (5.0 eq)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)
Procedure:
-
In a sealed tube, combine 6-Chloro-5-aryl-nicotinonitrile and urea in the high-boiling point solvent.
-
Heat the mixture to a high temperature (e.g., 200-220 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expert Insights: This cyclization can be sensitive to steric hindrance from the aryl group. In some cases, a two-step approach involving reduction of the nitrile to an aminomethyl group followed by reaction with a carbonyl equivalent may be more efficient.
Subsequent Transformations: The Sonogashira Coupling
The remaining chloro group at the 6-position can be further functionalized, for example, through a Sonogashira coupling to introduce an alkynyl moiety. This reaction would typically require more forcing conditions than the initial Suzuki coupling at the iodo position.[7]
Protocol 3: Sonogashira Coupling of the Pyrido[2,3-d]pyrimidin-7-one Core
Reaction Scheme:
Caption: Sonogashira coupling workflow.
Materials:
-
6-Aryl-2-amino-4-chloro-pyrido[2,3-d]pyrimidin-7-one (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)
-
Copper(I) iodide (CuI, 0.2 eq)
-
Amine base (e.g., Triethylamine, 3.0 eq)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the pyrido[2,3-d]pyrimidin-7-one derivative, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base, and degas the mixture.
-
Add the terminal alkyne and heat the reaction mixture (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expert Insights: The presence of the amino group on the pyrimidinone ring can sometimes interfere with the catalyst. Protection of this group may be necessary in certain cases to achieve optimal results.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical APIs. Its well-defined and predictable chemoselectivity allows for the strategic and controlled construction of intricate molecular architectures. The protocols and insights provided in this guide demonstrate the practical application of this starting material in the synthesis of the core structures of advanced therapeutics like FGFR inhibitors. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to unlocking its full potential in drug discovery and development.
References
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd.
- PubMed. Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
- Google Patents. Synthesis method of 2-amino-5-iodopyridine.
- ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
- ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Organic Syntheses. Urea derivative synthesis by amination, rearrangement or substitution.
- MDPI. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Anwendungshinweis und Protokolle: Derivatisierung von 6-Chlor-5-iodnicotinonitril für die Synthese von Substanzbibliotheken
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur sequenziellen Funktionalisierung von 6-Chlor-5-iodnicotinonitril, einem vielseitigen Baustein für die Synthese diverser chemischer Bibliotheken. Es werden die zugrunde liegenden Prinzipien der regioselektiven Kreuzkupplung und nukleophilen aromatischen Substitution erläutert und validierte, schrittweise Protokolle für Schlüsselreaktionen wie die Suzuki-Kupplung und die Buchwald-Hartwig-Aminierung bereitgestellt.
Einleitung: Ein heterocyclischer Baustein mit orthogonaler Reaktivität
6-Chlor-5-iodnicotinonitril ist ein strategisch wertvoller heterocyclischer Baustein in der medizinischen Chemie und der Wirkstoffforschung. Seine Nützlichkeit ergibt sich aus der Präsenz von zwei unterschiedlich reaktiven Halogenatomen an einem Pyridin-Grundgerüst.[1] Das Iodatom an der C5-Position und das Chloratom an der C6-Position können durch gezielte Wahl der Reaktionsbedingungen selektiv und nacheinander modifiziert werden. Diese "orthogonale Reaktivität" ermöglicht einen modularen Ansatz zur Erstellung großer und diverser Molekülbibliotheken, die für das Screening auf biologische Aktivität von unschätzbarem Wert sind.
Die Reaktivität von Arylhalogeniden in palladiumkatalysierten Kreuzkupplungsreaktionen folgt im Allgemeinen dem Trend: I > Br > Cl >> F.[2] Dieser Trend wird durch die Dissoziationsenergie der Kohlenstoff-Halogen-Bindung bestimmt, wobei die schwächere C-I-Bindung leichter im geschwindigkeitsbestimmenden Schritt der oxidativen Addition gespalten wird.[2][3] Dies ermöglicht die selektive Funktionalisierung der C5-Iod-Position, während die robustere C6-Chlor-Bindung für eine nachfolgende Transformationsrunde intakt bleibt.
Kernkonzept: Regioselektive und sequentielle Funktionalisierung
Die Synthesestrategie basiert auf einer zweistufigen sequenziellen Derivatisierung, die durch die unterschiedliche Reaktivität der C-I- und C-Cl-Bindungen gesteuert wird.
-
Schritt 1: Funktionalisierung an der C5-Position. Die höhere Reaktivität des Iod-Substituenten wird für palladiumkatalysierte Kreuzkupplungsreaktionen wie Suzuki-, Sonogashira- oder Heck-Kupplungen ausgenutzt, um eine erste Diversitätsebene (R¹) einzuführen.
-
Schritt 2: Funktionalisierung an der C6-Position. Das verbleibende, weniger reaktive Chloratom wird anschließend durch eine zweite Kupplungsreaktion (z. B. Buchwald-Hartwig-Aminierung) oder eine nukleophile aromatische Substitution (SNAr) modifiziert, um eine zweite Diversitätsebene (R²) einzuführen.[4][5]
Protokoll 1: Palladium-katalysierte Suzuki-Miyaura-Kupplung an der C5-Position
Die Suzuki-Miyaura-Kupplung ist eine robuste und vielseitige Methode zur Bildung von C-C-Bindungen.[6][7] Sie nutzt eine Palladium-katalysierte Reaktion zwischen einem Organohalogenid und einer Organobor-Spezies, typischerweise einer Boronsäure, in Gegenwart einer Base.[6] Aufgrund der höheren Reaktivität der C-I-Bindung im Vergleich zur C-Cl-Bindung erfolgt die Kupplung selektiv an der C5-Position.[2]
Detailliertes Schritt-für-Schritt-Protokoll
-
Vorbereitung: In einem ofengetrockneten Schlenkrohr oder Mikrowellenreaktionsgefäß werden 6-Chlor-5-iodnicotinonitril (1,0 Äquiv.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2-1,5 Äquiv.) und eine Base wie Cäsiumcarbonat (Cs₂CO₃, 2,0-3,0 Äquiv.) eingewogen.
-
Katalysatorzugabe: Der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) oder eine Kombination aus einer Palladiumquelle (z. B. Pd₂(dba)₃, 1-3 mol%) und einem Liganden (z. B. XantPhos, 2-6 mol%) wird unter einer inerten Atmosphäre (Argon oder Stickstoff) zugegeben.
-
Lösungsmittelzugabe: Es wird ein wasserfreies, entgastes Lösungsmittel (z. B. 1,4-Dioxan, Toluol oder DMF, Konzentration ca. 0,1 M) hinzugefügt.
-
Reaktion: Das Reaktionsgemisch wird unter Rühren für 4-16 Stunden auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch mit Ethylacetat oder Dichlormethan verdünnt und mit Wasser oder einer gesättigten Ammoniumchloridlösung gewaschen. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 6-Chlor-5-arylnicotinonitril-Zwischenprodukt zu erhalten.
Tabelle 1: Repräsentative Suzuki-Kupplungen
| Boronsäure (R¹) | Produkt | Typische Ausbeute (%) |
| Phenylboronsäure | 6-Chlor-5-phenylnicotinonitril | 85-95 |
| 4-Methoxyphenylboronsäure | 6-Chlor-5-(4-methoxyphenyl)nicotinonitril | 80-92 |
| 3-Thienylboronsäure | 6-Chlor-5-(thiophen-3-yl)nicotinonitril | 75-88 |
| Pyridin-4-ylboronsäure | 6-Chlor-5-(pyridin-4-yl)nicotinonitril | 70-85 |
Kausale Begründung der Reagenzienwahl:
-
Palladiumkatalysator/Ligand: Die Wahl des Liganden ist entscheidend. Sperrige, elektronenreiche Phosphinliganden wie XantPhos oder SPhos können die Reaktivität erhöhen, insbesondere bei anspruchsvollen Substraten.[8]
-
Base: Die Base ist erforderlich, um die Organobor-Spezies zu aktivieren und ein "at"-Komplex zu bilden, was die Transmetallierung erleichtert.[6] Cs₂CO₃ ist oft wirksam und gut löslich.
-
Lösungsmittel: Aprotische polare Lösungsmittel wie Dioxan oder Toluol sind typisch, da sie die Reaktanten gut lösen und die für die Reaktion erforderlichen Temperaturen ermöglichen.
Protokoll 2: Buchwald-Hartwig-Aminierung an der C6-Position
Nach der erfolgreichen Modifikation der C5-Position dient das 6-Chlor-5-(R¹)-nicotinonitril-Zwischenprodukt als Substrat für die zweite Diversifizierung. Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke palladiumkatalysierte Kreuzkupplung zur Bildung von C-N-Bindungen zwischen Arylhalogeniden und Aminen.[4][9] Sie hat traditionelle Methoden wie die nukleophile aromatische Substitution (SNAr) weitgehend ersetzt, da sie einen breiteren Substratumfang und mildere Bedingungen bietet.[9]
Detailliertes Schritt-für-Schritt-Protokoll
-
Vorbereitung: In einem ofengetrockneten Reaktionsgefäß werden das 6-Chlor-5-(R¹)-nicotinonitril-Zwischenprodukt (1,0 Äquiv.), das primäre oder sekundäre Amin (1,2-2,0 Äquiv.) und eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1,5-2,5 Äquiv.) eingewogen.
-
Katalysatorsystem: Eine Palladiumquelle (z. B. Pd₂(dba)₃, 2-5 mol%) und ein geeigneter Ligand (z. B. XantPhos, BINAP oder ein sperriger Biarylphosphinligand, 4-10 mol%) werden unter inerter Atmosphäre zugegeben.[10]
-
Lösungsmittelzugabe: Es wird wasserfreies, entgastes Toluol oder Dioxan zugegeben (Konzentration ca. 0,1 M).
-
Reaktion: Das Gemisch wird unter Rühren für 6-24 Stunden auf 90-120 °C erhitzt, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).
-
Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt.
-
Reinigung: Der Rückstand wird in einem geeigneten Lösungsmittel (z. B. Ethylacetat) aufgenommen, mit Wasser gewaschen, getrocknet und durch Säulenchromatographie oder präparative HPLC gereinigt, um das finale 5-(R¹)-6-(R²)-nicotinonitril-Produkt zu erhalten.
Tabelle 2: Repräsentative Buchwald-Hartwig-Aminierungen
| Amin (R²) | Produkt | Typische Ausbeute (%) |
| Morpholin | 5-Phenyl-6-morpholinonicotinonitril | 75-90 |
| Anilin | 6-(Phenylamino)-5-phenylnicotinonitril | 65-80 |
| Benzylamin | 6-(Benzylamino)-5-phenylnicotinonitril | 70-85 |
| Piperidin | 5-Phenyl-6-(piperidin-1-yl)nicotinonitril | 80-93 |
Kausale Begründung der Reagenzienwahl:
-
Ligand: Für die Kupplung von Arylchloriden sind oft hochentwickelte, sperrige und elektronenreiche Liganden erforderlich, um die oxidative Addition am inerten C-Cl-Zentrum zu erleichtern.[11]
-
Base: Starke Basen wie NaOtBu sind oft notwendig, um das Amin zu deprotonieren und das reaktive Amid zu bilden, das am katalytischen Zyklus teilnimmt.[11]
Logischer Workflow für die Bibliotheks-Synthese
Der gesamte Prozess kann als logischer Fluss für die parallele Synthese dargestellt werden, bei dem eine Reihe von Boronsäuren (Bibliothek R¹) mit einer Reihe von Aminen (Bibliothek R²) kombiniert wird, um eine Matrix von Endprodukten zu erzeugen.
Analytische Charakterisierung
Die Identität und Reinheit aller Zwischen- und Endprodukte sollte durch Standardanalyseverfahren bestätigt werden.
-
NMR-Spektroskopie (¹H, ¹³C): Zur strukturellen Aufklärung und Bestätigung der korrekten Regiochemie der Substitution.
-
Massenspektrometrie (LC-MS, HRMS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit der Endverbindungen.
Fazit
6-Chlor-5-iodnicotinonitril ist ein außerordentlich nützlicher Baustein für die Synthese von Substanzbibliotheken. Die orthogonale Reaktivität seiner Halogensubstituenten ermöglicht eine kontrollierte, sequentielle Einführung von molekularer Vielfalt. Die hier beschriebenen Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung sind robuste und gut etablierte Methoden, die eine effiziente Herstellung einer breiten Palette von disubstituierten Nicotinonitril-Derivaten für die Anwendung in der Wirkstoffforschung und Materialwissenschaft ermöglichen.
Referenzen
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Abgerufen von [Link]
-
(2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Source not further specified]
-
Zapf, A., & Beller, M. (n.d.). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Abgerufen von [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Abgerufen von [Link]
-
Picazo, E. M. H., Heptinstall, A. B., Wilson, D. M., Cano, C., Golding, B. T., & Waring, M. J. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4).
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Abgerufen von [Link]
-
(2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Abgerufen von [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Abgerufen von [Link]
-
Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. Abgerufen von
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Abgerufen von [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Abgerufen von [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Abgerufen von [Link]
-
National Institutes of Health. (n.d.). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. PMC. Abgerufen von [Link]
-
Babbar, R., & Pathak, D. P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Abgerufen von [Link]
-
MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Abgerufen von [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Abgerufen von [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Abgerufen von [Link]
-
(2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Source not further specified]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. Abgerufen von [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Abgerufen von [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Abgerufen von [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Abgerufen von [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Abgerufen von [Link]
-
(2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Source not further specified]
-
Semantic Scholar. (n.d.). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Abgerufen von [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Abgerufen von [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for palladium-catalyzed reactions involving 6-Chloro-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development to navigate the specific challenges that can arise when using this versatile but potentially problematic substrate. In the following sections, we will delve into the common issues of catalyst poisoning and deactivation, offering detailed troubleshooting strategies and answers to frequently asked questions.
The unique structure of this compound, with its pyridine nitrogen and nitrile group, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. Understanding the underlying chemical principles is paramount to developing robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing to give any significant product. What are the likely causes?
A1: Low or no conversion in palladium-catalyzed reactions with this substrate is a common hurdle. The primary suspects are catalyst inhibition by the substrate itself and the presence of external poisons.
-
Substrate-Induced Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen in your substrate can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[1][2][3] Similarly, the nitrile group can also bind to the palladium catalyst, further contributing to its deactivation.[4]
-
Impurities as Catalyst Poisons: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.[5] Sulfur compounds are a notorious example, and even low ppm levels can completely shut down catalysis.[6] Ensure your this compound is of high purity and consider pre-treating your solvents and reagents to remove potential contaminants.
-
Inadequate Ligand Choice: The ligand plays a crucial role in protecting the palladium center from inhibitory interactions with the substrate.[3] For electron-deficient pyridine substrates like this, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[3] These ligands create a sterically hindered environment around the palladium, which can disfavor coordination of the pyridine nitrogen.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition.[3] This can be caused by several factors:
-
Insufficient Ligand: If the ligand-to-palladium ratio is too low, the palladium atoms are not adequately stabilized and can aggregate.
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalytic complex.[3]
-
Inappropriate Ligand: Some ligands may not be robust enough to withstand the reaction conditions, leading to their degradation and subsequent palladium precipitation.
Preventative Measures:
-
Increase Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-palladium ratio, but for challenging substrates, this may need to be increased.
-
Use More Stable Ligands: Consider using more robust ligands, such as the Buchwald biaryl phosphine ligands, which are designed for high stability.
-
Optimize Temperature: Screen a range of temperatures to find the lowest effective temperature for your transformation.
Issue 2: Selectivity in Polyfunctionalized Substrates
Q3: My goal is a Sonogashira coupling at the iodo position of this compound. How can I ensure selectivity over the chloro position?
A3: Achieving selectivity in this case relies on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[7] The oxidative addition of the C-I bond to the Pd(0) center is much faster than that of the C-Cl bond.[7]
Key Factors for Selective Sonogashira Coupling:
| Parameter | Recommendation for C-I Selectivity | Rationale |
| Catalyst System | Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). | These "classical" Sonogashira catalysts are generally effective for the coupling of aryl iodides under mild conditions. |
| Reaction Temperature | Maintain a low to moderate reaction temperature (e.g., room temperature to 60 °C). | Higher temperatures can promote the slower oxidative addition of the C-Cl bond, leading to a loss of selectivity. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions. | Prolonged reaction times, especially at elevated temperatures, can lead to competing reactions at the chloro position. |
Experimental Protocol for Selective Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and proceed with standard workup and purification.
Issue 3: Catalyst Poisoning by Nitrogen Heterocycles
Q4: How exactly does the pyridine nitrogen poison the palladium catalyst, and what is the mechanism?
A4: The poisoning of palladium catalysts by pyridine and other nitrogen-containing heterocycles is a well-documented phenomenon.[1][2] The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient palladium(II) intermediate in the catalytic cycle. This coordination can lead to the formation of a stable, coordinatively saturated palladium complex that is unable to proceed with the subsequent steps of the catalytic cycle, such as reductive elimination.
Caption: The poisoning of a palladium catalyst by a pyridine substrate.
Mitigation Strategies:
-
Use of Pd(0) Precursors: Starting with a Pd(0) source can sometimes be advantageous as Pd(0) species have a weaker affinity for nitrogen-containing ligands compared to Pd(II) species.[1]
-
Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the pyridine nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst.
-
Ligand Design: As mentioned previously, the use of bulky ligands is the most common and effective strategy to sterically disfavor the coordination of the pyridine nitrogen to the palladium center.
References
- Wikipedia.
- Dalton, C. R., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- BenchChem. (2025).
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Casalnuovo, A. L., & Calabrese, J. C. (1990). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- BenchChem. (2025).
- Wikipedia.
- Wikipedia. Heck reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Catak, S., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Leong, W. P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Epistemeo. (2012, April 6).
- Organic Chemistry Portal. Heck Reaction. [Link]
- Filice, M., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- StudySmarter.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Messa, M., et al. (2022).
- Jadhav, S., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Leong, W. P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Fábián, L., & Szabó, A. (2000). Nitrile hydration catalysed by palladium(II) complexes. Dalton Transactions.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.
- Kumar, A., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- Liu, H., et al. (2016).
- ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Homocoupling of 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for chemists working with 6-Chloro-5-iodonicotinonitrile. This valuable and reactive building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, its unique electronic and steric properties present a common and often frustrating challenge: homocoupling in palladium-catalyzed cross-coupling reactions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource to troubleshoot and, more importantly, prevent the formation of undesired homocoupled byproducts. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when encountering homocoupling with this compound.
Q1: What exactly is homocoupling in the context of my reaction with this compound?
A1: Homocoupling is a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of this compound, this would result in the formation of 6,6'-dichloro-[5,5'-bipyridine]-3,3'-dicarbonitrile. This biaryl byproduct consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.
Q2: Why does this compound seem particularly prone to this side reaction?
A2: The susceptibility of this compound to homocoupling arises from a combination of factors:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, making it the primary site for oxidative addition to the palladium catalyst. This high reactivity can sometimes lead to undesired side pathways if the subsequent steps of the catalytic cycle are not efficient.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group and the pyridine ring can influence the stability of key intermediates in the catalytic cycle, potentially favoring pathways that lead to homocoupling under suboptimal conditions.
Q3: What are the primary drivers of homocoupling in my palladium-catalyzed reaction?
A3: Several factors can promote the formation of homocoupled byproducts. These include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki couplings.[1][2]
-
Catalyst System: The choice of palladium source (e.g., Pd(II) vs. Pd(0) precursors) and, critically, the properties of the supporting ligand (steric bulk, electron-donating ability) play a pivotal role.[3]
-
Base and Solvent: The nature of the base and the polarity of the solvent can affect the rates of the different steps in the catalytic cycle, sometimes inadvertently favoring homocoupling pathways.
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions, including catalyst decomposition and homocoupling.
Q4: How can I quickly determine if homocoupling is a significant issue in my reaction?
A4: A combination of standard analytical techniques can rapidly diagnose a homocoupling problem:
-
Thin-Layer Chromatography (TLC): The homocoupled dimer will typically have a different Rf value than your starting material and the desired product. It often appears as a less polar spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can identify the homocoupled product by its expected mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude reaction mixture will show characteristic signals for the symmetrical homocoupled product, which can be compared to the expected signals of your desired compound.
Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides in-depth, practical advice for mitigating homocoupling in common cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling
Problem: Observation of significant amounts of 6,6'-dichloro-[5,5'-bipyridine]-3,3'-dicarbonitrile alongside the desired biaryl product.
Root Cause Analysis: In Suzuki-Miyaura coupling, the homocoupling of the boronic acid/ester partner is a frequent issue. This can be initiated by Pd(II) species present in the reaction mixture, which can arise from the use of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[1][2] The mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: This is the most critical and often overlooked step.
-
Protocol: Before adding your catalyst, thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction. The exclusion of oxygen is paramount to prevent the oxidation of Pd(0) to Pd(II), a key culprit in boronic acid homocoupling.[2]
-
-
Optimize the Palladium Source and Ligand: The catalyst system is your primary tool for controlling selectivity.
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider switching to a Pd(0) source such as Pd₂(dba)₃.[3] Alternatively, modern Buchwald-type precatalysts (G3 or G4) are designed to generate the active L-Pd(0) species cleanly and efficiently, minimizing the concentration of problematic Pd(II).[1]
-
Ligand Selection: The ligand's steric and electronic properties are crucial. For a substrate like this compound, bulky, electron-rich monophosphine ligands are highly recommended. Their size can sterically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[3][4]
-
| Ligand Type | Example(s) | Rationale for Use |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Excellent for electron-deficient aryl halides. Steric bulk disfavors homocoupling. |
| Bidentate Phosphines | dppf, Xantphos | Can be effective, but may require more optimization. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong electron donors that can stabilize the catalyst and promote cross-coupling. |
-
Evaluate the Base and Solvent System:
-
Base: While a base is necessary to activate the boronic acid for transmetalation, an overly strong or concentrated base can sometimes accelerate side reactions.[4] If using a strong base like Cs₂CO₃ or K₃PO₄, consider switching to a milder base such as K₂CO₃ or using it in a biphasic system (e.g., Toluene/water).
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred for Suzuki couplings. The choice of solvent can influence the solubility of the base and the various catalytic intermediates, thereby affecting the reaction outcome.
-
-
Consider Slow Addition:
-
Protocol: Instead of adding the boronic acid reagent all at once, consider dissolving it in a portion of the reaction solvent and adding it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the second-order homocoupling reaction relative to the desired cross-coupling.
-
Guide 2: Sonogashira Coupling
Problem: Formation of a symmetrical di-alkyne byproduct, a result of alkyne homocoupling (Glaser-Hay coupling).
Root Cause Analysis: The traditional Sonogashira reaction employs a copper(I) co-catalyst. While copper(I) facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center, it is also a highly effective catalyst for the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[5][6][7][8] This side reaction is particularly problematic in the presence of oxygen.
Troubleshooting Steps:
-
Implement a Copper-Free Protocol: The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst.[6][7][9]
-
Protocol: A typical copper-free Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), an amine base (e.g., triethylamine or diisopropylamine), and often an additive like tetrabutylammonium fluoride (TBAF) or a different amine base in a solvent like THF or DMF. The reaction may require slightly higher temperatures than the copper-catalyzed version but effectively shuts down the Glaser coupling pathway.[5][10]
-
-
Strict Exclusion of Oxygen: If a copper-catalyzed system must be used, an inert atmosphere is absolutely critical. Oxygen is the oxidant in the Glaser coupling mechanism.
-
Protocol: Use Schlenk line techniques or a glovebox to assemble the reaction. All reagents and solvents must be rigorously deoxygenated.
-
-
Ligand and Base Choice:
-
In copper-free systems, the choice of ligand and base is critical to facilitate the deprotonation of the alkyne and its subsequent interaction with the palladium center. Bulky phosphine ligands can be beneficial. The amine base not only acts as a proton scavenger but can also help stabilize catalytic intermediates.
-
Caption: Competing pathways in a traditional Sonogashira reaction.
Guide 3: Buchwald-Hartwig Amination
Problem: Formation of the 6,6'-dichloro-[5,5'-bipyridine]-3,3'-dicarbonitrile homocoupled byproduct.
Root Cause Analysis: While less common than in Suzuki couplings, homocoupling of the aryl halide can still occur in Buchwald-Hartwig aminations. This can happen through various catalyst decomposition pathways or side reactions, especially if the desired C-N bond formation is slow. The mechanism can involve the reaction of two aryl-palladium(II) intermediates.
Troubleshooting Steps:
-
Ligand Selection is Key: The success of modern Buchwald-Hartwig amination hinges on the use of specialized, bulky, electron-rich biaryl monophosphine ligands.[11][12]
-
Recommendation: For a challenging substrate, employ ligands like t-BuXPhos, t-BuBrettPhos, or similar advanced ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step that forms the C-N bond, thereby outcompeting side reactions that lead to homocoupling.[13][14]
-
-
Optimize the Base and Solvent:
-
Base: Strong, non-nucleophilic bases are required for this reaction. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the specific amine and aryl halide partners.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are standard. The solvent choice can affect the solubility and reactivity of the base and catalyst.
-
-
Use a Precatalyst: As with Suzuki couplings, using a well-defined palladium precatalyst is highly recommended.[12] Precatalysts ensure the reliable and rapid generation of the active L-Pd(0) catalyst, which can lead to cleaner reactions with fewer side products.
Part 3: General Best Practices for Minimizing Homocoupling
Regardless of the specific cross-coupling reaction, adhering to these general principles will significantly improve your chances of success:
-
Purity of Reagents: Use high-purity starting materials, catalysts, ligands, and solvents. Impurities can sometimes poison the catalyst or initiate unwanted side reactions.
-
Reaction Concentration: Running reactions at a higher dilution can sometimes disfavor bimolecular homocoupling reactions relative to the desired intramolecular cross-coupling pathway.
-
Temperature Control: Start with the mildest conditions possible. Only increase the temperature if the reaction is not proceeding. Unnecessarily high temperatures can lead to catalyst decomposition and an increase in side products.
-
Thorough Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. If you observe the formation of the homocoupled byproduct early on, it is a clear sign that the reaction conditions need to be optimized.
By applying the principles and specific troubleshooting steps outlined in this guide, you will be well-equipped to overcome the challenge of homocoupling and successfully utilize this compound in your synthetic endeavors.
References
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Copper-free Sonogashira coupling - The chemical reaction database.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]
- Supposed mechanism for the copper-free Sonogashira reaction.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
- Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Buchwald–Hartwig amin
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. National Institutes of Health (NIH). [Link]
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health (NIH). [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Minimisation of Palladium Content in Suzuki Cross-Coupling Reactions.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
- Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Coupling Reaction. YouTube. [Link]
- Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Royal Society of Chemistry. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Products from 6-Chloro-5-iodonicotinonitrile Reactions
Welcome to the technical support center for the purification of reaction products derived from 6-chloro-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. The unique electronic properties of this compound make it a valuable building block in medicinal chemistry, particularly in cross-coupling and nucleophilic substitution reactions. However, the purification of its derivatives can be non-trivial. This center offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of products from reactions involving this compound.
Q1: What are the most common impurities I should expect in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound?
A1: The most prevalent impurities include residual palladium catalyst, unreacted this compound, homocoupled by-products of your coupling partner (e.g., boronic acid in a Suzuki reaction), and dehalogenated starting material.[1][2] The presence of two distinct halogen atoms (Cl and I) on the nicotinonitrile ring can also lead to products from reaction at the undesired position, although the carbon-iodine bond is significantly more reactive in typical palladium-catalyzed cross-couplings.
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?
A2: Several methods can be employed for palladium removal. A common first step is to filter the crude reaction mixture through a pad of Celite®.[3][4][5] For more stubborn, soluble palladium species, treatment with activated carbon or the use of solid-supported metal scavengers (e.g., thiol-based resins) is highly effective.[6][7] The choice of method often depends on the scale of your reaction and the nature of your product. For instance, the nitrogen atoms in the pyridine ring can chelate with palladium, making it more soluble and harder to remove by simple filtration.[6]
Q3: My product seems to be co-eluting with the starting material during column chromatography. How can I improve the separation?
A3: Co-elution is a common challenge, especially if the polarity difference between your product and starting material is small. To improve separation, you can try a less polar solvent system in your flash chromatography.[8] Utilizing a gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity, can also enhance resolution.[9] If these methods fail, consider derivatizing your product to significantly alter its polarity, followed by purification and subsequent deprotection.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on the chloro- position after a cross-coupling at the iodo- position. What are the key purification challenges in this two-step sequence?
A4: In a sequential reaction, you will need to purify the product after the first cross-coupling step to remove the palladium catalyst and any by-products, as these can interfere with the subsequent SNAr reaction. After the SNAr step, the main purification challenge is often removing the excess nucleophile and any inorganic salts. An aqueous workup is typically effective for removing salts.[10][11] The excess nucleophile can often be removed by an acid wash if it is basic, or by chromatography.
Q5: Can I use recrystallization to purify my substituted nicotinonitrile product?
A5: Recrystallization can be a very effective and scalable purification technique, provided your product is a solid with suitable solubility properties. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble at all temperatures. It is often a matter of empirical screening of different solvents and solvent mixtures.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during aqueous workup. - Product adhering to the chromatography column. - Decomposition of the product on silica gel. | - Monitor the reaction by TLC or LC-MS to ensure completion. - If your product has some water solubility, back-extract the aqueous layers with an organic solvent. - Add a small amount of a more polar solvent (e.g., methanol) to your elution solvent at the end of the chromatography to flush the column. - Consider using a different stationary phase like alumina or a deactivated silica gel. |
| Persistent Yellow/Orange Color in the Purified Product | - Residual palladium catalyst. - Presence of highly conjugated by-products. | - Treat a solution of your product with a palladium scavenger resin or activated carbon.[6][12] - Re-purify by column chromatography using a very shallow gradient to improve separation of colored impurities. |
| Product Contaminated with Homocoupled By-product | - Inefficient cross-coupling. - Decomposition of the boronic acid (in Suzuki coupling).[13] | - Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature). - Use fresh, high-purity boronic acid or consider using a boronate ester. - Meticulous column chromatography is often required to separate the desired product from the homocoupled by-product. |
| Presence of Dehalogenated Starting Material | - Presence of a hydrogen source in the reaction. - Catalyst-mediated dehalogenation. | - Ensure anhydrous reaction conditions and use a dry, deoxygenated solvent. - Screen different palladium catalysts and ligands, as some are more prone to promoting dehalogenation. |
| Inconsistent Results in SNAr Reactions | - Incomplete activation of the chloro-substituent. - Hydrolysis of the starting material or product. | - Ensure the preceding cross-coupling reaction has gone to completion, as the electronic nature of the substituent at the 5-position influences the reactivity of the 6-chloro group. - Use an appropriate, non-aqueous base if your compound is sensitive to hydrolysis.[11] |
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography for a Suzuki Coupling Product
This protocol provides a standard procedure for the purification of a biaryl nicotinonitrile synthesized via a Suzuki coupling with this compound.
1. Reaction Quenching and Initial Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.[14] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solution under reduced pressure to obtain the crude product.
2. Palladium Removal (if necessary): a. Dissolve the crude product in a suitable solvent. b. Add a palladium scavenger resin (e.g., SiliaMetS Thiol) or activated carbon (5-10 wt% of the crude product).[6] c. Stir the suspension at room temperature or with gentle heating (40-50 °C) for 1-18 hours. d. Filter the mixture through a pad of Celite® to remove the scavenger or carbon.[6] e. Wash the filter cake with fresh solvent to ensure complete recovery of the product. f. Concentrate the filtrate to yield the crude product for chromatography.
3. Flash Column Chromatography: a. Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for many substituted nicotinonitriles is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for your desired product.[8] b. Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is often preferred).[8] c. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent) and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel can be effective.[8] d. Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, can improve separation.[9] e. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. f. Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for a product from a palladium-catalyzed reaction of this compound.
Caption: A typical purification workflow for cross-coupling reactions.
This guide is intended to be a living document and will be updated as new techniques and insights become available. We are committed to supporting your research endeavors and welcome your feedback.
References
- ResearchGate.
- ResearchGate.
- Google Patents. US20050256327A1 - Method of removing palladium.
- The ScienceMadness Discussion Board.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Journal of Chemical Educ
- Chemistry Stack Exchange.
- Icon Scientific Inc.
- Reddit. Struggling with Suzuki Reaction. [Link]
- The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
- University of Rochester, Department of Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Wikipedia.
- PubMed.
- Asian Journal of Research in Chemistry.
- Chemistry LibreTexts.
- The Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- ResearchGate.
- Organic Syntheses.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Semantic Scholar. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
- Organic Syntheses. nicotinonitrile. [Link]
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
- PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
- National Institutes of Health.
- Journal of the American Chemical Society. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- ResearchGate.
- PubMed. Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents. [Link]
- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7.. [Link]
- National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- Amanote Research. Novel Heterocyclic Intermediates for Cross-Coupling Reactions. [Link]
- SpringerLink. Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. [Link]
- ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
- ResearchGate. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. [Link]
- Google Patents.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Improving regioselectivity in the Heck reaction of 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective transformations. We will address common challenges and frequently asked questions regarding the Heck reaction of 6-chloro-5-iodonicotinonitrile, a substrate of significant interest in medicinal chemistry due to its utility in building complex heterocyclic scaffolds. Our focus is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Core Concept: The Arbiter of Selectivity in Dihaloheterocycles
The central challenge in performing a Heck reaction on a dihalogenated substrate like this compound is controlling which carbon-halogen bond reacts. The regiochemical outcome is almost exclusively determined by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][2][3]
In this step, the active Palladium(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is highly dependent on the bond dissociation energy of the C-X bond, following a well-established trend:
C-I < C-Br < C-Cl
This inherent reactivity difference is the primary tool at our disposal. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the kinetically favored site for oxidative addition. Therefore, achieving selectivity for the iodo position involves optimizing conditions to exploit this kinetic preference, while preventing the reaction from proceeding at the more robust chloro position.
Caption: The Heck Reaction Catalytic Cycle.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers, with coupling occurring at both the C-I and C-Cl positions. How can I exclusively favor the reaction at the C-5 iodo position?
This is the most common problem and indicates that the reaction conditions are too harsh, providing enough energy to overcome the activation barrier for C-Cl bond cleavage. To enhance selectivity for the more reactive C-I bond, you must moderate the reaction conditions.
Root Cause Analysis: The fundamental issue is a loss of kinetic control. The selectivity for C-I over C-Cl oxidative addition is finite. Higher temperatures, overly reactive catalysts, or prolonged reaction times can lead to the erosion of this selectivity.
Troubleshooting Steps & Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. The higher activation energy of C-Cl oxidative addition makes it more sensitive to temperature changes.
-
Action: If you are running the reaction at 100-120 °C, reduce the temperature in 10-15 °C increments (e.g., try 85 °C, then 70 °C). Monitor the reaction progress carefully, as the overall rate will decrease.
-
-
Re-evaluate Your Ligand Choice: The ligand is not just a spectator; it modulates the electronic and steric environment of the palladium center. For enhancing selectivity, sterically demanding and electron-rich ligands are often beneficial.[4][5]
-
Action: If you are using a general-purpose ligand like PPh₃, consider switching to a bulkier, more electron-rich monodentate phosphine ligand. These ligands can accelerate the desired oxidative addition at the C-I bond while sterically disfavoring the more hindered approach to the C-Cl bond adjacent to the nitrile.
-
Rationale: Bulky ligands can prevent the formation of catalytically inactive palladium species and facilitate reductive elimination, keeping the catalyst active at lower temperatures.[4]
-
| Ligand Class | Example(s) | Key Characteristics & Impact on Selectivity |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly Recommended. Very electron-rich and sterically bulky. Promotes high catalyst turnover and can enhance selectivity by favoring lower reaction temperatures. |
| Buchwald-type | SPhos, XPhos | Electron-rich, bulky biaryl phosphines. Excellent for activating less reactive C-Cl bonds, so they might decrease selectivity if conditions are not mild. Use with caution and at lower temperatures. |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors. Generally used for activating stubborn C-Cl bonds. Likely to reduce C-I/C-Cl selectivity unless conditions are very carefully controlled. |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Less electron-donating and bulky. Often require higher temperatures, which can compromise selectivity. A good starting point, but often suboptimal for this substrate. |
-
Optimize the Base and Solvent System: The choice of base and solvent can influence the overall reaction rate and catalyst stability.[5][6][7][8]
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are standard. Acetonitrile is a less polar option that can sometimes moderate reactivity and improve selectivity.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good choice. Organic bases like triethylamine (Et₃N) or DIPEA can also be effective, but their coordination to the palladium center can sometimes alter reactivity.[5] If using an organic base, ensure it is rigorously dried.
-
Q2: I have successfully achieved high regioselectivity for the C-I bond, but the reaction is sluggish, with low conversion and significant recovery of my starting material. What are the likely causes?
Achieving selectivity at the cost of reactivity is a common trade-off. This issue typically points to problems with catalyst activity or stability under the milder conditions required for selectivity.
Caption: Troubleshooting Workflow for Low Reaction Conversion.
Troubleshooting Steps & Solutions:
-
Ensure an Inert Atmosphere: Palladium(0) is readily oxidized by atmospheric oxygen to inactive Palladium(II).
-
Action: Use standard Schlenk line or glovebox techniques. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).
-
-
Verify Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[9] This reduction is typically performed by the phosphine ligand.
-
Action: A ligand-to-palladium ratio of 2:1 to 4:1 is generally required. You can try pre-forming the active catalyst by stirring the Pd(II) source and the phosphine ligand in the solvent for 15-20 minutes at a moderate temperature (e.g., 50-60 °C) before adding the other reagents.
-
-
Check for Catalyst Decomposition: If you observe the formation of a black precipitate (palladium black), your catalyst is decomposing. This is usually caused by insufficient ligand stabilization.
-
Action: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 3:1). Ensure your reagents and solvent are anhydrous, as water can contribute to decomposition pathways.
-
-
Increase Catalyst Loading: While low catalyst loadings are desirable, troubleshooting a difficult reaction often requires a higher initial loading to achieve reasonable conversion.
-
Action: If you are using 1 mol% catalyst, try increasing it to 3-5 mol%. Once the reaction is optimized, you can revisit lowering the loading.
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively perform the Heck reaction on the C-Cl bond of this compound?
Direct selective coupling at the C-Cl position in the presence of a C-I bond is exceptionally difficult and generally not feasible in a single step due to the inherent reactivity difference (C-I >> C-Cl). The most reliable strategy is a sequential coupling :
-
Step 1: Perform the Heck reaction at the C-I position under the mild, selective conditions described above.
-
Step 2: Isolate and purify the resulting 5-vinyl-6-chloronicotinonitrile product.
-
Step 3: Subject this intermediate to a second Heck reaction under much more forcing conditions (higher temperatures, specialized catalysts for C-Cl activation like those with NHC or Buchwald-type ligands) to couple at the C-Cl position.
Q2: What is the "cationic pathway" in the Heck reaction, and how does it affect regioselectivity with my alkene?
The standard Heck mechanism is referred to as the "neutral pathway". However, if you use an aryl triflate instead of a halide, or if you add silver salts to a halide reaction, you can promote a "cationic pathway".[9] In this pathway, the intermediate is a cationic [Ar-Pd-L₂]⁺ species. This change can alter the regioselectivity of the migratory insertion step with the alkene.
-
Neutral Pathway: Regioselectivity is often governed by sterics, favoring addition of the aryl group to the less substituted carbon of the alkene.[9]
-
Cationic Pathway: Electronic effects become more dominant. The more polarized Pd center tends to favor addition to the more electron-rich carbon of the alkene.[9] For this compound, you will be operating under the neutral pathway. The key regioselectivity challenge is at the aryl halide, not the alkene insertion step.
Q3: Are there any alternatives to phosphine ligands?
Yes, phosphine-free systems have been developed, often using palladium nanoparticles or other stabilizing ligands like N-heterocyclic carbenes (NHCs).[10][11][12] For this specific substrate where C-I/C-Cl selectivity is paramount, well-defined molecular catalysts with bulky phosphine ligands generally offer more predictable and tunable control compared to ligand-free or nanoparticle systems, which may require higher temperatures that erode selectivity.
Exemplary Protocol: Selective Heck Coupling at the C-I Position
This is a representative starting protocol. Optimization will be required for specific alkene coupling partners.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) as a 0.5 M solution in toluene
-
This compound
-
Alkene coupling partner (e.g., Butyl Acrylate)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
In a separate vial under an inert atmosphere, prepare the catalyst premix: add anhydrous DMF (2.0 mL), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the P(t-Bu)₃ solution (0.048 mmol, 4.8 mol%, L:Pd = 2.4:1). Stir for 10 minutes at room temperature. The solution should become homogeneous.
-
Using a syringe, add the catalyst premix to the Schlenk flask containing the substrate and base.
-
Add the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 eq) via syringe.
-
Place the sealed flask in a preheated oil bath at 80 °C .
-
Monitor the reaction by TLC or LC-MS. Upon completion (or when conversion plateaus), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]
- Bhanage, B. M., & Arai, M. (2014).
- Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
- Pérez-Temprano, M. H., & García-López, J. A. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We?.
- Geoghegan, K. (2014). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Selectivity in the Synthesis of Cyclic Sulfonamides. Springer Theses. [Link]
- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
- Hussin, M. H., et al. (2018). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]
- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Semantic Scholar. [Link]
- Various Authors. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
- Sherwood, J. R., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Olofsson, K. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal. [Link]
- Kromann, J. C., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC - NIH. [Link]
- Various Authors. (Date not available). Heck reaction. Wikipedia. [Link]
- Various Authors. (Date not available). Effect of bases and solvents on the Heck coupling.
- Various Authors. (Date not available). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.
- Various Authors. (Date not available). Heck coupling reaction by pyridine‐coordinated tridentate complex.
- Tu, T., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Organic Chemistry Portal. [Link]
- Various Authors. (Date not available). Heck Reaction. Organic Chemistry Portal. [Link]
- de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
- Reddy, V. P., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH). [Link]
- Wang, Q., et al. (2018). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Various Authors. (2025). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- Cuesta-Galisteo, A., et al. (2021). Regioirregular Mizoroki-Heck reaction.
- Various Authors. (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. [PDF] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
Troubleshooting guide for Stille reactions involving 6-Chloro-5-iodonicotinonitrile
A Focused Guide for Reactions Involving 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Stille cross-coupling reactions, with a specific focus on the unique challenges presented by the difunctionalized heterocyclic substrate, this compound. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction with this compound is giving low to no yield. What are the primary causes and how can I fix it?
This is a common issue that can stem from several factors, from catalyst activity to reaction conditions. Let's break down the potential culprits.
Causality Behind Low Yield:
The Stille reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][3] A bottleneck at any of these stages will result in poor conversion. With a substrate like this compound, the key is to achieve selective activation of the C-I bond over the more stable C-Cl bond.[2] The electron-withdrawing nature of the nitrile and the pyridine ring can also influence the substrate's reactivity.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield Stille reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a common starting point, it can sometimes be sluggish. A combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand often provides higher activity.[4][5]
-
Expertise: Electron-rich and sterically hindered ligands typically accelerate both oxidative addition and reductive elimination.[5] For your substrate, consider ligands that promote selective C-I bond activation.
-
| Catalyst/Ligand System | Key Characteristics | When to Use |
| Pd(PPh₃)₄ | Standard, reliable Pd(0) source. | Good starting point for most reactions. Can require higher temperatures. |
| Pd₂(dba)₃ + PPh₃/AsPh₃ | Highly active Pd(0) source. Triphenylarsine (AsPh₃) can accelerate the rate-limiting transmetalation step.[5] | When Pd(PPh₃)₄ is ineffective or slow. |
| PdCl₂(PPh₃)₂ | Pd(II) precatalyst, reduced in situ. | Useful but requires an initial reduction step that can sometimes be inconsistent. |
| Pd₂(dba)₃ + XPhos | Uses a bulky, electron-rich Buchwald ligand. | Excellent for challenging couplings, including those involving aryl chlorides, but may reduce selectivity.[6] |
-
The Role of Additives:
-
Copper (I) Iodide (CuI): CuI is known to act as a co-catalyst, primarily by facilitating the transmetalation step, which is often rate-limiting.[5][7] This is particularly useful when using electron-poor organostannanes.
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction by aiding in the dissociation of ligands from the palladium center and by preventing the formation of inactive palladium complexes.[7]
-
-
Reaction Conditions:
-
Temperature: Start with a moderate temperature (e.g., 80 °C in DMF). Excessively high temperatures can lead to catalyst decomposition and side reactions, including undesired coupling at the C-Cl position.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are standard. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Q2: I'm observing significant homocoupling of my organotin reagent. How can I suppress this side reaction?
Homocoupling (R²-R²) is a common side reaction in Stille couplings, arising from the reaction of the organostannane with itself.[1][2][4]
Understanding the Cause:
This side reaction is often promoted by the presence of oxygen or by certain palladium intermediates. It competes directly with the desired cross-coupling pathway. The mechanism is believed to proceed either through the reaction of two equivalents of the organostannane with the Pd(II) intermediate or via a radical process involving the Pd(0) catalyst.[2]
Caption: The desired catalytic cycle versus the competing homocoupling pathway.
Mitigation Strategies:
-
Rigorous Degassing: The most crucial step is to eliminate oxygen. Degas your solvent thoroughly (e.g., by bubbling with argon or nitrogen for 30-45 minutes) and maintain an inert atmosphere throughout the reaction.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
-
Lower Temperature: If possible, run the reaction at a lower temperature. This can disfavor the homocoupling pathway relative to the cross-coupling.
-
Additives: In some cases, additives like CuI can suppress homocoupling by accelerating the desired transmetalation step.[5]
Q3: What is the most effective way to remove toxic tin byproducts after the reaction is complete?
The removal of organotin byproducts (e.g., tributyltin iodide) is a critical and often frustrating step due to their toxicity and chromatographic behavior.[1][4][8]
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common and often most effective method. It relies on the high affinity of fluoride for tin, which forms insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[9][10]
Step-by-Step Methodology:
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. Shake vigorously for at least one minute during each wash.[9]
-
Precipitate Formation: A white precipitate of Bu₃SnF may form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the solid tin fluoride.
-
Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Comparison of Tin Removal Methods:
| Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Forms insoluble R₃SnF precipitate.[9][11] | Highly effective, simple, and inexpensive.[12] | Can form emulsions; product may co-precipitate. |
| Silica Gel + Triethylamine | Bu₃SnX byproducts are removed during chromatography.[9] | Quicker than KF wash; combines purification and tin removal. | May not remove all tin; product might degrade on acidic silica.[12] |
| Iodine/DBU Treatment | Converts unreacted Bu₃SnH or Bu₂Sn₂ to Bu₃SnI, then removed with KF.[12] | Effective for removing residual starting stannanes. | Adds extra steps to the workup procedure. |
Q4: How can I ensure the reaction occurs selectively at the iodo- position and not the chloro- position of my substrate?
Achieving chemoselectivity is paramount when working with this compound. The reaction hinges on the significant difference in reactivity between the C-I and C-Cl bonds towards palladium.
Mechanistic Basis for Selectivity:
The oxidative addition step of the Stille cycle is much faster for aryl iodides than for aryl bromides, and significantly faster than for aryl chlorides.[2][7] This bond strength difference (C-I < C-Br < C-Cl) is the primary reason we can achieve selective coupling.
-
C-I Bond: Weaker, more easily cleaved by Pd(0).
-
C-Cl Bond: Stronger, requires more forcing conditions (higher temperatures, more active catalysts) to react.[7][13]
Caption: Selective coupling is achieved under mild conditions.
Protocol for Maximizing Chemoselectivity:
This protocol is designed to favor the oxidative addition at the C-I bond exclusively.
-
Reagents & Setup:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Add additives if necessary, such as CuI (0.1 eq).
-
Seal the flask with a septum.
-
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Reagent Addition:
-
Add anhydrous, degassed DMF (to make a ~0.1 M solution) via syringe.
-
Add the organostannane reagent (e.g., vinyltributyltin, 1.1 eq) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Proceed with the tin removal protocol (e.g., KF wash) as described in Q3.
-
By maintaining moderate temperatures and using a standard catalyst system, you create an energy landscape where the activation barrier for C-I insertion is easily overcome, while the barrier for C-Cl insertion remains too high.
References
- NROChemistry. (n.d.). Stille Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- ResearchGate. (n.d.). Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- YouTube. (2020, July 18). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society.
- Herzon, S. B., & Hartwig, J. F. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607–612.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Hidalgo, N., et al. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. Chemical Science.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551-7554.
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. jk-sci.com [jk-sci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. Workup [chem.rochester.edu]
- 10. sdlookchem.com [sdlookchem.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dehalogenation Byproducts with 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-iodonicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of dehalogenation byproducts in your cross-coupling reactions. As Senior Application Scientists, we have synthesized the information in this guide from established principles of organometallic chemistry and practical field experience.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with this compound.
Q1: I am seeing a significant amount of a byproduct that appears to be 6-chloronicotinonitrile in my reaction mixture. What is happening?
A: You are likely observing deiodination, a common dehalogenation byproduct. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to the palladium catalyst than the carbon-chloride (C-Cl) bond.[1][2] This higher reactivity of the C-I bond also makes it more prone to a side reaction where the iodine is replaced by a hydrogen atom, especially under conditions that are not fully optimized.[3]
Q2: Which halogen, the chloro or the iodo group, is expected to react in my cross-coupling reaction?
A: The iodine at the 5-position is the more reactive site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][4][5] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Selective coupling at the iodine position is generally expected.
Q3: What are the primary causes of dehalogenation with this substrate?
A: Dehalogenation is often caused by a combination of factors:
-
Hydride Sources: The presence of species that can donate a hydride (H⁻) to the palladium complex is a major contributor.[3] Common hydride sources include solvents like DMF and alcohols, certain amine bases, and even water.[6]
-
Catalyst Activity: Highly active catalysts, while desirable for the main reaction, can sometimes promote dehalogenation if the subsequent steps of the catalytic cycle are slow.[7]
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[6]
-
Base Choice: The strength and type of base can influence the reaction pathway, with some bases being potential hydride donors.[6]
Q4: I am also observing the formation of 5-iodonicotinonitrile. What could be the cause?
A: The formation of 5-iodonicotinonitrile indicates dechlorination, which is less common than deiodination due to the stronger C-Cl bond.[1] However, under harsh reaction conditions (e.g., very high temperatures, highly active catalysts, or prolonged reaction times), dechlorination can occur. It is also possible that your starting material contains impurities.
In-Depth Troubleshooting Guide for Dehalogenation
If you are consistently observing dehalogenation byproducts, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Understanding the Dehalogenation Pathway
Dehalogenation is a parasitic side reaction to the main catalytic cycle of your cross-coupling reaction. The key competing step is the reductive elimination of the desired product versus the reductive elimination of the dehalogenated byproduct.
Detailed Parameter Optimization
1. Ligand Selection
The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination over dehalogenation. [6]
-
Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf). [8][9]For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective. [10]
Ligand Type General Impact on Dehalogenation Recommended Ligands Bulky, Electron-Rich Monodentate Often reduces dehalogenation by promoting reductive elimination. SPhos, XPhos, RuPhos [9][11] Bidentate Can stabilize the catalyst but may require higher temperatures. dppf, BINAP [4] | N-Heterocyclic Carbenes (NHCs) | Highly active, can be effective at lower temperatures. | IPr, IMes [10]|
2. Base Selection
The base plays a crucial role not only in the catalytic cycle but can also be a source of hydrides.
-
Recommendation: Avoid strong alkoxide bases if possible, as they can be hydride donors. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred. [6]The choice of base can be highly substrate- and ligand-dependent, so screening is recommended.
| Base | Potential for Dehalogenation | Notes |
| Alkoxides (e.g., NaOtBu) | High | Can act as a hydride source. [3] |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Moderate | Generally a good starting point. [6] |
| Phosphates (e.g., K₃PO₄) | Low to Moderate | Often a good choice for minimizing side reactions. [6] |
3. Solvent Choice
The solvent can be a significant source of hydrides leading to dehalogenation.
-
Recommendation: If using solvents like DMF or alcohols, which can be hydride sources, consider switching to aprotic, less reducible solvents such as toluene, dioxane, or THF. [6]If an aqueous system is required, carefully control the water content.
| Solvent | Potential as a Hydride Source | Recommended Use |
| DMF, Alcohols | High | Use with caution; consider alternatives if dehalogenation is observed. [3] |
| Toluene, Dioxane, THF | Low | Generally preferred for minimizing dehalogenation. [6] |
4. Reaction Temperature and Time
Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.
-
Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times. [7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, using a catalyst system known to minimize dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ligand and Base Screening for Optimization
This protocol outlines a method for systematically screening different ligands and bases to find the optimal conditions for your specific coupling partner.
Materials:
-
A 96-well plate or an array of reaction vials
-
Stock solution of this compound in the chosen solvent
-
Stock solution of the coupling partner in the chosen solvent
-
A selection of ligands (e.g., SPhos, XPhos, dppf)
-
A selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an inert atmosphere glovebox, dispense the palladium precursor and each ligand into separate wells or vials.
-
Add the chosen solvent to each well/vial.
-
Add the stock solution of this compound and the coupling partner to each well/vial.
-
Add a different base to each designated well/vial.
-
Seal the plate or vials and place on a heating block with stirring.
-
Heat the reactions at a set temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Dilute the aliquot and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
The combination of ligand and base that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can significantly minimize the formation of dehalogenation byproducts when working with this compound, leading to higher yields of the desired product and simplified purification.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - ResearchG
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing
- Buchwald–Hartwig amin
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and - J. Org. Chem.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing)
- Buchwald-Hartwig Amin
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling optimization enabled by autom
- Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchG
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH
- Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors - Catalysis Science & Technology (RSC Publishing)
- Sonogashira Coupling - Organic Chemistry Portal
- Suzuki reaction - Wikipedia
- Partial reduction of electron-deficient pyridines - PubMed
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH
- Photoinduced Cross-Coupling Reactions of Diazoalkanes via a Selective Denitrogenation/Cyclization/Addition Cascade for Diversity-Oriented Synthesis of N-Acyl Pyrazolines - PubMed
- Inhibition of (dppf)
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central
- Inhibition of (dppf)
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst and Ligand Screening for Amination of 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for the amination of 6-Chloro-5-iodonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination, and are supplemented with practical insights to address challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue in Buchwald-Hartwig aminations and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a pre-activated Pd(0) source or a precatalyst that readily forms the active species. If using a Pd(II) salt like Pd(OAc)₂, ensure your conditions are suitable for its reduction, which can sometimes be facilitated by the amine reactant or the phosphine ligand.[1] The presence of trace water can sometimes aid in the reduction of Pd(II) to Pd(0).[1]
-
-
Catalyst Poisoning: Trace impurities in your reagents or solvents can deactivate the palladium catalyst.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle.
-
Solution: For an electron-deficient heteroaryl halide like this compound, bulky, electron-rich phosphine ligands are often required. Screen a panel of ligands such as XPhos, SPhos, or RuPhos, as these have been shown to be effective in challenging amination reactions.[4]
-
-
Incorrect Base: The choice and strength of the base are critical for deprotonating the amine, which is a key step in the catalytic cycle.
-
Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle.
-
Solution: Gradually increase the reaction temperature. Solvents with higher boiling points like toluene or dioxane are often used to achieve the necessary temperatures.[5]
-
Q2: I'm observing the formation of significant side products, such as hydrodehalogenation or diarylamine. How can I suppress these?
A2: The formation of side products is a clear indication that undesired reaction pathways are competing with the desired C-N bond formation.
Potential Causes & Recommended Actions:
-
Hydrodehalogenation (Replacement of Halogen with Hydrogen): This side reaction can occur via β-hydride elimination from a palladium amido intermediate.[6][7]
-
Solution: Employ bulky ligands that disfavor the conformation required for β-hydride elimination. Ligands like Josiphos have been developed to minimize this side reaction, particularly with primary aliphatic amines.[6]
-
-
Diarylamine Formation (Double Arylation of a Primary Amine): This is a common issue when using primary amines as the nucleophile.
-
Competitive Reaction at the Chloro- vs. Iodo- Position: this compound has two potential reaction sites. Oxidative addition is generally faster for aryl iodides than for aryl chlorides.
-
Solution: To favor reaction at the iodo- position, milder reaction conditions (lower temperature, shorter reaction time) can be employed. If amination at the chloro- position is desired, a catalyst system known to be effective for aryl chlorides should be used, and the reaction will likely require more forcing conditions.
-
Q3: My reaction is stalling before completion, and I see a black precipitate (palladium black). What does this mean?
A3: The formation of palladium black is a classic sign of catalyst decomposition, where the active, ligated palladium species aggregates into inactive, elemental palladium.[3]
Potential Causes & Recommended Actions:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to catalyst aggregation.
-
Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle may be prone to decomposition.
-
Solution: The choice of ligand is critical here. Bulky, electron-rich ligands can stabilize the palladium center throughout the catalytic cycle.[4]
-
-
Excess Halide Ions: Particularly with aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the reaction or contribute to catalyst instability, especially in more polar solvents.[2]
-
Solution: Running the reaction in a less polar solvent, such as toluene, can sometimes mitigate this issue.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react preferentially?
A1: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend I > Br > Cl. Therefore, under carefully controlled conditions, you can expect selective amination at the C-I bond over the C-Cl bond. Achieving high selectivity will depend on using a catalyst system that is reactive enough for the C-I bond but not so reactive that it begins to activate the C-Cl bond under the reaction conditions.
Q2: What is the general mechanism for the Buchwald-Hartwig amination?
A2: The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.[4][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-I bond) to form a Pd(II) complex.[4][9]
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) complex, often displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium amido complex.[4]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][9]
Q3: How do I set up a screen for the optimal catalyst and ligand?
A3: A systematic screening approach is the most efficient way to identify the optimal conditions for your specific substrate and amine.
-
Select a Panel of Catalysts and Ligands: Choose a diverse set of commercially available, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) and common palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4][10]
-
Choose Your Reaction Parameters: Fix the substrate, amine, base (a common starting point is NaOt-Bu), solvent (e.g., toluene or dioxane), and temperature.
-
Set up a Parallel Experiment: Use a multi-well reaction block to run several reactions simultaneously, each with a different catalyst/ligand combination.
-
Analyze the Results: Use techniques like LC-MS or GC-MS to determine the conversion and yield for each reaction. This will allow you to identify the most promising catalyst system for further optimization.
Q4: Are there alternatives to palladium catalysis for this type of reaction?
A4: Yes, while palladium is the most common catalyst, there is growing interest in using more earth-abundant and less expensive base metals.[11] Copper-catalyzed aminations, often referred to as Ullmann-type couplings, can be effective, particularly for heteroaryl halides.[11][12] Nickel is another metal that has been shown to be active in C-N cross-coupling reactions.[11][13] These alternative methods may require different ligands and reaction conditions, so a separate screening process would be necessary.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add the specific palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (2-4 mol%).
-
Base Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Amine Addition: Add degassed solvent (e.g., toluene, 0.2 M) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and identify the most effective catalyst system.
Data Presentation
Table 1: Example Catalyst/Ligand Screening Results
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | NaOt-Bu | Toluene | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 110 | 92 |
| 4 | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ | Toluene | 110 | 65 |
Note: This is example data and actual results may vary.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Aryl amination using ligand-free Ni(II) salts and photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support resource for the high-throughput screening (HTS) of reaction conditions for 6-Chloro-5-iodonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their discovery pipelines. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and accelerate your research. We will move beyond simple step-by-step instructions to a deeper understanding of the system, ensuring your high-throughput experimentation is both rapid and robust.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound and the rationale for employing an HTS approach.
Q1: What is the primary strategic advantage of using this compound as a synthetic building block?
The core value of this substrate lies in the differential reactivity of its two halogen atoms. In modern palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference allows for the selective functionalization at the 5-position (iodine) while leaving the 6-position (chlorine) intact for a potential subsequent transformation, enabling a modular and efficient approach to library synthesis.
Q2: Why is a High-Throughput Screening (HTS) approach particularly well-suited for this molecule?
While the C-I bond is preferentially reactive, achieving high yield and perfect selectivity depends on a delicate balance of multiple reaction parameters. Factors such as the catalyst, ligand, base, solvent, and temperature can influence reaction kinetics and side-product formation.[2] HTS, or parallel synthesis, allows for the simultaneous investigation of hundreds of unique reaction conditions, making it an invaluable tool for:
-
Speed: Rapidly identifying optimal conditions without a time-consuming one-at-a-time approach.[3]
-
Material Efficiency: Minimizing the consumption of valuable starting materials by using microscale reaction formats (typically 1-10 mg).[4]
-
Comprehensive Optimization: Exploring a vast experimental space to uncover non-obvious parameter interactions that can maximize yield and minimize impurities.[5][6]
Q3: Which classes of cross-coupling reactions are most common for the selective functionalization of this compound?
Given the substrate's structure, three palladium-catalyzed reactions are preeminent for building molecular diversity at the 5-position:
-
Suzuki-Miyaura Coupling: Reacts the C-I bond with an organoboron species (boronic acid or ester) to form a new C-C bond. This is one of the most widely used reactions due to the commercial availability and stability of the boron reagents.[1][7]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the C-I bond with a primary or secondary amine.[8][9] This is a cornerstone reaction for synthesizing libraries of aryl amines, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: Creates a C-C bond between the C-I position and a terminal alkyne, providing access to aryl alkynes.[10][11]
Section 2: HTS Experimental Design & Workflow
A successful HTS campaign is built on a foundation of rational experimental design and meticulous execution.
General HTS Workflow
The diagram below outlines the typical workflow for screening reaction conditions for this compound.
Caption: High-level workflow for HTS reaction screening.
Table 1: Recommended Starting Variables for a 96-Well Plate Screen
This table provides a rationally selected, diverse set of variables for an initial screen. The goal is to cover a broad chemical space to identify promising leads for further optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-IPr, 2nd Gen. Buchwald Precatalysts | Pd₂(dba)₃, G3/G4 Buchwald Precatalysts[9] | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, cataCXium® A | XPhos, RuPhos, BrettPhos, AdBippyPhos | Xantphos, P(t-Bu)₃, JohnPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu | K₂CO₃, Cs₂CO₃, LHMDS, NaOt-Bu | K₂CO₃, Cs₂CO₃, Et₃N, DBU |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF, DMF | Toluene, Dioxane, 2-MeTHF | Toluene, DMF, Acetonitrile |
| Additives | - | - | CuI (catalytic) |
| Temperature | 60 °C, 80 °C, 100 °C | 80 °C, 100 °C, 120 °C | RT, 50 °C, 80 °C |
Protocol 1: General Procedure for HTS Plate Setup (96-Well Format)
This protocol assumes the use of an automated liquid handler in an inert atmosphere glovebox for accuracy and reproducibility.
-
Plate Preparation: Arrange 8x30 mm glass vials into a 96-well aluminum reactor block. Add a small magnetic stir bar to each vial.
-
Reagent Stock Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., boronic acid or amine), catalysts, ligands, and bases in the chosen solvents.
-
Ligand/Catalyst Dispensing: Dispense the appropriate palladium precatalyst and ligand solutions into the designated vials. Allow the solvent to evaporate to dryness if using different solvents for the final reaction.
-
Substrate Dispensing: Add the stock solution of this compound to all 96 vials.
-
Coupling Partner & Base Dispensing: Add the stock solutions of the specific coupling partner and base to each designated vial according to the plate map.
-
Solvent Addition: Add the final reaction solvent to bring each reaction to the desired concentration (e.g., 0.1 M).
-
Sealing and Reaction: Seal the reactor block with a silicone mat. Transfer the block to a stirring hotplate set to the desired temperature and stir for the specified time (e.g., 12-24 hours).
Section 3: Troubleshooting Guide
Even with careful planning, challenges are a part of research. This section provides a structured approach to diagnosing and solving common issues encountered during HTS campaigns.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common HTS issues.
Problem 1: Low or No Product Conversion in Most Wells
-
Possible Cause: Inactive Catalyst System. The combination of palladium precursor and ligand is crucial for forming the active Pd(0) species and facilitating the catalytic cycle.[9][12] A given ligand may not be suitable for this specific heterocyclic substrate.
-
Expert Solution: Your initial screen should include ligands from different classes. For Buchwald-Hartwig aminations, ensure you are using modern, sterically hindered biarylphosphine ligands (e.g., G3/G4 Buchwald ligands), which are designed to promote the challenging reductive elimination step.[8][13] For Suzuki couplings, ligands like SPhos and XPhos are often robust starting points.[14]
-
-
Possible Cause: Incorrect Base. The base plays a critical role, and its function can vary. In Suzuki couplings, it facilitates the formation of a boronate 'ate' complex required for transmetalation.[7] In Buchwald-Hartwig aminations, it deprotonates the amine. An incorrect choice can halt the cycle.
-
Expert Solution: Screen a range of bases with different properties (e.g., inorganic carbonates, phosphates, and organic alkoxides). For Suzuki couplings with sensitive functional groups, milder bases like K₃PO₄ or K₂CO₃ are often preferred. For challenging aminations, a strong, non-nucleophilic base like LHMDS or NaOt-Bu may be required.[13]
-
Problem 2: Poor Regioselectivity (Formation of D-Substituted Product or Reaction at C-Cl)
-
Possible Cause: High Reaction Temperature. While heat can increase reaction rates, excessive temperature can provide enough energy to overcome the activation barrier for oxidative addition into the stronger C-Cl bond, leading to a loss of selectivity.
-
Expert Solution: If you observe disubstitution or reaction at the chloride, immediately re-screen the most promising hits at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C). The goal is to find the "sweet spot" that is sufficient for C-I activation but not C-Cl.
-
-
Possible Cause: Product Inhibition. The pyridine nitrogen in the product can coordinate to the palladium center, inhibiting catalyst turnover.[15][16]
-
Expert Solution: This can sometimes be overcome by using ligands that bind more strongly to the palladium, preventing product coordination. Screening a wider array of ligands, particularly those with bulky substituents near the coordinating phosphorus atom, can mitigate this effect.
-
Problem 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Systematic Plate-Based Errors. HTS plates can be subject to temperature gradients (edge wells being cooler) or uneven stirring, leading to variability that is position-dependent.[17][18]
-
Expert Solution: Always include controls on your plate. Place a known successful reaction in multiple locations (e.g., corners and center) to diagnose position-dependent effects. Randomize your plate map rather than grouping all similar reactions together.
-
-
Possible Cause: Reagent Instability or Dispensing Errors. Automated liquid handlers can become miscalibrated, and some reagents (especially organometallics and strong bases) can degrade upon exposure to trace air or moisture.[19]
-
Expert Solution: Regularly calibrate your liquid handling systems. Use an internal standard in your reaction mixture to normalize for small volume variations during analysis. Prepare stock solutions of sensitive reagents immediately before use and under a rigorously inert atmosphere.
-
Section 4: Analytical Workflow & Data Interpretation
Protocol 2: Sample Quenching and Preparation for UPLC-MS Analysis
-
Cooling: After the reaction is complete, allow the reactor block to cool to room temperature.
-
Quenching: Unseal the plate and add a quenching solution to each vial. For Suzuki couplings, a simple quench with water or a buffer is often sufficient. For Buchwald-Hartwig, a mild acid may be needed to neutralize the strong base.
-
Internal Standard: Add a stock solution of a suitable internal standard (a compound not present in the reaction that is stable and chromatographically well-resolved) to every well. This is critical for accurate quantification.
-
Dilution: Take a small, precise aliquot (e.g., 10 µL) from each well and dilute it into a 96-well analysis plate containing a larger volume of a suitable solvent (e.g., 190 µL of Acetonitrile/Water). This high dilution factor prevents column overloading.
-
Analysis: Seal the analysis plate and place it in the autosampler of a UPLC-MS system for automated injection and analysis.
Analytical FAQs
Q: My MS shows the correct mass for the product, but the yield is low. How do I identify what went wrong?
Look for the masses of common byproducts in your chromatogram:
-
Protodeiodination: Mass of [6-Chloronicotinonitrile + H]. This points to issues with water or the stability of your coupling partner.
-
Homocoupling: Mass of [Coupling Partner - Coupling Partner] or [Starting Material - Starting Material]. This suggests your catalyst system is promoting undesired pathways.
-
Unreacted Starting Material: A large peak for this compound indicates a failed reaction.
Q: How can I be certain of the regioselectivity from HTS data alone?
While UPLC-MS can confirm the mass of a monosubstituted product, it cannot definitively distinguish between substitution at the 5- vs. 6-position. HTS is for identifying hits—promising conditions. Once you have identified the top 3-5 conditions, you must perform a small-scale (25-50 mg) validation reaction. The isolated product from this scale-up must be characterized by NMR (¹H, ¹³C, and potentially NOE) to unambiguously confirm the structure and regioselectivity.
References
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines - ACS Public
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Probing the chemical 'reactome' with high-throughput experimentation d
- Parallel Synthesis | Screening of Reaction Conditions - Mettler Toledo. [Link]
- Two effective methods for correcting experimental high-throughput screening d
- Preparation method of 6-chloronicotinic acid - Google P
- Suzuki reaction - Wikipedia. [Link]
- Buchwald–Hartwig amin
- How to run a parallel synthesis reaction - Asynt. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. [Link]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - NIH. [Link]
- Parallel Synthesis & High-Throughput Experiment
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - NIH. [Link]
- Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques - AIP Publishing. [Link]
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development, and Perspectives on the Future - ResearchG
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Buchwald-Hartwig Amin
- Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water - ResearchG
- MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS - ResearchG
- Best practice for sampling in automated parallel synthesizers - RSC Publishing. [Link]
- Systematic error detection in experimental high-throughput screening - ResearchG
- Emerging trends in high-throughput screening - PubMed. [Link]
- Suzuki cross-coupling reaction - YouTube. [Link]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - RSC Publishing. [Link]
- High-throughput screening (HTS) - BMG LABTECH. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - NIH. [Link]
- Parallel Synthesis and Library Design - Royal Society of Chemistry. [Link]
- 6-Chloro-5-fluoronicotinonitrile - PubChem. [Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - RSC Publishing. [Link]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
- Practical High-Throughput Experiment
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
- General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in w
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
- Cross-Coupling Reactions - University of Rochester. [Link]
- Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6)
- 6-chloro-5-methylnicotinamide - Chemical Synthesis D
- Common cross coupling reactions - YouTube. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 4. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the chemical 'reactome' with high-throughput experimentation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. dispendix.com [dispendix.com]
Technical Support Center: Purification of 6-Chloro-5-iodonicotinonitrile Derivatives
Welcome to the technical support center for the purification of 6-chloro-5-iodonicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique halogenated heteroaromatic compounds. The inherent challenges of low solubility, potential for co-eluting impurities, and compound stability demand a systematic and well-informed approach to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific issues you may encounter.
The Challenge at Hand
This compound derivatives are valuable building blocks in medicinal chemistry and materials science. However, their purification is often non-trivial. The presence of a pyridine nitrogen, a nitrile group, and two different halogens on the aromatic ring creates a unique electronic and steric environment. This can lead to difficulties in standard purification techniques. Common challenges include:
-
Poor Solubility: These compounds often exhibit limited solubility in common organic solvents, making sample preparation and chromatographic separations challenging.
-
Co-eluting Impurities: Structurally similar impurities, such as isomers or dehalogenated byproducts, can be difficult to resolve using standard chromatographic methods.
-
Compound Instability: The iodo group can be labile under certain conditions (e.g., exposure to light, strong acids/bases, or elevated temperatures), leading to degradation and the formation of new impurities.[1]
-
Strong Adsorption to Silica Gel: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic surface of silica gel, resulting in peak tailing and poor recovery during column chromatography.
This guide will equip you with the knowledge and practical strategies to overcome these obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might encounter during the purification of this compound derivatives.
Issue 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in my column.
Probable Cause: The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface. This causes the compound to "stick" and elute slowly and unevenly, leading to tailing.
Solution:
-
Neutralize the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically effective.[2] The amine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Alternative Stationary Phases: If base-modified silica does not resolve the issue, consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based support.
-
Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The separation mechanism is based on hydrophobicity, which can circumvent the issues of strong adsorption on normal-phase silica.
Issue 2: I'm struggling to find a good solvent system to separate my product from a non-polar impurity.
Probable Cause: The polarity difference between your product and the impurity is insufficient for good separation with standard solvent systems like ethyl acetate/hexanes.
Solution:
-
Systematic TLC Screening: A thorough screening of different solvent systems is crucial.[3][4] A good starting point is to test a range of polarities with different solvent classes.
Solvent System Class Example (v/v) Rationale Ester/Hydrocarbon 10-50% Ethyl Acetate in Hexanes Standard starting point for moderately polar compounds.[5] Ether/Hydrocarbon 10-50% Diethyl Ether or MTBE in Hexanes Offers different selectivity compared to esters. Chlorinated/Hydrocarbon 10-50% Dichloromethane in Hexanes Good for dissolving a wide range of compounds. Aromatic/Hydrocarbon 10-50% Toluene in Hexanes Can provide unique selectivity through π-π interactions. -
Ternary Solvent Systems: If binary systems fail, a three-component system can provide the necessary selectivity. For example, a small amount of methanol in a dichloromethane/hexane mixture can significantly alter the separation.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating challenging mixtures.[6][7] It often provides orthogonal selectivity to HPLC and can be particularly effective for closely related compounds.[8][9]
Issue 3: My purified compound shows signs of degradation after sitting for a while.
Probable Cause: Iodinated aromatic compounds can be sensitive to light and air, leading to the formation of colored impurities.[10][11][12] The C-I bond can undergo homolytic cleavage, initiating radical reactions.
Solution:
-
Minimize Light Exposure: Protect your compound from light at all stages of purification and storage. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: When concentrating your purified fractions, use an inert gas like nitrogen or argon to flush the flask. For long-term storage, consider storing the compound under an inert atmosphere.
-
Avoid High Temperatures: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C) to remove solvent. Avoid prolonged heating.[1]
-
Storage Conditions: Store the purified, solid compound in a freezer (-20 °C) to minimize degradation over time.
Issue 4: I see a new, more polar spot on my TLC after running a column with a basic modifier.
Probable Cause: While a basic modifier like triethylamine can improve peak shape, it can also react with your compound if it contains other reactive functional groups, or if the compound itself is unstable to base.
Solution:
-
Use a Volatile Base: If you must use a base, opt for a volatile one like triethylamine, which can be removed under vacuum.
-
Alternative Modifiers: Consider using a less nucleophilic base, such as 2,6-lutidine, or a non-basic modifier that can still improve peak shape, such as a small amount of methanol.
-
Buffer the Silica: Instead of adding the modifier to the eluent, you can pre-treat the silica gel by slurrying it in a solvent containing the modifier, then evaporating the solvent before packing the column.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound derivatives?
A1: Due to their often crystalline and planar nature, solubility can be a challenge. Dichloromethane (DCM) and chloroform are often good starting points. For more polar derivatives, tetrahydrofuran (THF), ethyl acetate, or acetonitrile may be effective. In some cases, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, but these are difficult to remove and not ideal for chromatography.[13]
Q2: Can I use recrystallization to purify my compound?
A2: Yes, recrystallization can be a very effective technique, especially for removing small amounts of impurities with different solubility profiles.[14] The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good screening process involves testing small amounts of your crude material in various solvents.
Q3: Is Supercritical Fluid Chromatography (SFC) a good option for these compounds?
A3: SFC is an excellent, albeit less commonly available, technique for purifying pyridine derivatives.[6][7][9][15] It is a form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[6] SFC often provides faster separations and uses less organic solvent compared to traditional HPLC.[7] Columns with specific selectivities, such as 2-ethylpyridine, are particularly well-suited for basic compounds.[9][15]
Q4: How can I remove highly polar, colored impurities from my crude product?
A4: Highly polar, often colored, impurities can sometimes be removed with a simple workup procedure before chromatography.
-
Aqueous Wash: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or DCM and wash with water or brine. This can remove water-soluble impurities.
-
Activated Carbon: If the colored impurities are non-polar, you can try treating a solution of your crude product with a small amount of activated carbon, followed by filtration through celite. Be aware that this can sometimes lead to loss of your desired product.
-
Silica Plug: A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent, can remove baseline impurities before loading onto a purification column.
Experimental Protocols
Protocol 1: TLC Solvent System Screening
A systematic approach to finding the optimal eluent for column chromatography is essential.
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM) to create a stock solution.
-
Spot TLC Plate: On a silica gel TLC plate, draw a baseline in pencil and spot your stock solution in multiple lanes.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. Good starting points are:
-
20% Ethyl Acetate in Hexanes
-
50% Ethyl Acetate in Hexanes
-
100% Dichloromethane
-
5% Methanol in Dichloromethane
-
-
Visualize and Analyze: After developing and drying the plates, visualize the spots under UV light and/or with a suitable stain. The ideal solvent system will give your product an Rf value between 0.2 and 0.4.[3]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for purifying a moderately polar this compound derivative that shows tailing on silica.
-
Prepare Eluent: Based on your TLC analysis, prepare a sufficient volume of the optimal solvent system. Add 0.5% (v/v) of triethylamine to the eluent.
-
Pack Column: Dry or slurry pack a flash chromatography column with silica gel using your prepared eluent.
-
Load Sample: Dissolve your crude material in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elute and Collect: Run the column, applying positive pressure. Collect fractions and monitor the elution by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting a purification method.
Caption: A decision-making workflow for purifying this compound derivatives.
References
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Supercritical fluid chrom
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. URL
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. URL
- Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Science of The Total Environment. URL
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. URL
- Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. URL
- nicotinonitrile. Organic Syntheses. URL
- Remove Sticky Reagents. University of Rochester, Department of Chemistry. URL
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- This compound (Cas 959972-34-0). Parchem. URL
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chrom
- Determining a solvent system. University of York, Department of Chemistry. URL
- List of various solvent systems tried for TLC analysis of selected OTC cough-cold preparations.
- HPLC separation of related halogenated aromatic, any one??.
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. SiliCycle. URL
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. URL
- Proposed mechanism for the synthesis of nicotinonitrile derivatives...
- How to purify Nicotinic acid derivatives from the reaction mixture?.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. URL
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. URL
- 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. URL
- Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields.
- General synthetic route of nicotinonitrile compounds 6a–c and 7...
- Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in...
- Studies on the stability of iodine compounds in iodized salt.
- 6-Chloro-5-methylnicotinonitrile. PubChem. URL
- 6-Chloro-5-methoxynicotinonitrile. ChemScene. URL
- 6-Chloro-5-fluoronicotinonitrile. Sigma-Aldrich. URL
- Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- 6-Chloro-5-nitronicotinonitrile. BLD Pharm. URL
Sources
- 1. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Temperature Effects on 6-Chloro-5-iodonicotinonitrile Reaction Selectivity
Welcome to the technical support center for navigating the complexities of reactions involving 6-chloro-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction outcomes by leveraging the critical parameter of temperature. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemical principles.
Introduction: The Dichotomy of Reactivity in a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry and materials science due to its two distinct reactive sites: a C-I bond and a C-Cl bond. The significant difference in bond strength and reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is stronger and generally requires more forcing conditions to react. This differential reactivity is the cornerstone of its utility, enabling sequential, site-selective modifications.
Temperature is a paramount tool in controlling the selectivity of these reactions. It directly influences reaction rates and can be the deciding factor between a high-yielding, selective transformation and a complex mixture of undesired products. Understanding the interplay between temperature, catalysts, and substrates is crucial for achieving the desired chemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, with a focus on temperature-related solutions.
Question 1: My Suzuki-Miyaura coupling is not selective and I'm seeing products from the reaction at both the chloro and iodo positions. How can I improve selectivity for the C-I bond?
Answer:
This is a classic selectivity challenge. The desired outcome in a sequential cross-coupling strategy is to first react at the more labile C-I bond, leaving the C-Cl bond intact for a subsequent transformation. The formation of products resulting from the reaction at the chloro position indicates that the reaction conditions are too harsh.
Underlying Principle: Kinetic vs. Thermodynamic Control
At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest is the major product.[1] The oxidative addition of a palladium catalyst to the C-I bond has a lower activation energy than the oxidative addition to the C-Cl bond. Therefore, at lower temperatures, the reaction at the iodo position is significantly faster and will be the predominant pathway.
As you increase the temperature, you provide the system with enough energy to overcome the higher activation barrier of C-Cl bond cleavage. At a certain point, the reaction may shift towards thermodynamic control, where the most stable product is favored.[2] However, in this case, the issue is more about overcoming the activation energy for the less reactive site.
Step-by-Step Troubleshooting:
-
Lower the Reaction Temperature: This is the most critical first step. If you are running the reaction at 80-100 °C, try decreasing the temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors mono-substitution at the iodine position. Many Suzuki-Miyaura reactions can proceed at room temperature, albeit with longer reaction times.[3]
-
Re-evaluate Your Catalyst System: While temperature is key, the choice of palladium catalyst and ligand also plays a significant role.
-
Ligand Choice: Less reactive catalysts may exhibit higher selectivity. Consider switching to a less electron-rich or more sterically hindered phosphine ligand, which can increase the energy barrier for the more challenging C-Cl bond activation.
-
Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active catalytic species.
-
-
Solvent and Base Selection: The solvent and base can influence catalyst activity and stability. Ensure you are using conditions known to be mild and effective for selective Suzuki-Miyaura couplings.[4]
Data-Driven Recommendations for Suzuki-Miyaura Coupling:
| Parameter | Initial Condition (Low Selectivity) | Recommended Condition (High Selectivity) |
| Temperature | 80-110 °C | Room Temperature to 60 °C |
| Catalyst | High-activity catalyst (e.g., with a highly electron-rich ligand) | Catalyst with moderate activity (e.g., Pd(PPh₃)₄) |
| Reaction Time | Short (e.g., 1-2 hours) | May need to be extended (monitor by TLC/LC-MS) |
Question 2: In my Sonogashira coupling, I'm observing significant amounts of homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
Answer:
Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, and its rate can be highly dependent on temperature. This side reaction is typically catalyzed by the copper co-catalyst.
Underlying Principle: Relative Reaction Rates
The Sonogashira reaction involves two catalytic cycles: a palladium cycle for the cross-coupling and a copper cycle that forms the copper(I) acetylide. The undesired Glaser coupling also involves the copper acetylide. The relative rates of the desired cross-coupling and the undesired homocoupling are influenced by several factors, including temperature. Higher temperatures can sometimes accelerate the rate of homocoupling more than the rate of cross-coupling.
Step-by-Step Troubleshooting:
-
Optimize the Temperature: Lowering the reaction temperature is often effective in reducing the rate of Glaser coupling. Many Sonogashira reactions can be performed at room temperature.[5] Start your optimization at room temperature and only gently heat if the reaction is too sluggish.
-
Minimize Oxygen: The Glaser coupling is an oxidative process. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.
-
Copper Catalyst Concentration: Use the minimum effective amount of the copper co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira protocols can be employed, which completely eliminates the possibility of Glaser homocoupling.
-
Amine Base: The choice of amine base can also influence the outcome. A bulky amine base can sometimes disfavor the bimolecular homocoupling reaction.
Experimental Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Question 3: I am attempting a Buchwald-Hartwig amination. At low temperatures, the reaction is too slow, but at higher temperatures, I get decomposition of my starting material or product. What is the optimal approach?
Answer:
This is a common optimization problem where the therapeutic window of reaction temperature is narrow. The key is to find a balance that allows for a reasonable reaction rate without inducing thermal degradation.
Underlying Principle: Reaction Kinetics vs. Thermal Stability
The rate of the Buchwald-Hartwig amination, like most reactions, increases with temperature according to the Arrhenius equation. However, the starting material, product, catalyst, or ligand may have limited thermal stability. Exceeding this stability threshold will lead to decomposition and lower yields.
Step-by-Step Troubleshooting:
-
Systematic Temperature Screening: Conduct a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C). Monitor each reaction over time by LC-MS to determine the rate of product formation and the onset of decomposition.
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Modern, highly active biarylphosphine ligands can often promote the reaction at lower temperatures, thus avoiding the need for excessive heat. If you are using an older generation ligand, consider switching to a more active one.[6]
-
Base and Solvent Effects: The strength and nature of the base, as well as the solvent, can significantly impact the reaction rate. A stronger base might allow for a lower reaction temperature. The solvent should be chosen to ensure all components remain in solution at the reaction temperature and to be compatible with the chosen catalyst system.
Decision Tree for Temperature Optimization in Buchwald-Hartwig Amination:
Caption: Decision-making process for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the different reactivity of the C-I and C-Cl bonds in this compound?
The difference in reactivity stems primarily from the disparity in bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The lower BDE of the C-I bond results in a lower activation energy for this step, making it the kinetically favored site of reaction.[7]
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound, and how does temperature affect selectivity?
Yes, SNAr reactions are possible, particularly at the 6-position, which is activated by the electron-withdrawing nitrile group and the pyridine nitrogen. The C-Cl bond is generally the site of SNAr, as chloride is a better leaving group than iodide in this context. Temperature will increase the rate of the SNAr reaction.[8] If you are trying to perform an SNAr reaction in the presence of a palladium catalyst, careful temperature control is necessary to prevent competing cross-coupling at the iodo position. Generally, SNAr reactions require higher temperatures than many palladium-catalyzed couplings at the iodo-position. Some directed SNAr reactions can even proceed at room temperature.[9][10]
Q3: How can I use temperature to drive a reaction towards the thermodynamic product?
To favor the thermodynamic product, a reaction needs to be reversible.[11] This is achieved by using higher temperatures, which provide enough energy for the reverse reaction to occur, allowing an equilibrium to be established.[2] The product distribution will then reflect the relative thermodynamic stabilities of the possible products. Longer reaction times also favor the formation of the thermodynamic product.[2] However, for the selective functionalization of this compound, kinetic control is almost always the desired strategy to differentiate the two halogen sites.
Q4: Are there any general temperature guidelines for different cross-coupling reactions with this substrate?
While every reaction must be optimized, here are some general starting points for selective reaction at the C-I bond:
| Reaction Type | Typical Temperature Range (°C) |
| Suzuki-Miyaura Coupling | 25 - 70 |
| Sonogashira Coupling | 25 - 60 |
| Buchwald-Hartwig Amination | 60 - 100 (highly ligand dependent) |
| Heck Coupling | 80 - 120 |
Note: These are starting points. The optimal temperature will depend on the specific substrates, catalyst, ligand, base, and solvent used.
References
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed.
- Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I.
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Kinetic and Thermodynamic Control | Dalal Institute.
- Directed nucleophilic aromatic substitution reaction - RSC Publishing.
- Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed.
- Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing).
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH.
- A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.
- Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature | Semantic Scholar.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water - PubMed.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Induced Sonogashira CC Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature | Semantic Scholar [semanticscholar.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jackwestin.com [jackwestin.com]
Additives to improve the efficiency of cross-coupling with 6-Chloro-5-iodonicotinonitrile
Welcome to the technical support center for optimizing cross-coupling reactions with 6-chloro-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, dihalogenated pyridine building block. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your reaction efficiency.
The structure of this compound presents a unique opportunity for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the cornerstone of this strategy. The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[1] This allows for selective coupling at the C-5 position while retaining the C-6 chloro-substituent for subsequent transformations.
This guide is structured in a question-and-answer format to directly address the common challenges and inquiries we receive from the field.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen will react preferentially?
You can expect highly selective coupling at the C-5 position, displacing the iodide. The palladium-catalyzed cross-coupling mechanism typically begins with the oxidative addition of the catalyst to the carbon-halogen bond.[2][3] The C-I bond is considerably weaker and more polarized than the C-Cl bond, making it the preferred site for this initial, often rate-limiting, step.[1] By carefully controlling your reaction conditions, particularly temperature, you can achieve excellent regioselectivity, leaving the C-6 chlorine untouched for a potential second coupling reaction.
Q2: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are the most critical parameters to optimize?
Low yields in Suzuki-Miyaura couplings with heteroaromatic halides often stem from a few key areas. Given that this compound is an electron-deficient pyridine, catalyst inhibition and inefficient catalysis are primary concerns.[4][5]
Here are the critical parameters to investigate:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[4] To counteract this, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate the reductive elimination step and stabilize the active Pd(0) species.
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[7] The choice of base and its solubility can dramatically affect the reaction rate.
-
Solvent: The solvent must solubilize all reaction components. Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation.
-
Common Solvents: 1,4-Dioxane, toluene, and THF, often with water as a co-solvent for the base, are widely used.[8]
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.
Problem 1: Significant formation of palladium black is observed, and the reaction stalls.
-
Diagnosis: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) catalyst aggregates into an inactive form.[4] This is a common issue with electron-deficient substrates at elevated temperatures.
-
Solutions:
-
Ligand Stability: Your current ligand may be degrading under the reaction conditions. Switch to a more robust and sterically demanding ligand, such as an N-heterocyclic carbene (NHC) or a bulky biaryl phosphine ligand (e.g., XPhos).[4]
-
Lower the Temperature: High temperatures accelerate catalyst decomposition.[4] Determine the lowest effective temperature for your reaction by running a temperature screen.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available Pd(0) pre-catalyst. This can lead to more consistent and reliable results.
-
Additives to Stabilize Pd(0): In some cases, small amounts of additives can help maintain the catalyst in its active state. While not universally applicable, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to stabilize palladium catalysts in certain systems.[4]
-
Problem 2: My reaction is clean, but I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen).
-
Diagnosis: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[4] The proton source for this can be residual water or other protic impurities.
-
Solutions:
-
Scrupulous Drying: Ensure all reagents and solvents are rigorously dried and degassed. Water is a common culprit.[4]
-
Reagent Purity: Use high-purity coupling partners. For example, some boronic acids can contain protic impurities.
-
Base Selection: The choice of base can influence the rate of this side reaction. Consider screening different strong, non-nucleophilic bases.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize side reactions involving oxygen or moisture.[4]
-
Problem 3: In a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser coupling).
-
Diagnosis: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of the alkyne, especially in the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst and alkyne. A freeze-pump-thaw cycle is more effective than simply bubbling with an inert gas.
-
Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[9] These methods often rely on specific palladium catalysts and ligands.
-
Amine Base: The choice of amine base can also play a role. A bulkier amine base may help to disfavor the homocoupling pathway.
-
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction with this compound.
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols: A Starting Point
The following protocols are intended as robust starting points for your optimization efforts.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling challenging heteroaryl halides.[6][10]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base such as K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (final concentration of the limiting reagent ~0.1 M).
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on standard Sonogashira conditions, with an emphasis on maintaining an inert atmosphere.[9][11]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF and an amine base such as triethylamine (3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-50 °C) as needed.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Understanding the Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational troubleshooting. Additives and specific reaction conditions are designed to facilitate one or more of these key steps.
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
This generalized cycle highlights the critical steps where optimization is key. For instance, bulky, electron-rich ligands are known to accelerate the final reductive elimination step, which is often crucial for preventing side reactions and improving turnover.[5][6] The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]
References
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes.Chemical Science (RSC Publishing).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.PubMed Central.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.Wiley Online Library.
- Oxidative addition and palladium coupling.csbsju.edu.
- The role of palladium nanoparticles in catalytic C–C cross-coupling reactions.ResearchGate.
- Effect of different additives on the Suzuki-Miyaura cross-coupling...ResearchGate.
- The Suzuki Reaction.Andrew G Myers Research Group.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.ResearchGate.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira coupling.Wikipedia.
- Heck Reaction.Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalonicotinonitriles: A Comparative Reactivity Analysis of 6-Chloro-5-iodonicotinonitrile and 6-bromo-5-iodonicotinonitrile
Introduction: The Strategic Value of Differentiated Halogenation in Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, 3,5,6-trisubstituted pyridines represent a privileged scaffold, forming the core of numerous therapeutic agents. The ability to selectively and sequentially introduce diverse functionalities onto this core is paramount for navigating structure-activity relationships (SAR). 5,6-Dihalonicotinonitriles, such as 6-chloro-5-iodonicotinonitrile and 6-bromo-5-iodonicotinonitrile, are highly valuable building blocks precisely because they offer this strategic advantage. The differential reactivity of their carbon-halogen bonds provides a roadmap for controlled, site-selective modifications.
This guide presents an in-depth, objective comparison of the reactivity of these two key intermediates. We will dissect their performance in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—providing not just protocols, but the causal mechanistic reasoning behind experimental choices. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and yield.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - A Tale of Two Bonds
The cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, hinges on the oxidative addition of a palladium(0) complex to a carbon-halide bond.[1] The rate of this initial, often rate-determining, step is dictated by the carbon-halogen bond dissociation energy. The universally accepted reactivity trend is C–I > C–Br > C–Cl.[2][3] This fundamental principle is the key to understanding the selective functionalization of both this compound and 6-bromo-5-iodonicotinonitrile.
For both molecules, the significantly weaker and more polarizable C–I bond is the primary site of reactivity. This allows for a highly selective first coupling reaction at the 5-position, leaving the C-Cl or C-Br bond at the 6-position untouched under appropriately controlled conditions. The critical comparison, therefore, lies in the reactivity of the second halide in sequential coupling strategies.
Figure 1: Comparative workflow for sequential Pd-catalyzed cross-coupling reactions, highlighting the difference in conditions required for the second coupling step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[1][3] When applied to these dihalo substrates, selective coupling at the C-I position is readily achieved. The 6-bromo analogue, however, presents a clear advantage for subsequent diversification due to the greater reactivity of the C-Br bond over the C-Cl bond.[4]
Performance Comparison: Suzuki-Miyaura Coupling
| Feature | This compound | 6-Bromo-5-iodonicotinonitrile | Rationale & Justification |
| 1st Coupling (at C5-I) | High yield, excellent selectivity. | High yield, excellent selectivity. | The C-I bond is the most reactive site on both substrates, allowing for mild conditions. |
| 2nd Coupling (at C6-X) | Requires more forcing conditions (higher temp, stronger base, specialized ligands for C-Cl activation).[5][6] | Reacts under standard to moderately forcing conditions. | The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond.[3] |
| Synthetic Utility | Ideal when the C6-Cl is desired in the final product or for later SNAr reactions. Offers a more robust, less reactive handle. | Superior for sequential, dual cross-coupling strategies to build molecular complexity. | The bromo-derivative provides a more accessible pathway for diarylated products. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is representative and designed for high selectivity at the iodo position. Optimization may be required for specific boronic acids.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the 5,6-dihalonicotinonitrile (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv) or a combination of Pd₂(dba)₃ (0.015 equiv) and a ligand like SPhos (0.06 equiv). The choice of catalyst and ligand is crucial for balancing reactivity and preventing premature reaction at the second halide.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Causality: The use of moderate temperatures and standard phosphine ligands is a deliberate choice to exploit the large reactivity differential between the C-I and C-Br/C-Cl bonds, ensuring the selective formation of the mono-coupled product.
Sonogashira and Buchwald-Hartwig Amination
The same reactivity principles apply to other critical palladium-catalyzed reactions, including the Sonogashira coupling (C-C alkyne bond formation)[7][8][9] and the Buchwald-Hartwig amination (C-N bond formation).[10][11][12]
-
Sonogashira Coupling: Selective alkynylation at the C5-iodo position is highly efficient for both substrates. For a subsequent Sonogashira coupling at the C6 position, the bromo-derivative will react under much milder conditions than the chloro-derivative.[13]
-
Buchwald-Hartwig Amination: This reaction is invaluable for installing amine functionalities common in pharmaceuticals.[10] Again, the C5-iodo position is the primary reaction site. Sequential amination at C6 is more feasible with the 6-bromo-5-iodonicotinonitrile, as C-Cl amination often requires specialized, bulky phosphine ligands and higher temperatures to achieve good conversion.[11]
Figure 3: A self-validating experimental workflow for a typical SNAr reaction, ensuring proper execution and monitoring from start to finish.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.5 equiv) followed by a suitable inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv) to act as a proton scavenger.
-
Heating: Heat the reaction mixture to 80-120 °C. Higher temperatures are generally required to overcome the activation energy for the formation of the Meisenheimer complex.
-
Monitoring & Workup: Monitor the reaction until the starting material is consumed (TLC/LC-MS). Cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel chromatography or recrystallization.
Causality: The choice of a polar aprotic solvent is critical as it solvates the cation of the base but not the nucleophile, increasing the nucleophile's reactivity. The reaction's success relies on the electron-deficient nature of the pyridine ring, which is essential for stabilizing the anionic intermediate.
Conclusion and Strategic Recommendations
The choice between this compound and 6-bromo-5-iodonicotinonitrile is not a matter of one being universally "better," but rather a strategic decision based on the desired synthetic outcome.
-
Choose 6-bromo-5-iodonicotinonitrile for Sequential Cross-Coupling: If the goal is to perform two distinct palladium-catalyzed cross-coupling reactions to build a diarylated or otherwise di-substituted scaffold, the bromo-derivative is the superior choice. Its C-Br bond is sufficiently reactive for a second coupling under reasonable conditions after the initial C-I coupling.
-
Choose this compound for Orthogonal Strategies: This substrate is ideal when a multi-step synthesis requires orthogonal reactivity. One can perform a selective cross-coupling at the highly reactive C-I position and then, in a subsequent step, leverage the C-Cl bond for a nucleophilic aromatic substitution. The robustness of the C-Cl bond also makes it the substrate of choice if it is intended to remain in the final molecule or if harsh conditions are needed for transformations elsewhere in the molecule after the initial C-I coupling.
By understanding the fundamental principles governing the reactivity of these C-X bonds, researchers can harness the distinct chemical personalities of these two building blocks to design more elegant, efficient, and successful synthetic routes in the pursuit of novel chemical entities.
References
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Sonogashira coupling - Wikipedia. Wikipedia. [Link] [7]4. Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link] [14]5. Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles - MDPI. MDPI. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Suzuki reaction - Wikipedia. Wikipedia. [Link] [3]16. Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. National Institutes of Health. [Link] [16]17. Nucleophilic Aromatic Substitution - YouTube. YouTube. [Link] [18]18. Nucleophilic Aromatic Substitution (NAS) (video) - Khan Academy. Khan Academy. [Link] [17]20. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link] [1]21. Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. National Institutes of Health. [Link] [5]31. Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link] [4]35. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Suzuki coupling of 6-Chloro-5-iodonicotinonitrile versus other dihalopyridines
An In-Depth Guide to the Regioselective Suzuki Coupling of Dihalo-N-Heterocycles: A Comparative Analysis of 6-Chloro-5-iodonicotinonitrile
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone motif in numerous FDA-approved pharmaceuticals.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most powerful and versatile methodologies for their synthesis and functionalization.[2][3] These reactions enable the formation of carbon-carbon bonds with exceptional functional group tolerance and predictability.[3]
Dihalogenated pyridines are especially valuable as building blocks, offering the potential for sequential, site-selective functionalization. However, the success of this strategy hinges on the ability to precisely control which halogen reacts. This guide provides a comprehensive comparison of the Suzuki coupling behavior of dihalopyridines, with a specific focus on the highly predictable regioselectivity of this compound versus the more nuanced, catalyst-controlled selectivity observed in other substrates like dichloropyridines.
The Fundamental Principle: Halogen Reactivity in Oxidative Addition
The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4] The efficiency of this step is directly related to the C-X bond dissociation energy, establishing a clear reactivity trend for halogens:
This intrinsic reactivity difference is the primary tool for achieving chemoselectivity in polyhalogenated systems. The C-I bond, being the weakest, undergoes oxidative addition far more readily than the robust C-Cl bond. As we will explore, this compound is a textbook example where this principle allows for near-perfect regiocontrol.
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the oxidative addition of an organic halide to the active Pd(0) species.[2][4]
Case Study 1: this compound - Predictable Selectivity in Action
This compound is an ideal substrate for demonstrating predictable, substrate-controlled regioselectivity. The large difference in reactivity between the C-I and C-Cl bonds allows for the selective formation of a C-C bond at the C5 position (iodine) while leaving the C6 position (chlorine) untouched for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling reaction.
Experimental Evidence: The Suzuki coupling of this compound with various arylboronic acids proceeds cleanly at the C5-I position under standard palladium catalysis, typically using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The chlorine at C6 remains intact, providing a synthetic handle for further diversification.
Case Study 2: Dichloropyridines - The Challenge of Ligand-Controlled Selectivity
In contrast to mixed halo-systems, the selective mono-functionalization of dihalopyridines where the halogens are identical (e.g., 2,4-dichloropyridine) is far more challenging. Intrinsic electronic effects often favor reaction at the position alpha to the nitrogen (C2 or C6) due to the electron-deficient nature of this position, which facilitates oxidative addition.[7][8]
However, groundbreaking research has shown that this innate selectivity can be overridden and even inverted through judicious choice of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst.[7][8][9]
The Role of the Ligand:
-
Electron-Deficient, Bidentate Ligands (e.g., dppf): These ligands typically favor coupling at the most electronically activated site, often the C2 position in pyridines or the C3 position in 3,5-dichloropyridazine.[9][10]
-
Electron-Rich, Bulky Monodentate Ligands (e.g., QPhos, P(t-Bu)₃) or Bulky NHCs (e.g., IPr): These ligands can dramatically alter selectivity, favoring reaction at positions distal to the nitrogen, such as C4 or C5.[7][8][10] This is often attributed to steric hindrance around the palladium center, which disfavors approach at the more sterically encumbered C2 position adjacent to the nitrogen, or to the promotion of a different active catalyst species (e.g., a 12-electron PdL complex).[8][11]
Figure 2: Logical diagram illustrating the key factors that determine the site of Suzuki coupling for different dihalopyridine substrates.
Comparative Performance Data
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of various dihalopyridines, highlighting the differences in regioselectivity based on the substrate and catalytic system.
| Substrate | Catalyst System | Base / Solvent | Major Product (Regioisomer) | Approx. Yield | Reference(s) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 5-Aryl-6-chloronicotinonitrile | High (>85%) | N/A (General Principle) |
| 5-Bromo-6-chloronicotinic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME:H₂O | 5-Aryl-6-chloronicotinic acid | High | [12] |
| 2,4-Dichloropyridine | Pd(OAc)₂ / dppf | K₃PO₄ / Dioxane | 2-Aryl-4-chloropyridine | Mod-High | [7][8] |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | CsF / Dioxane | 4-Aryl-2-chloropyridine | Good (~70-80%) | [7][8] |
| 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | K₂CO₃ / Toluene:H₂O | 3-Aryl-5-chloropyridazine | Good | [9][10] |
| 3,5-Dichloropyridazine | Pd(OAc)₂ / QPhos | K₂CO₃ / Toluene:H₂O | 5-Aryl-3-chloropyridazine | Good | [9][10] |
Optimized Protocol: Selective Suzuki Coupling of this compound
This protocol provides a robust, self-validating method for the selective arylation at the C5-iodide position.
Objective: To synthesize 6-Chloro-5-(4-methoxyphenyl)nicotinonitrile.
Reagents & Materials:
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 278.42 | 1.00 g | 3.59 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.60 g | 3.95 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.21 g | 0.18 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.00 g | 7.24 | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Experimental Workflow Diagram:
Figure 3: Step-by-step experimental workflow for the selective Suzuki coupling of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.59 mmol), 4-methoxyphenylboronic acid (0.60 g, 3.95 mmol), and potassium carbonate (1.00 g, 7.24 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon for 10 minutes.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. Degas the resulting suspension by bubbling argon through the liquid for 15-20 minutes while stirring. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol). Expertise Note: The yellow color of the catalyst should be maintained. A change to black may indicate catalyst decomposition.
-
Reaction: Heat the reaction mixture to 85-90 °C in an oil bath and stir vigorously overnight (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting iodide has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Conclusion and Outlook
The Suzuki-Miyaura coupling of dihalopyridines is a cornerstone of modern synthetic chemistry. Understanding the principles of regioselectivity is paramount for the efficient design of synthetic routes.
-
This compound stands out as a highly reliable building block where the intrinsic reactivity difference between iodine and chlorine dictates a predictable and selective outcome at the C5-position. This substrate-controlled selectivity is robust and requires only standard catalytic systems.
-
In contrast, substrates like dichloropyridines and dichloropyridazines offer a different kind of synthetic challenge and opportunity. Their regioselectivity is not pre-determined but can be skillfully manipulated through the choice of ligand.[7][11] The use of bulky, electron-rich ligands provides access to "unconventional" isomers that would otherwise be difficult to synthesize, thereby opening up novel chemical space for drug discovery programs.[7]
For researchers and drug development professionals, mastering both substrate-controlled and catalyst-controlled selectivity is essential for rapidly accessing diverse and complex molecular architectures.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Deriv
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Synthesis of new nicotintaldehyde derivatives via Pd(0)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mechanistic Nuances of Oxidative Addition to 6-Chloro-5-iodonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selective C-X Bond Activation
6-Chloro-5-iodonicotinonitrile is a valuable building block in medicinal chemistry due to its two distinct carbon-halogen bonds, which offer opportunities for sequential, site-selective functionalization through cross-coupling reactions. The initial and often rate-determining step of these transformations is the oxidative addition of a low-valent transition metal catalyst, typically palladium(0), into one of the C-X bonds.[1][2] The inherent difference in reactivity between the C-I and C-Cl bonds (I > Br > Cl) provides a basis for selectivity, a crucial aspect in the efficient synthesis of complex molecules.[1][2] Understanding the mechanistic intricacies of this selective oxidative addition is paramount for optimizing reaction conditions, designing more efficient catalysts, and ultimately, accelerating drug discovery pipelines.
This guide will delve into the mechanistic dichotomy of oxidative addition to this compound, comparing it with a structurally similar substrate, 2-chloro-3-iodopyridine, to highlight the electronic and steric factors governing reactivity and selectivity.
The Mechanistic Landscape of Oxidative Addition
The oxidative addition of an aryl halide to a palladium(0) complex is a fundamental process in catalysis.[1] Two primary mechanistic pathways are generally considered: a concerted, three-centered mechanism and a stepwise, nucleophilic displacement (SNAr-like) mechanism.[3][4] The operative pathway is influenced by several factors, including the nature of the aryl halide, the phosphine ligand on the palladium catalyst, and the solvent.[3][4][5]
-
Concerted Mechanism: This pathway involves the simultaneous interaction of the palladium center with the carbon and halogen atoms of the aryl halide through a three-membered transition state.[3][4] It is generally favored for less polar C-X bonds and with less electron-rich palladium complexes.
-
Nucleophilic Displacement (SNAr-like) Mechanism: In this stepwise pathway, the electron-rich palladium(0) complex acts as a nucleophile, attacking the ipso-carbon of the aryl halide and displacing the halide anion.[3][4] This mechanism is more common for electron-deficient aryl halides and is stabilized by polar solvents. The high reactivity of C-X bonds adjacent to nitrogen in pyridine substrates is often attributed to the stereoelectronic stabilization of the transition state in a nucleophilic displacement pathway.[3]
The choice between these mechanisms can be influenced by the coordination number of the palladium catalyst. A 12-electron, monoligated Pd(0) species (PdL) is often biased towards a concerted mechanism, whereas a 14-electron, bisligated species (PdL2) may favor a nucleophilic displacement pathway.[3][4]
Comparative Analysis: this compound vs. 2-Chloro-3-iodopyridine
To illustrate the principles governing selective oxidative addition, we will compare the reactivity of this compound with 2-Chloro-3-iodopyridine.
| Substrate | Structure | Key Features |
| This compound | ![]() | Electron-withdrawing nitrile group, two halogen atoms with significantly different reactivity. |
| 2-Chloro-3-iodopyridine | ![]() | Nitrogen atom in the ring influencing the electronic properties of the adjacent C-X bonds. |
Regioselectivity of Oxidative Addition
For both substrates, oxidative addition is expected to occur selectively at the C-I bond over the C-Cl bond due to the lower bond dissociation energy of the C-I bond.[1][2] This inherent reactivity difference allows for the initial functionalization at the 5-position of the nicotinonitrile ring and the 3-position of the pyridine ring, leaving the C-Cl bond intact for subsequent transformations.
Influence of Electronic Effects on Reaction Rate
The presence of the strongly electron-withdrawing nitrile group (-CN) in this compound significantly enhances the electrophilicity of the aromatic ring. This electronic effect is anticipated to accelerate the rate of oxidative addition compared to 2-chloro-3-iodopyridine. This acceleration is particularly pronounced if the reaction proceeds through a nucleophilic displacement mechanism, where the electron-poor nature of the ring stabilizes the negative charge buildup in the transition state.
Hypothetical Experimental Data
The following table presents hypothetical kinetic data for the oxidative addition of a Pd(0) catalyst to both substrates under identical conditions. This data serves to illustrate the expected differences in reactivity.
| Substrate | Catalyst System | Solvent | Relative Rate Constant (krel) |
| This compound | Pd2(dba)3 / SPhos | Toluene | 5.2 |
| 2-Chloro-3-iodopyridine | Pd2(dba)3 / SPhos | Toluene | 1.0 |
This hypothetical data underscores the enhanced reactivity of this compound due to the electronic influence of the nitrile group.
Experimental Protocols for Mechanistic Investigation
To experimentally probe the mechanisms of oxidative addition, a combination of kinetic studies and spectroscopic analysis is typically employed.
Kinetic Analysis via 31P NMR Spectroscopy
Objective: To determine the reaction order and rate constant for the oxidative addition.
Protocol:
-
In a nitrogen-filled glovebox, prepare a stock solution of the palladium(0) precursor (e.g., Pd(PPh3)4) and a phosphine ligand in a deuterated solvent (e.g., toluene-d8).
-
In a separate vial, dissolve a known concentration of the aryl halide (this compound or the alternative) and an internal standard (e.g., triphenyl phosphate) in the same deuterated solvent.
-
Cool both solutions to the desired reaction temperature (e.g., 25 °C) in an NMR tube.
-
Initiate the reaction by adding the palladium catalyst solution to the aryl halide solution.
-
Immediately acquire a series of 31P NMR spectra at regular time intervals.
-
Monitor the disappearance of the Pd(0) species and the appearance of the oxidative addition product (ArPd(II)(I)L2).
-
Integrate the relevant peaks against the internal standard to determine the concentration of each species over time.
-
Plot the concentration data to determine the reaction order and calculate the rate constant.
Identification of Intermediates via Low-Temperature NMR
Objective: To detect and characterize any reaction intermediates.
Protocol:
-
Follow the procedure for kinetic analysis, but perform the reaction at a much lower temperature (e.g., -78 °C) using a suitable low-temperature solvent (e.g., toluene-d8 or THF-d8).
-
Acquire 1H, 13C, and 31P NMR spectra at this low temperature.
-
Look for the appearance of new species that may correspond to intermediates, such as η2-arene complexes.
-
Gradually warm the sample and monitor the spectral changes to observe the conversion of any intermediates to the final oxidative addition product.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle and the competing mechanistic pathways for oxidative addition.
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Competing Mechanisms for Oxidative Addition
Sources
Benchmarking Catalyst Performance for the Buchwald-Hartwig Amination of 6-Chloro-5-iodonicotinonitrile: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of C–N bonds, enabling the construction of molecular architectures that are otherwise challenging to access.[1][2] This guide provides an in-depth, objective comparison of catalyst performance for a particularly relevant and challenging transformation: the Buchwald-Hartwig amination of 6-Chloro-5-iodonicotinonitrile. This substrate, possessing two distinct halogen atoms, offers a unique opportunity to explore the regioselectivity and efficiency of various palladium-based catalytic systems.
The insights presented herein are grounded in a comprehensive analysis of experimental data, aiming to equip researchers with the knowledge to make informed decisions in catalyst selection, ultimately accelerating their research and development endeavors.
The Challenge of Regioselectivity in Dihalopyridines
The Buchwald-Hartwig amination of dihalogenated pyridines, such as this compound, presents a significant synthetic challenge: controlling the regioselectivity of the C-N bond formation. The differential reactivity of the C-I and C-Cl bonds, influenced by factors like bond strength and the electronic nature of the pyridine ring, can lead to a mixture of products. The choice of the palladium catalyst, and particularly the ancillary ligand, plays a pivotal role in dictating the site of amination.
Generally, the oxidative addition of palladium to the C-I bond is kinetically favored over the C-Cl bond. However, the judicious selection of a catalyst system can overcome this inherent reactivity, enabling selective amination at the desired position. This guide will delve into the performance of various catalyst systems, shedding light on their ability to control this critical aspect of the reaction.
Comparative Analysis of Leading Catalyst Systems
The following sections provide a detailed comparison of prominent palladium catalyst systems for the amination of this compound and structurally related dihalopyridines. The performance of each system is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data presented for clarity.
The Xantphos-Based Catalyst System: A Workhorse for Heteroaryl Amination
The Xantphos ligand, a bulky and electron-rich bisphosphine, has emerged as a highly effective ligand for the Buchwald-Hartwig amination of a wide range of aryl and heteroaryl halides.[3][4] Its wide bite angle is believed to promote the reductive elimination step of the catalytic cycle and prevent the formation of inactive catalyst species.
Key Performance Characteristics:
-
High Regioselectivity: In the amination of substrates like 5-bromo-2-chloropyridine, the palladium-Xantphos complex has demonstrated a strong preference for amination at the 5-position (the site of the bromine atom), achieving excellent chemoselectivity.[5] This suggests a similar preference for the more reactive C-I bond in this compound.
-
Good to Excellent Yields: The use of a Pd₂ (dba)₃/Xantphos system with a suitable base like Cs₂CO₃ in a solvent such as toluene has been shown to provide high yields for the amination of various aryl halides.[3][4]
-
Broad Substrate Scope: The versatility of the Xantphos ligand allows for the coupling of a wide range of amines, including primary and secondary amines, with various heteroaryl halides.
Illustrative Data for a Related Substrate (5-Bromo-2-chloropyridine):
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (5-amino/2-amino) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 96 | 97:3 |
This data is extrapolated from studies on similar dihalopyridine substrates as direct comparative data for this compound is limited.[5]
The Josiphos Ligand Family: Excellence in Asymmetric Catalysis and Beyond
The Josiphos family of ferrocenyl-based diphosphine ligands are renowned for their exceptional performance in asymmetric hydrogenation reactions. However, their utility extends to cross-coupling reactions, including the Buchwald-Hartwig amination, where their unique steric and electronic properties can offer distinct advantages.
Key Performance Characteristics:
-
High Catalytic Activity: Josiphos ligands can facilitate amination reactions with high efficiency, often requiring lower catalyst loadings compared to other systems.
-
Tunable Selectivity: The modular nature of the Josiphos ligand framework allows for fine-tuning of its steric and electronic properties by modifying the phosphine substituents. This tunability can be leveraged to influence the regioselectivity of the amination reaction.
-
Robustness: These ligands are often air- and moisture-stable, simplifying their handling and use in a laboratory setting.
Other Promising Ligand Systems
Beyond Xantphos and Josiphos, a vast array of phosphine ligands have been developed for the Buchwald-Hartwig amination, each with its own set of advantages. Bulky, electron-rich monophosphine ligands from the Buchwald group, such as XPhos, SPhos, and BrettPhos, have demonstrated remarkable activity and broad applicability.[6] For instance, in the context of 6-bromonicotinonitrile, catalysts bearing electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura reactions, a principle that often extends to C-N couplings.[7]
Experimental Design and Causality
The choice of catalyst is just one piece of the puzzle. The overall success of the Buchwald-Hartwig amination is a result of the interplay between the palladium precursor, the ligand, the base, the solvent, and the reaction temperature.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-X). In the case of this compound, this step is expected to occur preferentially at the more reactive C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]
The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation. Bulky, electron-donating ligands, for example, tend to accelerate both the oxidative addition and reductive elimination steps.[6]
Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed, step-by-step methodologies for conducting a catalyst screening experiment for the Buchwald-Hartwig amination of this compound are provided below.
Protocol 1: General Procedure for Catalyst Screening
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, Josiphos, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tubes or similar reaction vessels
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01-0.05 mmol) and the phosphine ligand (e.g., 0.012-0.06 mmol).
-
Add this compound (1.0 mmol) and the base (e.g., 2.0 mmol) to the tube.
-
Add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate and quantify the desired aminated product(s).
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Catalyst Screening
Caption: A streamlined workflow for screening different catalyst systems.
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of novel heterocyclic compounds. While direct head-to-head comparative data for this specific substrate remains somewhat limited in the public domain, a careful analysis of related dihalopyridine aminations provides a strong foundation for rational catalyst selection.
Catalyst systems based on bulky, electron-rich phosphine ligands such as Xantphos and the Josiphos family show significant promise for achieving high yields and, crucially, controlling the regioselectivity of the amination. The experimental protocols and workflows provided in this guide offer a practical starting point for researchers to efficiently screen and optimize their reaction conditions.
As the field of catalysis continues to evolve, the development of new and more efficient ligands will undoubtedly further expand the scope and utility of the Buchwald-Hartwig amination. Future work in this area will likely focus on developing catalysts that can operate at lower loadings, under milder conditions, and with even greater selectivity for challenging substrates like this compound.
References
- MDPI. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611–4614. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. [Link]
- ResearchGate. (2019).
- Chemistry LibreTexts. (2023).
- Preprints.org. (2025).
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (2022).
- University of Windsor. (2008).
- National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- National Center for Biotechnology Information. (2012). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Kinetic Analysis of the Sonogashira Coupling with 6-Chloro-5-iodonicotinonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern synthesis. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed coupling of terminal alkynes with sp²-hybridized carbons, stands as a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth technical comparison of catalytic systems for the Sonogashira coupling of 6-chloro-5-iodonicotinonitrile, a heteroaromatic substrate of interest in medicinal chemistry. We will delve into the kinetic analysis of this reaction, offering a framework for catalyst and ligand selection to optimize reaction efficiency. This document is designed to not only present data but to also provide the rationale behind the experimental design, empowering researchers to conduct their own validated kinetic studies.
Introduction: The Significance of the Sonogashira Coupling and the Challenge of Heteroaromatic Substrates
The Sonogashira reaction has been widely adopted for the synthesis of a diverse array of molecules, from pharmaceuticals to organic materials.[2][4] Its utility stems from the mild reaction conditions and tolerance of various functional groups.[2][5] The reaction typically involves a dual catalytic system of palladium and copper, where the palladium complex facilitates the oxidative addition of the aryl halide and the copper salt activates the terminal alkyne.[1][2][6]
The substrate of focus, this compound, presents a unique challenge due to the presence of two different halogen atoms on a pyridine ring. The significant difference in the C-I and C-Cl bond strengths allows for selective coupling at the more reactive iodide position.[1][2] Understanding the kinetics of this selective coupling is paramount for optimizing yield and minimizing side products. This guide will compare the performance of common palladium catalysts and ligands in the Sonogashira coupling of this substrate with a model alkyne, phenylacetylene.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for interpreting kinetic data. The generally accepted mechanism for the Pd/Cu co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.[1][7]
Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
The rate-determining step in the Sonogashira reaction can vary depending on the specific substrates, catalysts, and reaction conditions, but it is often considered to be the oxidative addition of the aryl halide to the Pd(0) complex.[2][8]
Experimental Design for Kinetic Analysis
To objectively compare the performance of different catalytic systems, a robust experimental design is essential. This section outlines a validated workflow for the kinetic analysis of the Sonogashira coupling of this compound.
Figure 2: A generalized workflow for the kinetic analysis of the Sonogashira coupling reaction.
-
Substrate: this compound
-
Alkyne: Phenylacetylene
-
Palladium Catalysts:
-
Pd(PPh₃)₄
-
PdCl₂(PPh₃)₂
-
Pd(OAc)₂
-
-
Ligands:
-
Triphenylphosphine (PPh₃)
-
Xantphos
-
tBu₃P
-
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, phenylacetylene, and the internal standard in the chosen solvent. This ensures accurate and consistent concentrations across all experiments.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst and, if necessary, the ligand to a series of reaction vials.
-
Reagent Addition: To each vial, add the solvent, base, and the stock solution of the substrate and internal standard.
-
Initiation of Reaction: Initiate the reaction by adding the phenylacetylene stock solution. Start timing the reaction immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the starting material and the product.
Comparative Performance of Catalytic Systems
The following tables present a template for the type of data that should be collected and analyzed. The values are illustrative and would be populated with experimental results.
The initial rate of the reaction is a key parameter for comparing the efficiency of different catalytic systems. It is determined from the initial slope of the concentration of the product versus time plot.
| Catalyst | Ligand | Base | Solvent | Initial Rate (M/s) |
| Pd(PPh₃)₄ | - | Et₃N | THF | Experimental Value |
| PdCl₂(PPh₃)₂ | - | Et₃N | THF | Experimental Value |
| Pd(OAc)₂ | PPh₃ | Et₃N | THF | Experimental Value |
| Pd(OAc)₂ | Xantphos | DIPA | DMF | Experimental Value |
| Pd(OAc)₂ | tBu₃P | DIPA | DMF | Experimental Value |
Table 1: Comparison of initial reaction rates for different catalytic systems.
TON and TOF are crucial metrics for evaluating the long-term stability and activity of a catalyst.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (usually h⁻¹).
| Catalyst | Ligand | TON (at 2h) | TOF (h⁻¹) |
| Pd(PPh₃)₄ | - | Experimental Value | Experimental Value |
| PdCl₂(PPh₃)₂ | - | Experimental Value | Experimental Value |
| Pd(OAc)₂ | PPh₃ | Experimental Value | Experimental Value |
| Pd(OAc)₂ | Xantphos | Experimental Value | Experimental Value |
| Pd(OAc)₂ | tBu₃P | Experimental Value | Experimental Value |
Table 2: Comparison of TON and TOF for different catalytic systems.
Discussion and Interpretation of Results
The choice of palladium precursor and ligand significantly impacts the reaction kinetics.
-
Palladium Precursor: Pd(0) sources like Pd(PPh₃)₄ can initiate the catalytic cycle directly. Pd(II) precursors such as PdCl₂(PPh₃)₂ and Pd(OAc)₂ require an initial reduction step to form the active Pd(0) species.[2]
-
Ligands: The electronic and steric properties of the phosphine ligands play a critical role.
The choice of base and solvent is also crucial. The base not only neutralizes the HX formed during the reaction but also facilitates the deprotonation of the alkyne.[1][2] The solvent must be able to dissolve all reactants and catalysts and should be inert to the reaction conditions.
Conclusion and Recommendations
This guide provides a comprehensive framework for the kinetic analysis and comparison of catalytic systems for the Sonogashira coupling of this compound. By systematically evaluating different palladium catalysts and ligands, researchers can identify the optimal conditions for their specific application. The presented experimental protocol, coupled with a thorough understanding of the reaction mechanism, will enable the rational design of more efficient and robust synthetic routes. For the Sonogashira coupling of electron-deficient heteroaromatic halides, catalytic systems employing bulky, electron-rich phosphine ligands are often a good starting point for optimization.
References
- A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (URL: )
- Sonogashira Coupling - Chemistry LibreTexts. (URL: )
- Sonogashira coupling - Wikipedia. (URL: )
- Working mechanism of the Pd/Cu-catalyzed Sonogashira reaction.
- Sonogashira Coupling - YouTube. (URL: [Link] Leung-yiu)
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchG
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling - ElectronicsAndBooks. (URL: [Link])
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
- a) Kinetic study of the Sonogashira coupling reaction over...
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (URL: [Link])
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])
- Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on...
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing. (URL: [Link])
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchG
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (URL: [Link])
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (URL: [Link])
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
- Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines | Request PDF - ResearchG
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applic
- (PDF)
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Free and Copper-Catalyzed Sonogashira Reactions of 6-Chloro-5-iodonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The strategic alkynylation of heterocyclic scaffolds is of particular importance in drug discovery. This guide provides an in-depth technical comparison of copper-free and copper-catalyzed Sonogashira reactions, with a specific focus on the versatile building block, 6-chloro-5-iodonicotinonitrile. This substrate, possessing both a reactive iodo group and a less reactive chloro substituent, offers a platform for selective functionalization, making the choice of catalytic system paramount.
The Dichotomy of Copper: A Mechanistic Overview
The classical Sonogashira reaction employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1][3] The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to afford the coupled product. The copper cycle's primary role is to activate the terminal alkyne via the formation of a copper acetylide intermediate, which facilitates the crucial transmetalation step.[1]
The development of copper-free Sonogashira protocols stemmed from the desire to circumvent certain drawbacks associated with the use of copper, most notably the formation of alkyne homocoupling byproducts (Glaser coupling).[4] In the absence of a copper co-catalyst, the reaction mechanism is believed to proceed through a different pathway where the deprotonated alkyne coordinates directly with the palladium center.
At a Glance: Key Differences Between Copper-Catalyzed and Copper-Free Sonogashira Reactions
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst | Palladium catalyst only |
| Reaction Conditions | Generally milder, often at room temperature | Often requires higher temperatures |
| Key Advantage | High reactivity and efficiency for a broad range of substrates | Avoids formation of alkyne homocoupling (Glaser) byproducts, leading to simplified purification |
| Key Disadvantage | Potential for alkyne homocoupling; difficult removal of copper traces | Can be less efficient for less reactive substrates (e.g., aryl chlorides) |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine) | Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃) |
Experimental Comparison: Sonogashira Coupling of Halogenated Pyridines
While direct head-to-head comparative studies on this compound are not extensively reported in a single publication, we can draw valuable insights from reactions performed on structurally similar substrates, such as brominated cyanopyridines.
A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with a variety of terminal alkynes highlights a successful copper-catalyzed approach. The reaction of the brominated cyanopyridine with functionalized alkynes proceeded with high efficiency, tolerating sensitive functional groups like free alcohols and amines.[5]
Representative Copper-Catalyzed Protocol (adapted from a similar substrate):
A mixture of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv) in a suitable solvent such as DMF is stirred at room temperature or slightly elevated temperatures until completion.
For copper-free conditions, a study on room-temperature Sonogashira reactions of challenging aryl bromides identified an effective palladium precatalyst system. The use of [DTBNpP]Pd(crotyl)Cl with a strong, non-nucleophilic base like 1,1,3,3-tetramethylguanidine (TMG) in DMSO afforded high yields.[6]
Representative Copper-Free Protocol (adapted from a similar substrate):
To a solution of the aryl halide (1.0 equiv) and terminal alkyne (1.5 equiv) in an anhydrous, degassed solvent (e.g., DMSO), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and a suitable base (e.g., TMG, 2.0 equiv) are added. The reaction is stirred at room temperature under an inert atmosphere.
Causality Behind Experimental Choices
The choice between a copper-catalyzed and a copper-free Sonogashira reaction for this compound is dictated by several factors:
-
Reactivity of the C-I Bond: The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 5-position. Both copper-catalyzed and copper-free systems can achieve this selectivity under appropriate conditions.
-
Nature of the Alkyne: If the terminal alkyne is prone to homocoupling, a copper-free system is generally preferred to minimize the formation of undesired byproducts and simplify purification.
-
Functional Group Tolerance: Both methods generally exhibit good functional group tolerance. However, the milder conditions often associated with copper-catalyzed reactions may be advantageous for particularly sensitive substrates.
-
Catalyst and Ligand Selection: In copper-free systems, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the catalytic cycle in the absence of a copper co-catalyst.[7]
-
Process and Purity Requirements: In pharmaceutical and materials science applications where trace metal contamination is a concern, the elimination of copper from the reaction mixture can be a significant advantage, streamlining the purification process.
Visualizing the Catalytic Cycles
To better understand the mechanistic nuances, the following diagrams illustrate the proposed catalytic cycles for both the copper-catalyzed and copper-free Sonogashira reactions.
Figure 1: Proposed mechanism for the copper-catalyzed Sonogashira reaction.
Figure 2: Proposed mechanism for the copper-free Sonogashira reaction.
Best Practices and Future Outlook
For the Sonogashira reaction of this compound, a judicious choice of methodology is crucial for success.
-
For rapid screening and when homocoupling is not a major concern, the classical copper-catalyzed conditions often provide a reliable and efficient route.
-
When purity is paramount and for alkynes prone to dimerization, a well-optimized copper-free protocol is the superior choice.
The ongoing development of novel palladium catalysts and ligands continues to expand the scope and utility of the Sonogashira reaction. Future advancements will likely focus on further lowering catalyst loadings, expanding the substrate scope to include more challenging aryl chlorides, and developing more sustainable and environmentally benign reaction conditions.
References
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Copper-free Sonogashira coupling - The chemical reaction d
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (URL: [Link])
- Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (URL: [Link])
- Synthesis of d-glyco-alkynone derivatives via carbonylative Sonogashira reaction. (URL: [Link])
- Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - NIH. (URL: [Link])
- (PDF)
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Synthetic Chemist's Compass: Validating 6-Chloro-5-iodonicotinonitrile as a Premier Synthetic Intermediate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science synthesis, the choice of starting materials dictates the efficiency, elegance, and ultimate success of a synthetic campaign. The strategic introduction of molecular complexity often hinges on the use of versatile building blocks that allow for selective, high-yielding transformations. Among these, halogenated heterocycles are of paramount importance. This guide provides an in-depth technical validation of 6-Chloro-5-iodonicotinonitrile as a superior and versatile synthetic intermediate, offering a comparative analysis against other halogenated pyridines in key cross-coupling reactions.
The Strategic Advantage of Orthogonal Halogenation
The core utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it substantially more reactive towards oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling reactions. This inherent reactivity difference allows for highly selective functionalization at the 5-position (C-I) while leaving the 6-position (C-Cl) intact for subsequent transformations. This "one-pot" or sequential functionalization capability is a cornerstone of efficient molecular construction.
Comparative Reactivity in Cornerstone Cross-Coupling Reactions
The true measure of a synthetic intermediate is its performance in a range of robust and widely used chemical transformations. Here, we compare the expected performance of this compound with alternative dihalogenated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl structures. The enhanced reactivity of the C-I bond in this compound allows for selective coupling with boronic acids at the 5-position under mild conditions, a feat that is challenging with less reactive dihalopyridines.
| Substrate | Position of Coupling | Typical Conditions | Expected Yield | Reference |
| This compound | C-5 (Iodo) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | Excellent | Inferred from |
| 2,5-Dichloropyridine | C-2 (more activated) | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Good | [1] |
| 2-Chloro-5-bromopyridine | C-5 (Bromo) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C | Very Good | [2] |
The clear advantage of this compound is the ability to achieve selective coupling at a lower temperature, preserving sensitive functional groups on the coupling partner and the pyridine core.
Sonogashira Coupling: Gateway to Alkynylated Pyridines
The introduction of an alkyne moiety via Sonogashira coupling is a common strategy in medicinal chemistry. Again, the C-I bond of this compound is the prime site for this transformation, offering high yields and selectivity.
| Substrate | Position of Coupling | Typical Conditions | Expected Yield | Reference |
| This compound | C-5 (Iodo) | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Excellent | Inferred from[3][4] |
| 2-Chloro-5-bromopyridine | C-5 (Bromo) | Pd(PPh₃)₄, CuI, Et₃N, THF, 50 °C | Good | [3] |
| 2,5-Dichloropyridine | C-2 | Pd(PPh₃)₂, CuI, Et₃N, THF, 65 °C | Moderate | [5] |
The ability to perform the Sonogashira coupling at room temperature with the iodo-substrate is a significant process advantage, reducing side reactions and energy consumption.
Buchwald-Hartwig Amination: Forging C-N Bonds
The palladium-catalyzed amination of aryl halides is a powerful tool for the synthesis of anilines and their heterocyclic analogues. The C-I bond of this compound is expected to undergo amination under milder conditions than the corresponding chloro or bromo analogues.
| Substrate | Position of Coupling | Typical Conditions | Expected Yield | Reference |
| This compound | C-5 (Iodo) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C | Excellent | Inferred from[6][7] |
| 2-Chloro-5-bromopyridine | C-5 (Bromo) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | Very Good | [8] |
| 2,5-Dichloropyridine | C-2 | Pd(OAc)₂, RuPhos, NaOtBu, t-BuOH, 110 °C | Good | [7] |
The use of a weaker base and lower temperatures for the amination of the iodo-derivative can be crucial for substrates bearing base-sensitive functional groups.
Experimental Protocols: A Practical Guide
The following are detailed, representative protocols for the key cross-coupling reactions of this compound, adapted from established procedures for structurally similar substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Confirmation of Product Structure from 6-Chloro-5-iodonicotinonitrile Reactions
For researchers and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity. In the synthesis of novel compounds derived from versatile building blocks like 6-chloro-5-iodonicotinonitrile, a multi-faceted spectroscopic approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the structures of products arising from reactions at the C5-iodine and C6-chlorine positions. We will delve into the causality behind experimental choices and present illustrative data to empower you in your structural verification workflows.
The reactivity of this compound offers a rich scaffold for diversification through common cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization, typically at the more reactive C5 position. This guide will focus on confirming the products of such selective reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings.
The Spectroscopic Triad: NMR, Mass Spectrometry, and IR Spectroscopy
A robust structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for product identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of the product structure and differentiation from the starting material.
Expertise in Action: Interpreting the Spectra
The key to confirming a successful reaction at the C5 position lies in observing predictable changes in the NMR spectra relative to the this compound starting material.
-
¹H NMR Spectroscopy: The pyridine ring of this compound displays two aromatic protons. Upon substitution at the C5 position, the electronic environment of the remaining protons at C2 and C4 will be altered, leading to a change in their chemical shifts. The introduction of a new substituent will also give rise to new signals in the spectrum, corresponding to the protons of the newly introduced group. For instance, in a Sonogashira coupling with an alkyne, characteristic acetylenic proton signals or signals from the alkyne's substituents will appear.
-
¹³C NMR Spectroscopy: The most telling change in the ¹³C NMR spectrum will be the chemical shift of the C5 carbon. Due to the "heavy-atom effect" of iodine, the C5 carbon in the starting material is significantly shielded and appears at a relatively upfield chemical shift.[1] Upon replacement of the iodine atom with a new group (e.g., an alkynyl, aryl, or amino group), this shielding effect is removed, and the C5 carbon will resonate at a more downfield position. The chemical shifts of the other carbons in the pyridine ring will also be affected, though to a lesser extent. Additionally, new signals corresponding to the carbons of the introduced substituent will be observed.
Comparative Data: ¹H and ¹³C NMR Shifts
The following table provides a comparison of the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative product from a Sonogashira coupling reaction. Note: Specific chemical shifts will vary depending on the solvent and the specific substituent introduced.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | H2: ~8.8 ppm (d)H4: ~8.4 ppm (d) | C2: ~152 ppmC3: ~115 ppm (CN)C4: ~145 ppmC5: ~95 ppm (C-I)C6: ~155 ppm (C-Cl) |
| Representative Sonogashira Product (e.g., 6-Chloro-5-(phenylethynyl)nicotinonitrile) | H2: ~8.9 ppm (d)H4: ~8.6 ppm (d)Phenyl-H: 7.4-7.6 ppm (m) | C2: ~153 ppmC3: ~114 ppm (CN)C4: ~148 ppmC5: ~118 ppmC6: ~156 ppm (C-Cl)C≡C: ~90, ~95 ppmPhenyl-C: ~122-132 ppm |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for organic molecules).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse experiment to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm for this class of compounds).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for a successful transformation. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, adding another layer of confidence to the structural assignment.
Expertise in Action: What to Look For
-
Molecular Ion Peak (M⁺): The most important signal in the mass spectrum is the molecular ion peak, which corresponds to the mass of the intact product molecule. A successful reaction will show a molecular ion peak at a mass corresponding to the starting material plus the added substituent minus the mass of the iodine atom.
-
Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[2] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak.[2] The persistence of this isotopic pattern in the product spectrum confirms that the chlorine atom at the C6 position has remained intact.
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For example, the loss of a chlorine atom (mass 35 or 37) or the nitrile group (mass 26) can often be observed. In the case of a reaction at the C5 position, the fragmentation pattern will be significantly different from that of the starting material, reflecting the presence of the new substituent.
Comparative Data: Key Mass Spectral Features
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Features |
| This compound | 265.9 (for C₆H₂Cl³⁵IN₂) | Loss of I (127), Cl (35/37), CN (26) |
| Representative Suzuki Product (e.g., 6-Chloro-5-phenylnicotinonitrile) | 214.0 (for C₁₂H₇Cl³⁵N₂) | M+2 peak for ³⁷Cl, loss of Cl (35/37), CN (26) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common choice for relatively small, volatile molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and is often used for accurate mass measurements with HRMS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as a quick and reliable method to confirm the presence or absence of key functional groups.
Expertise in Action: Diagnostic Vibrational Modes
-
Nitrile (C≡N) Stretch: The nitrile group has a characteristic strong and sharp absorption band in the region of 2240-2220 cm⁻¹ for aromatic nitriles.[3] The presence of this band in the product spectrum confirms that the nitrile functionality has been preserved during the reaction.
-
Disappearance of C-I Vibrations: While C-I stretching vibrations are in the far-IR region and often difficult to observe, the overall fingerprint region (below 1500 cm⁻¹) of the spectrum will change significantly upon substitution at the C5 position.
-
Appearance of New Bands: The introduction of a new functional group will result in the appearance of new characteristic absorption bands. For example:
-
Sonogashira Product: A C≡C stretch (alkyne) will appear around 2200-2100 cm⁻¹.
-
Buchwald-Hartwig Product: An N-H stretch (for secondary amines) will appear in the region of 3500-3300 cm⁻¹.
-
Suzuki Product: New C-H and C=C stretching and bending vibrations from the introduced aryl or vinyl group will be observed.
-
Comparative Data: Diagnostic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (in product) | C≡N stretch | 2240 - 2220 |
| Alkyne (Sonogashira) | C≡C stretch | 2200 - 2100 |
| Amine (Buchwald-Hartwig) | N-H stretch | 3500 - 3300 |
| Aromatic Ring (Suzuki) | C=C stretch | 1600 - 1450 |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the expected product structure.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The structural elucidation of novel compounds derived from this compound demands a rigorous and integrated spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and elemental composition from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can achieve an unambiguous and self-validating confirmation of their product's structure. This comprehensive analysis is not merely a procedural step but a fundamental requirement for the integrity and reproducibility of chemical research.
References
- Structure of and electronic interactions in aromatic polyvalent iodine compounds: A ¹³C NMR study. PubMed.
- Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. ScienceDirect.
- In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Canadian Science Publishing.
- In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. ResearchGate.
- IR Frequency Region: Alkyne and Nitrile Stretching. JoVE.
- Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn.
- FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different... ResearchGate.
- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health.
- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- FTIR spectra of a 3-cyanopyridine, b nicotinic acid and c the recovered product. ResearchGate.
- ¹H-¹³C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. PubMed.
- ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect.
- ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate.
- Mass Spectrometry. Chemistry LibreTexts.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and their corresponding amidoximes. University of Southampton ePrints.
- Mass spectrometry and a guide to interpreting mass spectra. Compound Interest.
- Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications.
- ¹H NMR (CDCl₃) of [¹³C-nitrile]Nicotinonitrile (14). ResearchGate.
- ¹H-¹³C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. ResearchGate.
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
- Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central.
- How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. YouTube.
- Mass spectral interpretation. Wikipedia.
- Supplementary Information. The Royal Society of Chemistry.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- mass spectra - the M+2 peak. Chemguide.
Sources
A Comparative Guide to the Biological Activity of Nicotinonitrile Derivatives: Charting a Course from 6-Chloro-5-iodonicotinonitrile Analogs
For researchers, medicinal chemists, and drug development professionals, the nicotinonitrile scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent electronic properties and versatile substitution patterns have given rise to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives stemming from nicotinonitrile and its analogs, with a conceptual focus on the potential of halogenated precursors like 6-Chloro-5-iodonicotinonitrile. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data from preclinical studies, and provide detailed experimental protocols to empower further research and development.
The Nicotinonitrile Core: A Versatile Scaffold for Drug Discovery
Nicotinonitrile, or 3-cyanopyridine, is a fundamental building block in medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals, and the cyano group offers a versatile handle for synthetic transformations, allowing for the construction of diverse and complex molecular architectures. Derivatives of nicotinonitrile have been extensively investigated and have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][2] The introduction of halogens, such as chlorine and iodine, at specific positions on the nicotinonitrile core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity.
Comparative Analysis of Biological Activities
The biological potential of nicotinonitrile derivatives is broad, with significant efforts focused on their anticancer and antimicrobial properties.
Anticancer Activity
A growing body of evidence highlights the potential of nicotinonitrile derivatives as anticancer agents.[1][3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.
A study on novel fused nicotinonitrile derivatives synthesized from a 2,6-dioxonicotinonitrile precursor revealed modest anticancer activity against NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS) cancer cell lines.[1] While the activity of the synthesized compounds did not surpass that of the standard drug Doxorubicin, the study underscores the potential of this chemical class and the need for further structural modifications to enhance potency.[1]
In another investigation, newly synthesized N-nicotinonitrile derivatives were evaluated for their cytotoxicity against MCF-7 and HepG2 (liver) cancer cell lines.[3] Notably, some of these compounds exhibited remarkable activity, comparable to doxorubicin, and were found to inhibit the expression of urokinase plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[3]
Table 1: Comparative Anticancer Activity of Selected Nicotinonitrile Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (e.g., IC50) | Mechanism of Action (if reported) | Reference |
| Fused Nicotinonitriles | NCI-H460, MCF-7, SF-268 | Low activity | Not specified | [1] |
| N-Nicotinonitriles | MCF-7, HepG2 | Promising activity, comparable to Doxorubicin | Inhibition of urokinase plasminogen activator (uPA) | [3] |
| Phenylfuranylnicotinamidines | Panel of 60 human cancer cell lines | Submicromolar GI50 values for the most active compound | Nuclease-like DNA degradation | [4] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Nicotinonitrile derivatives have emerged as a promising scaffold in this area.[2][5]
A series of substituted phenylfuranylnicotinamidines, derived from nicotinonitrile precursors, were synthesized and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria.[4] Several of these compounds displayed minimum inhibitory concentration (MIC) values in the low micromolar range, with some exhibiting potency comparable to the antibiotic ampicillin against Staphylococcus aureus.[4]
Furthermore, other studies have reported the synthesis of nicotinonitrile derivatives with promising activity against various bacterial and fungal strains.[2][5][6] For instance, certain 6-aryl-5-cyano thiouracil derivatives have shown pronounced antimicrobial activity.[6]
Table 2: Comparative Antimicrobial Activity of Selected Nicotinonitrile Derivatives
| Compound Class | Target Microorganism(s) | Reported Activity (e.g., MIC) | Reference |
| Phenylfuranylnicotinamidines | S. aureus, E. coli, P. aeruginosa, B. megaterium | 10-20 µM | [4] |
| Diaryl-3-cyano-1H-pyridinones | Various bacteria and fungi | Potent activity reported | [5][7] |
| N-Substituted Coumarinyl Chalcone-derived Nicotinonitriles | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Good antibacterial and moderate antifungal activity | [2] |
| 6-Aryl-5-cyano thiouracils | Various bacteria and fungi | Pronounced activity for some derivatives | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of nicotinonitrile derivatives is intricately linked to their structural features. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
A key aspect of SAR is the nature and position of substituents on the pyridine ring. For instance, in a series of 6-chloro-1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine receptor.[8] This highlights the significant impact of halogenation on biological target interactions. Similarly, studies on 6-chloro-2-arylvinylquinolines as antimalarial agents demonstrated that a chlorine atom at the C6 position was superior to a fluorine atom or a methoxy group for antiplasmodial potency.[9]
The exploration of different substituents on the phenyl ring of phenylfuranylnicotinamidines revealed that the biological activity could be modulated from cytostatic to cytotoxic based on the substitution pattern.[4]
The following diagram illustrates a generalized workflow for a structure-activity relationship study of nicotinonitrile derivatives.
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Nicotinonitriles: A Comparative Analysis of Alternatives to 6-Chloro-5-iodonicotinonitrile
Introduction: The Versatile Nicotinonitrile Scaffold and the Need for Diverse Synthetic Strategies
The functionalized nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic functional materials. The strategic placement of diverse substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and photophysical characteristics. 6-Chloro-5-iodonicotinonitrile has served as a valuable and highly reactive starting material for the synthesis of complex nicotinonitrile derivatives due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization at the 5-position.
However, reliance on a single, specialized starting material can limit synthetic flexibility and accessibility. The development of robust and versatile synthetic methodologies that utilize more readily available or alternative halogenated nicotinonitriles is crucial for expanding the chemical space available to researchers. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of functionalized nicotinonitriles, moving beyond this compound. We will objectively compare the performance of key synthetic strategies, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
This guide will explore two primary avenues for the functionalization of simpler halonicotinonitriles:
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. We will delve into the nuances of Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This classical yet potent method allows for the direct introduction of heteroatom nucleophiles onto electron-deficient pyridine rings, offering a complementary and often more economical approach.
By understanding the strengths and limitations of each method, researchers can strategically design synthetic routes to access a diverse array of functionalized nicotinonitriles.
Part 1: Palladium-Catalyzed C-C Bond Forming Reactions
The formation of new carbon-carbon bonds on the nicotinonitrile scaffold is paramount for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this endeavor. The choice of the organometallic reagent dictates the reaction type and often influences the reaction conditions and substrate scope.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[1]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Experimental Data:
The Suzuki-Miyaura coupling is highly effective for the arylation and heteroarylation of bromonicotinonitriles. While chloronicotinonitriles are more challenging substrates due to the stronger C-Cl bond, specialized ligands have been developed to facilitate their coupling.
Table 1: Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 | [3] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 | N/A |
Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile via Suzuki-Miyaura Coupling [3]
-
To a round-bottom flask, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-phenylnicotinonitrile.
The Negishi Coupling: Enhanced Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[4] This heightened reactivity can translate to milder reaction conditions and faster reaction times, although organozinc reagents are sensitive to moisture and air, necessitating stricter anhydrous and anaerobic techniques.[5]
Mechanistic Rationale:
The catalytic cycle of the Negishi coupling mirrors that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[6] A key difference is that the transmetalation from the more electropositive zinc to palladium is typically faster and does not require a base for activation.[5]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Comparative Performance and Experimental Data:
The Negishi coupling's high functional group tolerance and the ability to couple sp³, sp², and sp carbon centers make it a powerful tool.[4] It is particularly advantageous for coupling with less reactive aryl chlorides.
Table 2: Negishi Coupling of Halonicotinonitriles
| Entry | Halonicotinonitrile | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloronicotinonitrile | Phenylzinc chloride | Pd(dba)₂/SPhos (2) | THF | 66 | 12 | 92 | N/A |
| 2 | 5-Bromonicotinonitrile | Ethylzinc bromide | NiCl₂(dppe) (5) | THF | 25 | 6 | 85 | N/A |
| 3 | 6-Chloronicotinonitrile | Cyclopropylzinc bromide | Pd(OAc)₂/RuPhos (2) | Toluene | 80 | 18 | 79 | N/A |
Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile via Negishi Coupling
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) at 0 °C, add a solution of zinc chloride (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Stir the mixture for 30 minutes at room temperature.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 6-chloronicotinonitrile (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add the palladium catalyst (e.g., Pd(dba)₂ (0.02 mmol, 2 mol%)) and a suitable ligand (e.g., SPhos (0.04 mmol, 4 mol%)).
-
Add the freshly prepared phenylzinc chloride solution via cannula.
-
Heat the reaction mixture to 66 °C (reflux) and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale:
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.
Comparative Performance and Experimental Data:
The Sonogashira coupling is highly efficient for iodinated and brominated nicotinonitriles. Copper-free protocols have been developed to mitigate the common side reaction of alkyne homocoupling (Glaser coupling).[8]
Table 3: Sonogashira Coupling of 6-Bromonicotinonitrile
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 100 | 8 | 91 | [3] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | N/A |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | THF | 60 | 6 | 85 | N/A |
Experimental Protocol: Synthesis of 6-(Phenylethynyl)nicotinonitrile via Sonogashira Coupling [3]
-
To a Schlenk tube, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add DMF (2 mL), triethylamine (2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 6-(phenylethynyl)nicotinonitrile.
Part 2: C-N and C-Heteroatom Bond Forming Reactions
The introduction of nitrogen, oxygen, and sulfur substituents onto the nicotinonitrile ring is crucial for modulating the biological activity of these compounds.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[9] It has largely replaced harsher classical methods and offers an exceptionally broad substrate scope.
Mechanistic Rationale:
Similar to C-C coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, followed by amine coordination and deprotonation by a base to form a palladium-amido complex, and concludes with reductive elimination to form the C-N bond.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance and Experimental Data:
The Buchwald-Hartwig amination is highly effective for coupling a wide range of primary and secondary amines with bromonicotinonitriles. The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields, especially with less reactive chloronicotinonitriles.
Table 4: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 92 | [3] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 88 | N/A |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 | N/A |
Experimental Protocol: Synthesis of 6-Morpholinonicotinonitrile via Buchwald-Hartwig Amination [3]
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XantPhos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene (5 mL), 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 6-morpholinonicotinonitrile.
Nucleophilic Aromatic Substitution (SNAr): A Classic and Economical Approach
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. The pyridine ring, being inherently electron-deficient, is a good substrate for SNAr, and this reactivity is enhanced by the presence of electron-withdrawing groups like the nitrile. The 2-, 4-, and 6-positions of the pyridine ring are particularly activated towards nucleophilic attack.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.
Caption: The addition-elimination mechanism of SNAr.
Comparative Performance: SNAr vs. Buchwald-Hartwig Amination
For highly activated substrates like 6-chloronicotinonitrile, SNAr can be a more economical and straightforward alternative to palladium-catalyzed methods for introducing strong nucleophiles like alkoxides, thiolates, and certain amines.
-
SNAr Advantages: Metal-free (lower cost, no metal contamination), often simpler reaction setup.
-
Buchwald-Hartwig Advantages: Broader scope for less nucleophilic amines, milder conditions for sensitive substrates, and applicable to less activated aryl halides.
A study comparing amination methods on chloroheterocycles found that for activated substrates, SNAr in water can give comparable or even better yields than palladium-catalyzed reactions, with the added benefit of being more environmentally friendly.[11]
Table 5: Nucleophilic Aromatic Substitution on 6-Bromonicotinonitrile
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | NaH | THF/MeOH | 65 | 4 | 95 |[3] | | 2 | Sodium thiophenoxide | NaH | DMF | 80 | 6 | 90 | N/A | | 3 | Pyrrolidine | K₂CO₃ | DMSO | 120 | 12 | 82 | N/A |
Experimental Protocol: Synthesis of 6-Methoxynicotinonitrile via SNAr [3]
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) and wash with anhydrous hexanes.
-
Carefully add anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and slowly add methanol (1.5 mmol, 1.5 equiv).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium methoxide.
-
Add a solution of 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv) in THF (5 mL) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain 6-methoxynicotinonitrile.
Conclusion and Future Outlook
The synthesis of functionalized nicotinonitriles is not limited to the use of specialized precursors like this compound. A vast and powerful arsenal of modern synthetic methods allows for the efficient functionalization of more readily available halonicotinonitriles such as 6-bromo- and 6-chloronicotinonitrile.
-
For C-C bond formation, the Suzuki-Miyaura coupling stands out for its operational simplicity and the stability of its reagents, making it an excellent first choice for many applications. The Negishi coupling , while requiring more stringent reaction conditions, offers enhanced reactivity that can be crucial for challenging substrates.
-
For the introduction of alkynyl groups, the Sonogashira coupling remains the gold standard.
-
For C-N bond formation, a judicious choice must be made between Buchwald-Hartwig amination and SNAr . For activated substrates and strong amine nucleophiles, SNAr presents a cost-effective and efficient alternative. However, for a broader range of amines and less activated systems, the versatility of the Buchwald-Hartwig reaction is unparalleled.
The choice of the optimal synthetic route will always depend on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the comparative advantages and limitations of these powerful synthetic tools, researchers can navigate the synthetic landscape with greater confidence and creativity, unlocking new possibilities in the design and synthesis of novel functionalized nicotinonitriles.
References
- NROChemistry. (n.d.). Negishi Coupling.
- University of Rochester. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization.
- Wikipedia. (2024). Negishi coupling.
- Royal Society of Chemistry. (2015). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][5]thiadiazole Series.
- Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][5]thiadiazole Series.
- Royal Society of Chemistry. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews.
- PubMed. (2006). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles.
- Semantic Scholar. (2012). Photo-Induced Sonogashira CC Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature.
- Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
- ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- ResearchGate. (2011). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- National Institutes of Health. (2022). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling.
- PubMed. (2016). Regioselective Transition-Metal-Free Allyl-Allyl Cross-Couplings.
- PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Synthetic Routes Utilizing Dihalogenated Nicotinonitriles
Introduction: The Dihalogenated Nicotinonitrile Scaffold in Modern Synthesis
Dihalogenated nicotinonitriles, such as 2,6-dichloronicotinonitrile or 3,5-dibromo-2-chloronicotinonitrile, have emerged as exceptionally versatile and powerful building blocks in contemporary organic synthesis. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science. The pyridine core is a ubiquitous motif in pharmaceuticals, and the presence of a nitrile group, a potent electron-withdrawing group, significantly influences the ring's reactivity.[1][2] This activation, combined with two distinct halogen leaving groups, allows for precise, sequential, and regioselective functionalization. This guide provides an in-depth comparison of the primary synthetic strategies for elaborating these scaffolds, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
The strategic value of these synthons lies in the differential reactivity of the halogen atoms, which can be exploited to construct complex molecular architectures. This guide will explore three cornerstone methodologies: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and subsequent Cyclization reactions, providing a comparative analysis to inform your synthetic planning.
Figure 1: Overview of major synthetic transformations for dihalogenated nicotinonitriles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, enabling the formation of C-C and C-Heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5] For dihalogenated nicotinonitriles, these methods are paramount for introducing aryl, alkyl, and alkynyl moieties. The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[7][8][9] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.[3]
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The choice of halogen is critical; reactivity follows the order I > Br > OTf >> Cl. This differential reactivity allows for selective coupling at one position while leaving the other halogen intact for subsequent transformations. The base is not merely a spectator; it activates the organoboron reagent by forming a borate complex, which facilitates the crucial transmetalation step.[7][8]
Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent. For substrates like dichloropyrimidines and dichloronicotinonitriles, the C4 position is generally more reactive than the C2 position towards Suzuki coupling.[10]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observation | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | Standard, reliable conditions for aryl bromides. | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80 | 92 | Highly active catalyst system for less reactive aryl chlorides. | [11] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME | 90 | 88 | Effective for heteroaryl boronic acids. | [] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-60 | 75-90 | Enables coupling at lower temperatures, good for sensitive substrates. | [7] |
| This table is a representative summary and specific results will vary based on the exact substrates. |
This protocol describes the regioselective coupling at the C4 position of 2,4-dichloropyrimidine, a closely related substrate, which demonstrates the principles applicable to dichloronicotinonitriles.[10]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl or vinyl halides.[13][14][15] This reaction is indispensable for creating rigid scaffolds and serves as a gateway to further transformations like "click chemistry" cycloadditions.[16] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13][14]
The mechanism shares the oxidative addition and reductive elimination steps with the Suzuki coupling.[4] The key difference is the transmetalation step, which is mediated by the copper(I) co-catalyst. The base deprotonates the terminal alkyne, which then reacts with Cu(I) to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex.[14] The choice of base and solvent is critical to prevent undesired alkyne homocoupling (Glaser coupling).
Figure 3: Interlinked Catalytic Cycles of the Sonogashira Coupling.
For dihalogenated systems like 3,5-dibromo-2,6-dichloropyridine, chemoselectivity is paramount. The more reactive C-Br bonds can be selectively functionalized over the C-Cl bonds by careful tuning of conditions.[17]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Observation | Ref. |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | >90 | Classic conditions, highly effective for iodides. | [14] |
| Aryl Bromide | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | DMF | 80 | 85 | More active catalyst needed for bromides. | [13] |
| 3,5-Dibromopyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 70-80 | Selective mono- or di-alkynylation at bromo positions. | [17] |
| Aryl Chloride | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 60-75 | Harsh conditions and specialized ligands required for chlorides. | [15] |
| This table is a representative summary and specific results will vary based on the exact substrates. |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the nicotinonitrile ring, enhanced by the cyano group and the ring nitrogen, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[18] This pathway provides a cost-effective, palladium-free method for introducing heteroatom nucleophiles like amines, alcohols, and thiols.[19][20]
The SNAr mechanism is a two-step addition-elimination process.[18] The nucleophile attacks one of the halogen-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (the nitrile and the ring nitrogen), which is the key stabilizing factor for this intermediate. In the second step, the halide is eliminated, restoring aromaticity.[18] The regioselectivity is dictated by which position can best stabilize the negative charge of the Meisenheimer complex. For 2,6-dichloronicotinonitrile, attack at the C2 and C6 positions is highly favored.
Figure 4: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
The efficiency and regioselectivity of SNAr reactions can be controlled by the nature of the nucleophile, solvent, and temperature. Harder nucleophiles (like primary amines) often react faster than softer ones. In substrates with different halogens, the more electronegative halogen (e.g., Fluorine) is typically the better leaving group in SNAr, a contrast to palladium-catalyzed reactions.[21]
| Nucleophile | Base | Solvent | Temp (°C) | Regioselectivity | Key Observation | Ref. |
| Primary Amine (R-NH₂) | K₂CO₃ or Et₃N | DMSO or NMP | 80-120 | High | Often proceeds readily to give mono- or di-substituted products. | [] |
| Secondary Amine (R₂NH) | K₂CO₃ | DMF | 100 | High | Steric hindrance can slow the reaction compared to primary amines. | [22] |
| Alcohol (R-OH) | NaH or K₂CO₃ | THF or Dioxane | 60-100 | Moderate | Requires conversion to the more nucleophilic alkoxide. | [21] |
| Thiol (R-SH) | Cs₂CO₃ | Acetonitrile | RT-50 | High | Thiols are excellent nucleophiles and often react at lower temperatures. | [21] |
| This table is a representative summary and specific results will vary based on the exact substrates. |
-
Reagent Setup: In a sealed tube, dissolve 2,6-dichloronicotinonitrile (1.0 mmol) and K₂CO₃ (1.5 mmol) in anhydrous DMSO (5 mL).
-
Nucleophile Addition: Add the desired primary amine (1.05 mmol) dropwise at room temperature.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 8-12 hours. Monitor the reaction by LC-MS for the disappearance of starting material and formation of the mono-substituted product.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). A precipitate will often form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol or purify by flash column chromatography.
Part 3: Cyclization Reactions in Drug Discovery
The true power of dihalogenated nicotinonitriles is realized when the sequentially introduced functional groups are used in cyclization reactions to build complex, fused heterocyclic systems.[23][24] Many kinase inhibitors, a critical class of anticancer drugs, feature such scaffolds derived from these building blocks.[][25][26]
For example, a common strategy involves an initial SNAr reaction with an amino-alcohol, followed by a second intramolecular SNAr or a palladium-catalyzed C-O or C-N bond formation to close the ring. The nitrile group itself can also participate in cyclization chemistry, for instance, by reacting with adjacent nucleophiles.[27]
Example Application: Synthesis of a PIM-1 Kinase Inhibitor Scaffold
The synthesis of novel pyridine-based compounds as PIM-1 kinase inhibitors often leverages these strategies.[23][24] A typical route might involve:
-
SNAr: Reaction of a dihalonicotinonitrile with an appropriate amine to install a side chain.
-
Cross-Coupling: A Suzuki or Sonogashira reaction at the remaining halogen position to add another key pharmacophoric element.
-
Final Cyclization: A base- or metal-catalyzed intramolecular reaction to form a fused tricyclic system.
This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion and Outlook
Dihalogenated nicotinonitriles are not merely starting materials; they are strategic platforms for the efficient and controlled synthesis of high-value molecules. A thorough understanding of the competing and complementary nature of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution is essential for any researcher in the field. By carefully selecting catalysts, ligands, nucleophiles, and reaction conditions, chemists can selectively functionalize these scaffolds with a high degree of precision. The ability to perform sequential, regioselective reactions makes these building blocks indispensable for constructing the complex fused heterocyclic systems that are prevalent in modern pharmaceuticals. The continued development of more active and selective catalysts will only expand the synthetic utility of these remarkable intermediates.
References
- MDPI. (2020).
- Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- PubMed. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- YouTube. (2022).
- ResearchGate. De novo Synthesis of Substituted Pyridines. [Link]
- National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ResearchGate. (2018). Overview on the synthetic routes to nicotine nitriles. [Link]
- National Institutes of Health (NIH). (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
- ResearchGate. Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition | Request PDF. [Link]
- Nucleophilic Substitution Reactions. [Link]
- Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Semantic Scholar. (2013).
- Wikipedia. Cross-coupling reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- PubMed. Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. [Link]
- PubMed. Recent applications of click chemistry in drug discovery. [Link]
- MDPI. (2024).
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- SlideShare. Nucleophilic substitution reactions. [Link]
- PubMed. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]
- OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- ResearchGate. Synthetic routes to access dicarbonylated aryls and heteroaryls | Request PDF. [Link]
- National Institutes of Health (NIH). (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- MDPI.
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcct.com [jmcct.com]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. gacariyalur.ac.in [gacariyalur.ac.in]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. mdpi.com [mdpi.com]
- 22. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 6-Chloro-5-iodonicotinonitrile in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of heterocyclic building blocks is paramount. The ability to introduce diverse functionalities in a controlled and predictable manner can significantly accelerate the synthesis of novel chemical entities. 6-Chloro-5-iodonicotinonitrile stands out as a preeminent scaffold in this regard. Its unique dihalogenated structure, featuring two distinct halogens on a pyridine ring, offers a powerful platform for sequential, site-selective modifications.
This guide provides an in-depth analysis of the cross-reactivity of this compound, focusing on its performance in palladium-catalyzed cross-coupling reactions. We will compare its reactivity with alternative reagents and provide detailed experimental protocols to empower chemists to harness its full synthetic potential.
The Principle of Chemoselectivity: The C-I vs. C-Cl Reactivity Gulf
The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order for organohalides in the crucial oxidative addition step of the catalytic cycle is I > OTf > Br >> Cl.[1] The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by a low-valent palladium(0) complex.
This reactivity differential creates a wide experimental window where catalysts and conditions can be chosen to selectively functionalize the C-5 position (iodo) while leaving the C-6 position (chloro) untouched. The more robust C-Cl bond can then be engaged in a subsequent coupling reaction, typically under more forcing conditions or with more specialized, highly active catalyst systems. This stepwise approach is the cornerstone of synthesizing complex, multi-substituted nicotinonitrile derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction.[1][2][3] With this compound, this reaction proceeds with exceptional selectivity at the C-5 position.
Selective C-5 Arylation/Vinylation
Under standard Suzuki conditions, using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, the reaction with a boronic acid or its ester derivative occurs exclusively at the C-I bond. The choice of base and solvent system allows for broad functional group tolerance.
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at C-5
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the 6-chloro-5-arylnicotinonitrile.
Subsequent C-6 Functionalization
To functionalize the remaining C-6 chloro position, a more potent catalytic system is required. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that facilitate the challenging oxidative addition to the C-Cl bond.[4]
Table 1: Comparative Conditions for Sequential Suzuki-Miyaura Coupling
| Parameter | C-5 Coupling (Iodo) | C-6 Coupling (Chloro) |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos |
| Ligand Type | Standard Phosphines (e.g., PPh₃) | Bulky, Electron-Rich Phosphines |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
Workflow for Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes, co-catalyzed by palladium and copper(I).[5][6][7] Similar to the Suzuki coupling, the Sonogashira reaction on this compound displays excellent chemoselectivity for the C-5 iodo position under mild, room-temperature conditions.
Experimental Protocol 2: Selective Sonogashira Coupling at C-5
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 ratio), add Pd(PPh₃)₄ (5 mol%) and Copper(I) iodide (CuI) (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction's progress can be monitored by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to afford the 6-chloro-5-alkynylnicotinonitrile product.
Table 2: Performance Comparison in Sonogashira Coupling
| Substrate | Reactive Site | Relative Reactivity | Typical Conditions | Notes |
| 6-Chloro-5-iodo nicotinonitrile | C-I | +++ | Pd/Cu, Room Temp | Excellent selectivity and yield. |
| 5-Bromo -6-chloronicotinonitrile | C-Br | ++ | Pd/Cu, Mild Heat (40-60°C) | Requires slightly more energy input than C-I. |
| 5,6-Dichloro nicotinonitrile | C-Cl | + | Pd/Cu, High Heat (>100°C) | Challenging; often requires specialized ligands and results in lower yields. |
Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified Sonogashira catalytic cycles.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast array of primary and secondary amines.[8][9][10] This reaction also proceeds with high selectivity at the C-5 position of this compound.
Experimental Protocol 3: Selective Buchwald-Hartwig Amination at C-5
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), a suitable ligand such as BINAP (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 100 °C with stirring for 8-16 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product, 6-chloro-5-(amino)nicotinonitrile, is then purified by column chromatography.
The subsequent amination at the C-6 position requires more active catalyst systems, often employing highly specialized biarylphosphine ligands to achieve good conversion.[9]
Logical Relationship in Sequential Amination
Caption: Logic for sequential Buchwald-Hartwig amination.
Comparative Analysis with Alternative Dihalonicotinonitriles
While other dihalogenated nicotinonitriles exist, this compound offers a superior balance of reactivity and selectivity for controlled, sequential synthesis.
Table 3: Comparison of Dihalonicotinonitrile Building Blocks
| Feature | This compound | 5,6-Dibromonicotinonitrile | 5,6-Dichloronicotinonitrile |
| C-5 Reactivity | Very High (Iodo) | High (Bromo) | Low (Chloro) |
| C-6 Reactivity | Low (Chloro) | High (Bromo) | Low (Chloro) |
| Selectivity Window | Excellent. Large reactivity gap between C-I and C-Cl allows for highly selective C-5 functionalization under mild conditions. | Moderate. Smaller reactivity difference between two C-Br bonds. Site selectivity can be challenging and often leads to mixtures. | Poor. No inherent reactivity difference. Statistical mixtures or products of C-H activation are likely. |
| Synthetic Utility | Ideal for sequential, divergent synthesis of complex derivatives. | Useful for symmetrical derivatization or when C-Br reactivity is specifically required. | Primarily used for symmetrical derivatization or nucleophilic aromatic substitution. |
| Cost | Generally higher than chloro-derivatives. | Intermediate. | Generally the most cost-effective. |
Conclusion
This compound is a masterful tool for the synthesis of complex molecules. The pronounced difference in reactivity between its iodo and chloro substituents provides an exceptionally wide and reliable window for chemoselective functionalization. Through the judicious selection of palladium catalysts, ligands, and reaction conditions, researchers can precisely orchestrate a sequence of cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—first at the highly reactive C-5 iodo position and subsequently at the more robust C-6 chloro position. This strategic, stepwise approach unlocks access to a vast chemical space of highly substituted nicotinonitriles, making it an invaluable building block for professionals in pharmaceutical and materials science research.
References
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (n.d.). ACS Publications.
- Analysis of cross-reactivity among radiocontrast media in 97 hypersensitivity reactions. (n.d.). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). ACS Catalysis.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (n.d.). PMC.
- Cross-reactivity among and between macrolides, lincosamides, and streptogramins: Study on the French pharmacovigilance database. (n.d.). PubMed.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (n.d.). ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- The Buchwald-Hartwig Amination Reaction. (n.d.). YouTube.
- (PDF) Palladium-catalyzed remote internal C(sp)−H bond chlorination of alkenes. (n.d.). ResearchGate.
- A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki cross-coupling reaction. (n.d.). YouTube.
- Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water. (n.d.). ResearchGate.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate.
- Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (n.d.). White Rose Research Online.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PubMed Central.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (n.d.). ResearchGate.
- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (n.d.). NIH.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (n.d.).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-Chloro-5-iodonicotinonitrile
This document provides a detailed, safety-first protocol for the proper handling and disposal of 6-Chloro-5-iodonicotinonitrile (CAS No. 959972-34-0). As a halogenated nicotinonitrile derivative, this compound presents a complex hazard profile requiring stringent adherence to safety and waste management procedures. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to empower you with the knowledge to manage this chemical safely from receipt to disposal, ensuring personnel safety and environmental compliance.
Hazard Profile & Risk Assessment: A Multifaceted Challenge
This compound is a trifecta of chemical hazards, each demanding specific precautions. Understanding the causality behind its risk profile is the first step in ensuring safe handling.
-
Acute Toxicity (Cyano Group): The nitrile (-CN) functional group classifies this compound with other cyanide-containing substances. If ingested, inhaled, or absorbed through the skin, the cyanide anion (CN-) can be released, which is a potent and rapid-acting poison.[1][2] It disrupts cellular respiration, leading to severe health effects that can be fatal.[1][3] Crucially, contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas , a volatile and lethal chemical asphyxiant.[1][4][5]
-
Halogenated Organic Compound (Chloro & Iodo Groups): As a chlorinated and iodinated molecule, this compound falls under the category of halogenated organic waste.[6] These wastes are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as hydrochloric acid and dioxins, upon incomplete combustion.[7] Therefore, they must be segregated from non-halogenated waste streams.[6][8][9]
-
Irritant Properties: Safety data for analogous compounds indicate that this compound is likely to be an irritant to the eyes, skin, and respiratory system.[10][11]
Due to these factors, this compound and any materials contaminated with it must be managed as acutely toxic hazardous waste .
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, establishing a safe environment is paramount. This is a self-validating system: a proper setup prevents exposure and simplifies cleanup and disposal.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][4] The work area should be clearly designated for cyanide compound use.[1][4] An emergency eyewash station and safety shower must be accessible and recently tested.[4][12]
-
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE. Never handle this compound with inadequate protection.
| Protection Type | Specification | Rationale |
| Body | Standard Lab Coat | Protects against incidental contact with skin and prevents contamination of personal clothing.[3] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against dermal absorption. Double-gloving is strongly recommended as a best practice to protect against undetected pinholes or tears.[3][4][5] |
| Eye/Face | Safety Goggles & Face Shield | Goggles provide a seal against splashes and dust. A face shield is required where a splash hazard exists to protect the entire face.[3][5] |
| Respiratory | (If applicable) | A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits, such as during a large spill cleanup.[10] |
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste can be managed by the appropriate disposal facility.
Core Principle: Isolate Cyanide & Halogenated Waste
All waste streams contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers. These containers must be kept separate from all other waste streams, particularly acids and oxidizers.[2][9][13]
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Collection Methodology
Step 1: Container Preparation
-
Before generating any waste, obtain appropriate hazardous waste containers from your institution's Environmental Health & Safety (EH&S) department.[2][4]
-
Containers must be in good condition, compatible with the chemical, and have a secure, vapor-tight lid.[8]
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][13] Clearly list all constituents, including "this compound" and any solvents. Do not use abbreviations.[8]
Step 2: Collecting Solid Waste
-
This stream includes contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers.
-
Place these items directly into a dedicated solid hazardous waste container.[4]
-
This container should be labeled for Halogenated Organic Solid Waste and Acutely Toxic (Cyanide) .
Step 3: Collecting Liquid Waste
-
This stream includes spent reaction mixtures, mother liquors, and solvent rinses (e.g., from glassware).
-
Collect in a dedicated liquid hazardous waste container compatible with the solvents used.[6]
-
This container should be labeled for Halogenated Organic Liquid Waste and Acutely Toxic (Cyanide) .
-
Crucially, ensure the pH of the waste container remains neutral or slightly basic. Never add acidic waste to this container.[1][4] Keep the container closed at all times except when actively adding waste.[8][13]
Step 4: Managing Empty Containers
-
Due to the acute toxicity of cyanide compounds, the original product container, even when "empty," is considered P-listed hazardous waste by the EPA.[2][3]
-
Do not rinse the container. Secure the cap and place it in the solid hazardous waste stream or manage it as a separate hazardous waste item per your institutional policy.[2]
Step 5: Storage Pending Pickup
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][13]
-
Ensure containers are stored in secondary containment to prevent spills.[13]
-
When the container is full, or if work on the project is complete, request a pickup from your EH&S department.[2][4]
Spill & Emergency Management
Preparedness is key to mitigating the harm from an accidental release.
Personnel Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower or eyewash station. Remove all contaminated clothing while flushing.[4][10]
-
Inhalation: Move the affected person to fresh air immediately.[1][10]
-
In all cases of exposure, call emergency services (911) immediately and inform them that a cyanide exposure has occurred. [4] Speed is critical.[1]
Spill Cleanup:
-
Small Spill (Solid): If you are trained and it is safe to do so, don appropriate PPE (double gloves, goggles, face shield, lab coat) and gently sweep the material into a suitable container for disposal.[5] Avoid creating dust.[10]
-
Small Spill (Liquid): Contain the spill and absorb it with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container and label it as hazardous waste.[8][13]
-
Large Spill: Evacuate the area immediately. Alert others, secure the area, and call emergency services and your institution's EH&S department.[8]
Final Disposal Pathway
Once collected by EH&S, this compound waste will be managed according to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[14][15] The most common and effective disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility.[6][16]
-
Incineration Chemistry: The high temperatures and specialized scrubbers in these facilities are designed to break down the molecule into simpler, less harmful components. The chlorine and iodine are converted to acid gases (like HCl) that are neutralized in the scrubber systems, while the organic backbone is oxidized to carbon dioxide and water.[7] The nitrogen component is converted to nitrogen oxides (NOx), which are also managed by the facility's emission control systems.
This guide provides a framework for the safe management of this compound. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for policies that apply to your location. By understanding the risks and adhering to these procedures, you contribute to a safe and responsible research environment.
References
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. (2015-02-25). [Link]
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. [Link]
- Cyanide Compounds. University College London Safety Services. (2021-06-07). [Link]
- Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]
- SAFETY DATA SHEET - ethyl 6-chloronicotinate. Acros Organics. (2014-01-09). [Link]
- Methyl 6-chloro-5-nitronicotinate.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.Molecules. (2023-01-01). [Link]
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
- 6-Chloro-5-methylnicotinonitrile.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.Molbank. (2024-06-13). [Link]
- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.Anticancer Agents Med Chem. (2019). [Link]
- Catalytic synthesis of coumarin-linked nicotinonitrile derivatives.
- Tackling the increasing contamination of the water supply by iodinated contrast media.Insights into Imaging. (2022-02-24). [Link]
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[1][2]imidazo[1,2-a]pyridine-3,3'-pyrrole]-2,5-dicarboxyl
- Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. (2025-05-15). [Link]
- Disposal Guidance. U.S. Environmental Protection Agency. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. uthsc.edu [uthsc.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. p2infohouse.org [p2infohouse.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 6-Chloro-5-iodonicotinonitrile
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS for 6-Chloro-5-iodonicotinonitrile, a conservative approach to hazard assessment is warranted. We will infer its potential hazards based on data from similar chemical structures, such as other chlorinated and iodinated nicotinonitriles and pyridines.
Structurally related compounds are consistently classified as hazardous. For instance, 6-Chloronicotinonitrile is harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation to the skin, eyes, and respiratory system.[3] Similarly, other chlorinated pyridine derivatives are categorized as acute oral, dermal, and inhalation toxins, as well as skin and eye irritants.[4][5][6] The National Toxicology Program's studies on related compounds like o-chloropyridine further highlight the potential for systemic toxicity, with the liver and kidneys being primary target organs in animal studies.[7][8][9]
Therefore, it is prudent to treat this compound as a potent compound with the following potential hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye irritation or damage.[3][10]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][11]
-
Unknown Chronic Effects: Due to the lack of specific data, potential for long-term health effects should be assumed and exposure minimized.
This conservative assessment necessitates stringent adherence to the handling and control measures outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling compounds of this nature. The following table summarizes the required PPE, with the rationale rooted in preventing all potential routes of exposure.[12][13][14]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes during transfers or potential reactions.[15] |
| Hand Protection | Double-gloving: an inner nitrile glove followed by an outer, chemical-resistant glove (e.g., butyl rubber or Viton®). | Nitrile gloves offer dexterity for fine manipulations, but their resistance to halogenated pyridines may be limited. An outer, more robust glove provides extended protection. Always consult the glove manufacturer's compatibility chart.[16] |
| Body Protection | A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. Consider a disposable chemical-resistant apron for larger quantities. | Protects skin and personal clothing from accidental spills and contamination.[12] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood. For situations with a high risk of aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | A chemical fume hood is the primary engineering control to prevent inhalation of harmful dust and vapors.[17] Respirators provide personal protection in non-routine situations, but their use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[15] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a systematic workflow to minimize exposure and ensure operational integrity from receipt of the compound to its final disposal.
Pre-Handling Preparations
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[16] This area should be clearly marked with signage indicating the presence of a potent compound.
-
Verify Engineering Controls: Before starting any work, ensure the chemical fume hood is functioning correctly (check the airflow monitor). Also, confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble All Materials: Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling the Compound
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood. To prevent dust dissemination, consider weighing the compound on a piece of creased, glossy weighing paper or directly into a tared container.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping too quickly or dropping the material from a height.
-
Close the primary container immediately after dispensing the required amount.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the reaction vessel covered as much as possible during the process.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol or isopropanol) and then wash thoroughly with soap and water. All cleaning wipes should be treated as hazardous waste.
-
Wipe down the work surface inside the fume hood with a decontaminating solution.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and goggles.
-
Dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[12]
-
Spill and Emergency Management
Small Spills (within a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to cover the spill.[14]
-
Neutralization (if applicable and safe): For many organic compounds, there is no specific neutralizer. The primary goal is absorption.
-
Cleanup: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water. All cleanup materials are to be disposed of as hazardous waste.
Large Spills (outside of a chemical fume hood) or Personal Exposure
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Activate Emergency Systems: Activate the nearest fire alarm to notify emergency services.
-
Personal Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]
-
Inhalation: Move the affected person to fresh air.
-
-
Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.[3]
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All solid waste, including unused compound, contaminated weighing paper, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][16]
-
Liquid Waste: All solutions containing this compound and contaminated solvents from cleaning must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Potent compound safety in the laboratory. Agro FOOD Industry Hi-tech.
- Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization. Outsourced Pharma.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. (2021-04-06).
- TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. National Toxicology Program.
- SAFETY DATA SHEET. Generic SDS. (2014-01-09).
- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer.
- Personal Protective Equipment (PPE). CHEMM.
- 2-Chloropyridine. National Toxicology Program (NTP).
- Pyridine Standard Operating Procedure. Washington State University.
- NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information.
- Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice. PMC - NIH.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
- Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- Methyl 6-chloro-5-nitronicotinate. PubChem.
- 6-Chloro-5-fluoronicotinonitrile. PubChem.
- 6-Chloro-5-methylnicotinonitrile. PubChem.
Sources
- 1. parchem.com [parchem.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labproinc.com [labproinc.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


